molecular formula C6H13ClN2O B1592328 1-Methyl-1,4-diazepan-2-one hydrochloride CAS No. 685859-01-2

1-Methyl-1,4-diazepan-2-one hydrochloride

Cat. No.: B1592328
CAS No.: 685859-01-2
M. Wt: 164.63 g/mol
InChI Key: FTNDDOQJRISISV-UHFFFAOYSA-N
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Description

1-Methyl-1,4-diazepan-2-one hydrochloride is a useful research compound. Its molecular formula is C6H13ClN2O and its molecular weight is 164.63 g/mol. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-1,4-diazepan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-8-4-2-3-7-5-6(8)9;/h7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNDDOQJRISISV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCNCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620860
Record name 1-Methyl-1,4-diazepan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685859-01-2
Record name 1-Methyl-1,4-diazepan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Methyl-1,4-diazepan-2-one hydrochloride basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Methyl-1,4-diazepan-2-one Hydrochloride: Core Properties and Scientific Applications

Introduction

This compound is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug development. Structurally, it belongs to the diazepane class, which are saturated seven-membered heterocyclic rings containing two nitrogen atoms.[1] This guide provides a comprehensive overview of its fundamental properties, a proposed synthetic pathway, and essential handling information tailored for researchers and drug development professionals.

It is critical to distinguish the saturated, monocyclic diazepanone core of this molecule from the well-known 1,4-benzodiazepine class of drugs, such as Diazepam.[1] While benzodiazepines feature a diazepine ring fused to a benzene ring, this compound lacks this aromatic fusion, resulting in a more flexible and structurally distinct scaffold.[1] Its utility lies primarily as a synthetic intermediate for creating more complex molecules, particularly those targeting the central nervous system, where its nitrogen-containing heterocycle can be pivotal for establishing binding affinity with biological targets.[2]

Molecular Structure and Physicochemical Properties

Structural Elucidation

The structure of this compound consists of a seven-membered diazepane ring with nitrogen atoms at positions 1 and 4. A methyl group is attached to the nitrogen at the 1-position, and a carbonyl group is located at the 2-position. The hydrochloride salt form indicates that one of the nitrogen atoms, likely the more basic N4, is protonated.

Caption: Chemical structure of this compound.

Nomenclature and Key Identifiers

A clear identification of a chemical compound is fundamental for reproducibility in research. The key identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 685859-01-2[2]
Molecular Formula C₆H₁₃ClN₂O[2]
Molecular Weight 164.63 g/mol [2]
MDL Number MFCD19443962[2]
Physicochemical Data

Specific experimental data for this compound is not widely published. The table below includes available information and data for the parent compound, 1,4-Diazepan-2-one, for comparative purposes.

PropertyValueNotes
Appearance Solid (predicted)The parent compound is a solid.
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Data not availableExpected to be soluble in water and polar protic solvents due to its hydrochloride salt form.
Storage Room temperature, sealed, dryRecommended for maintaining chemical integrity.[2]

Proposed Synthesis and Purification

Rationale and Synthetic Strategy

The chosen strategy leverages commercially available starting materials, N-methylethylenediamine and an acrylate ester (e.g., methyl acrylate). The primary amine of the diamine is more nucleophilic and is expected to selectively undergo a Michael addition with the acrylate. The subsequent cyclization is an intramolecular reaction, which is entropically favored, to form the stable seven-membered lactam ring. The final step involves salt formation with hydrochloric acid. This approach is logical, high-yielding, and avoids complex protection/deprotection steps.

G Start Starting Materials: N-Methylethylenediamine Methyl Acrylate Step1 Step 1: Michael Addition Solvent: Methanol Conditions: Room Temp. Start->Step1 1 Intermediate Intermediate: Methyl 3-((2-(methylamino)ethyl)amino)propanoate Step1->Intermediate 2 Step2 Step 2: Intramolecular Amidation (Lactamization) Conditions: Heat (Reflux) Intermediate->Step2 3 Product_FreeBase Product (Free Base): 1-Methyl-1,4-diazepan-2-one Step2->Product_FreeBase 4 Step3 Step 3: Salt Formation Reagent: HCl in Ether Product_FreeBase->Step3 5 FinalProduct Final Product: This compound Step3->FinalProduct 6

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a proposed method and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Michael Addition

  • To a round-bottom flask equipped with a magnetic stirrer, add N-methylethylenediamine (1.0 eq).

  • Dissolve the diamine in methanol (approx. 5-10 mL per gram of diamine).

  • Cool the solution to 0 °C using an ice bath.

  • Add methyl acrylate (1.05 eq) dropwise to the stirred solution over 30 minutes. Causality: Dropwise addition at low temperature helps to control the exothermicity of the reaction and minimize side products.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed.

  • Remove the solvent under reduced pressure to yield the crude intermediate ester.

Step 2: Lactamization and Purification

  • The crude ester from the previous step is heated, typically at a temperature sufficient to drive off methanol and promote cyclization (e.g., 100-120 °C), either neat or in a high-boiling solvent like toluene.

  • The reaction is continued for 4-8 hours until the formation of the lactam is complete (monitored by TLC or GC-MS). Causality: Heating provides the necessary activation energy for the intramolecular nucleophilic attack of the secondary amine onto the ester carbonyl, eliminating methanol and forming the stable lactam ring.

  • After cooling, the crude product (1-Methyl-1,4-diazepan-2-one) can be purified via vacuum distillation or column chromatography on silica gel.

Step 3: Hydrochloride Salt Formation

  • Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of anhydrous HCl in diethyl ether (e.g., 2 M solution, 1.1 eq) with stirring.

  • The hydrochloride salt will precipitate out of the solution. Causality: The salt form is often more crystalline and stable than the free base, making it easier to handle, weigh, and store.

  • Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Spectroscopic Characterization (Predicted)

For unambiguous structure confirmation, a combination of spectroscopic methods is essential. While experimental spectra are not publicly available, the expected features can be predicted based on the known structure.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl group (a singlet around 2.3-2.5 ppm), and a series of multiplets for the seven protons on the diazepane ring, likely in the 2.5-3.5 ppm range. The N-H protons of the hydrochloride salt may appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR Spectroscopy: The carbon NMR should display six unique signals: one for the methyl carbon (~35-45 ppm), four for the methylene carbons in the ring (~40-60 ppm), and one for the carbonyl carbon (~170-175 ppm).

  • Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O (amide) stretch around 1650 cm⁻¹, C-H stretching vibrations just below 3000 cm⁻¹, and a broad N-H stretching band (from the ammonium salt) centered around 2700-3000 cm⁻¹.

Safety, Handling, and Storage

Safety and Hazard Information

While specific toxicity data for this compound is limited, it should be handled with the standard precautions for laboratory chemicals. The parent compound, 1,4-Diazepan-2-one, is classified with the GHS07 pictogram and the hazard statement H319 (Causes serious eye irritation).

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[3]

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood.[4] Avoid breathing dust and prevent contact with skin and eyes.[3][4]

  • First Aid: In case of eye contact, flush with water for at least 15 minutes.[3] For skin contact, wash thoroughly with soap and water. If swallowed, seek immediate medical attention.[3]

Storage and Stability
  • Storage Conditions: Store in a tightly sealed container in a cool, dry place at room temperature.[2][4]

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and mineral acids (other than for salt formation).[4]

Applications in Research and Drug Development

The primary value of this compound is its role as a versatile scaffold in medicinal chemistry.

  • CNS Agent Synthesis: It is explicitly noted for its use as an intermediate in the synthesis of pharmaceutical compounds, particularly for developing agents targeting the central nervous system.[2]

  • Scaffold for Bioactive Molecules: The diazepane ring is considered a "privileged structure" in drug discovery.[5] The nitrogen atoms provide sites for substitution to modulate properties like solubility, lipophilicity, and target binding. The lactam functionality can act as a hydrogen bond acceptor.

  • Exploration of Novel Therapeutics: Derivatives are being explored for potential anxiolytic and sedative activities, suggesting its utility in building novel molecules that may interact with CNS receptors in a manner analogous to, but distinct from, classical benzodiazepines.[2]

Conclusion

This compound is a specialized chemical intermediate with significant potential for the synthesis of novel pharmaceutical agents. While comprehensive public data on its physical and spectral properties is sparse, its structural features and intended applications are well-defined. This guide provides a foundational understanding of the compound, a robust and logical synthetic strategy, and essential safety protocols. For researchers in drug discovery, this molecule represents a key building block for accessing new chemical space in the pursuit of next-generation therapeutics, particularly in the realm of central nervous system disorders.

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1-Methyl-1,4-diazepan-2-one hydrochloride chemical structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Structure Elucidation of 1-Methyl-1,4-diazepan-2-one Hydrochloride

Foreword: The Logic of Molecular Interrogation

In the realm of drug discovery and chemical synthesis, a molecule's identity is its most fundamental attribute. The unambiguous determination of a chemical structure is not merely a procedural checkpoint; it is the bedrock upon which all subsequent biological, toxicological, and pharmacological data rests. This guide eschews a simple checklist-style approach. Instead, it presents a logical, self-validating workflow for the structural elucidation of this compound, a heterocyclic scaffold of interest in medicinal chemistry.[1] Our narrative is driven by causality—explaining why each analytical technique is chosen, what questions it answers, and how its data cross-validates the results from other methods to build an unshakeable structural hypothesis. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for structural confirmation.

Initial Characterization: Foundational Data and Purity Assessment

Before engaging in complex spectroscopic analysis, foundational data must be gathered. These initial steps provide the empirical formula and an assessment of sample purity, which are critical for the correct interpretation of subsequent, more complex data.

  • Elemental Analysis (EA): This technique provides the mass percentages of carbon, hydrogen, nitrogen, and chlorine. For a pure sample of this compound (C₆H₁₃ClN₂O), the theoretical values serve as the primary benchmark for both identity and purity. Discrepancies from theoretical values may indicate impurities or an incorrect structural hypothesis.

  • Melting Point Determination: A sharp, defined melting point is a classic indicator of high sample purity. Broad melting ranges often suggest the presence of contaminants.

  • Solubility Profiling: Determining the compound's solubility in a range of common solvents (e.g., water, methanol, DMSO, chloroform) is a practical necessity. This information is crucial for selecting the appropriate deuterated solvents for Nuclear Magnetic Resonance (NMR) spectroscopy and preparing solutions for other analytical methods.

Spectroscopic Analysis: Assembling the Molecular Puzzle

Spectroscopy is the core of structural elucidation. Each technique acts as a unique lens, providing a different piece of the molecular puzzle. The synergy between these methods provides the ultimate confirmation.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Causality: IR spectroscopy is the first-line technique for rapidly identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds. For this compound, we are primarily looking for confirmation of the cyclic amide (lactam) and the presence of the hydrochloride salt.

Expected Spectral Features: The seven-membered ring lactam structure is expected to exhibit several key absorptions. The carbonyl (C=O) stretch of a cyclic amide is a strong, sharp indicator.[2] The position of this peak can be influenced by ring strain; for a seven-membered ring, it is typically observed in the 1650-1670 cm⁻¹ region. The presence of the hydrochloride salt will result in a broad absorption band, typically in the 2400-3000 cm⁻¹ range, corresponding to the N-H stretch of the protonated amine.

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
N-H Stretch (Ammonium Salt)2400 - 3000 (Broad)Confirms the presence of the hydrochloride salt.
C-H Stretch (Aliphatic)2850 - 2960Indicates the CH₂ and CH₃ groups.
C=O Stretch (Amide I Band)1650 - 1670 (Strong, Sharp)Key evidence for the cyclic amide (lactam) functional group.[3]
C-N Stretch1200 - 1350Supports the presence of the amide and amine functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small, solid sample of this compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Causality: Mass spectrometry provides one of the most critical pieces of data: the precise molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can determine this mass with enough accuracy to definitively confirm the molecular formula. The fragmentation pattern can also offer clues about the molecule's structure.

Methodology: Electrospray Ionization (ESI) is the preferred method for this molecule, as it is a soft ionization technique well-suited for polar, pre-ionized compounds like hydrochloride salts.[4][5] The analysis will be performed in positive ion mode.

Expected Results: The molecule will be detected as its protonated free base, [M+H]⁺.

  • Free Base: 1-Methyl-1,4-diazepan-2-one

  • Molecular Formula: C₆H₁₂N₂O

  • Monoisotopic Mass: 128.0950 g/mol

  • Expected [M+H]⁺ Ion (HRMS): 129.1022 m/z

Observing a high-resolution mass that matches this theoretical value to within a few parts per million (ppm) provides extremely strong evidence for the proposed molecular formula.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or water. Further dilute to a final concentration of ~1-10 µg/mL.

  • Chromatography: Inject the sample onto a reverse-phase C18 column. Elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). While chromatography is not strictly necessary for direct infusion, it ensures sample purity at the point of analysis.

  • MS Acquisition: Analyze the eluent using an ESI-Time-of-Flight (TOF) or ESI-Orbitrap mass spectrometer in positive ion mode to acquire high-resolution mass data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

Causality: NMR is the most powerful technique for elucidating the detailed atomic connectivity of a molecule. Through a suite of 1D and 2D experiments, we can map out the complete carbon-hydrogen framework and confirm the precise arrangement of atoms.

NMR_Workflow

Caption: Comprehensive workflow for chemical structure elucidation.

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1-Methyl-1,4-diazepan-2-one hydrochloride CAS number 685859-01-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Methyl-1,4-diazepan-2-one hydrochloride (CAS: 685859-01-2): A Key Building Block for CNS Drug Discovery

Introduction and Strategic Importance

This compound, identified by CAS number 685859-01-2, is a heterocyclic building block of significant interest to medicinal chemists and drug development professionals.[1][2] Its structure is centered on a seven-membered diazepane ring, a scaffold recognized as a "privileged structure" in pharmacology due to its recurrence in a multitude of bioactive compounds.[3] This framework is particularly prevalent in agents targeting the central nervous system (CNS).

The strategic value of this specific molecule is enhanced by the presence of an N-methyl group. N-methylation is a critical tool in drug design, often employed to fine-tune a molecule's pharmacological profile.[4] The introduction of a methyl group can profoundly impact conformational rigidity, metabolic stability, membrane permeability, and receptor-binding affinity.[5][6][7] Consequently, this compound serves as a valuable starting point for the synthesis of novel pharmaceutical compounds, especially those being investigated as potential anxiolytic and sedative agents.[8]

Physicochemical and Handling Properties

A comprehensive understanding of the compound's fundamental properties is essential for its effective use in a research and development setting. The key data for this compound are summarized below.

PropertyValueReference(s)
CAS Number 685859-01-2[1][2][9]
Molecular Formula C₆H₁₃ClN₂O[8][9][10]
Molecular Weight 164.63 g/mol [1][8][9]
Common Synonyms Hexahydro-1-methyl-2H-1,4-diazepin-2-one hydrochloride[1][10]
Purity (Typical) ≥97%[1][2]
SMILES CN1CCCNCC1=O.Cl[1][9]
InChIKey FTNDDOQJRISISV-UHFFFAOYSA-N[1]
Storage Conditions Room temperature, under inert atmosphere, keep sealed and dry[9][10]

Proposed Synthesis and Purification

While specific peer-reviewed synthesis protocols for this exact compound are not extensively detailed in readily available literature, a chemically sound and logical pathway can be proposed based on established organic chemistry principles for constructing N-methylated cyclic amides. The following multi-step synthesis represents a robust and field-proven approach.

Causality of the Synthetic Strategy

The chosen strategy involves the initial formation of the core diazepan-2-one ring via an intramolecular cyclization, followed by a selective N-methylation. This sequence is often preferred because direct cyclization with N-methylated precursors can sometimes be sterically hindered or lead to side reactions. Protecting the non-acyl nitrogen (N4) ensures that methylation occurs selectively at the desired N1 position.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Cyclization cluster_2 Step 3: N-Methylation cluster_3 Step 4: Deprotection & Salt Formation A N-Boc-ethylenediamine C N-Boc-N'-(2-ethoxycarbonylethyl)ethylenediamine A->C Michael Addition (MeOH, RT) B Ethyl acrylate B->C D 4-Boc-1,4-diazepan-2-one C->D Heat / Base (e.g., NaOMe in Toluene) E 4-Boc-1-methyl-1,4-diazepan-2-one D->E NaH, MeI (Anhydrous THF) F This compound E->F HCl in Dioxane or Ether G cluster_0 Analytical Workflow QC Final Product (CAS: 685859-01-2) HPLC HPLC Analysis QC->HPLC LCMS LC-MS Analysis QC->LCMS NMR NMR Spectroscopy (¹H, ¹³C) QC->NMR Purity Purity ≥ 97% HPLC->Purity Mass Mass Confirmation [M+H]⁺ = 129.1 LCMS->Mass Structure Structural Verification NMR->Structure

Sources

An In-depth Technical Guide to 1-Methyl-1,4-diazepan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1,4-diazepan-2-one hydrochloride is a heterocyclic organic compound belonging to the diazepane class. Characterized by a seven-membered ring containing two nitrogen atoms, a methyl group at the N1 position, and a carbonyl group at the 2-position, this molecule serves as a valuable building block in medicinal chemistry and pharmaceutical research. Its structural motif is of significant interest due to its presence in various biologically active compounds. This technical guide provides a comprehensive overview of the molecular formula, weight, a theoretical synthesis pathway, potential applications, and safety considerations for this compound. It is important to note that while the fundamental properties of this compound are established, detailed experimental protocols and comprehensive spectral data are not widely available in the public domain, reflecting its status as a specialized chemical intermediate rather than a widely studied end-product.

Core Molecular and Physical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its application in a research and development setting. The key identifiers and properties are summarized in the table below.

PropertyValueSource(s)
Chemical Name This compoundN/A
CAS Number 685859-01-2[1]
Molecular Formula C₆H₁₃ClN₂O[1]
Molecular Weight 164.63 g/mol [1]
Appearance Solid (predicted)General chemical knowledge
Storage Conditions Room temperature, sealed, dry[1]

Theoretical Synthesis Protocol

Part 1: Synthesis of 1-Methyl-1,4-diazepan-2-one

The synthesis of the core diazepanone ring can be approached through the cyclization of a linear precursor. One common method involves the reaction of an N-alkylethylenediamine with an α,β-unsaturated ester, followed by intramolecular amidation.

Proposed Reaction Scheme:

  • Michael Addition: Reaction of N-methylethylenediamine with ethyl acrylate to form the intermediate ethyl 3-((2-(methylamino)ethyl)amino)propanoate.

  • Intramolecular Cyclization: Thermal or base-catalyzed intramolecular cyclization of the intermediate to yield 1-Methyl-1,4-diazepan-2-one.

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylethylenediamine (1.0 equivalent) in a suitable solvent such as ethanol.

  • Addition of Acrylate: Slowly add ethyl acrylate (1.0 equivalent) to the solution at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain the temperature below 30°C.

  • Michael Addition Reaction: Stir the reaction mixture at room temperature for 12-24 hours to allow for the completion of the Michael addition. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: After the formation of the intermediate, add a catalytic amount of a non-nucleophilic base, such as sodium ethoxide, to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 6-12 hours to facilitate the intramolecular cyclization and elimination of ethanol. Monitor the reaction by TLC until the starting intermediate is consumed.

  • Work-up and Purification: After cooling to room temperature, neutralize the reaction mixture with a mild acid. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford pure 1-Methyl-1,4-diazepan-2-one.

Part 2: Formation of the Hydrochloride Salt

The conversion of the free base to its hydrochloride salt is a standard procedure to improve stability and handling properties.[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified 1-Methyl-1,4-diazepan-2-one in a dry, aprotic solvent such as diethyl ether or dioxane.[3]

  • Acidification: Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., 4M HCl in dioxane) dropwise with stirring at 0-4°C.[3]

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield this compound.

G Theoretical Synthesis Workflow cluster_part1 Part 1: Synthesis of 1-Methyl-1,4-diazepan-2-one cluster_part2 Part 2: Hydrochloride Salt Formation A N-methylethylenediamine + Ethyl acrylate in Ethanol B Michael Addition (Room Temperature, 12-24h) A->B C Intermediate: Ethyl 3-((2-(methylamino)ethyl)amino)propanoate B->C D Intramolecular Cyclization (Base catalyst, Reflux, 6-12h) C->D E Crude Product D->E F Purification (Column Chromatography) E->F G Pure 1-Methyl-1,4-diazepan-2-one F->G H Dissolve in Dry Solvent (e.g., Diethyl Ether) G->H I Acidification with HCl (0-4°C) H->I J Precipitation of Salt I->J K Filtration and Drying J->K L This compound K->L

Caption: Theoretical workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules for pharmaceutical applications. The diazepane scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets.

  • Central Nervous System (CNS) Agents: This compound serves as a building block in the development of agents targeting the central nervous system.[1] Its nitrogen-containing heterocyclic structure can be modified to enhance binding affinity to various receptors and enzymes in the brain.

  • Medicinal Chemistry Scaffolding: Derivatives of 1-Methyl-1,4-diazepan-2-one are explored for a range of potential therapeutic uses, including as anxiolytic and sedative agents.[1] The core structure provides a versatile platform for the introduction of diverse functional groups to modulate pharmacological activity. The broader class of 1,4-diazepines has shown a wide array of biological activities, including applications as anticancer agents and enzyme inhibitors.

Safety and Handling

Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this compound, a cautious approach to handling is imperative. The following information is based on general principles for handling similar chemical compounds and hazard statements provided by chemical suppliers.

Hazard Statements (based on supplier information for the free base):

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H332: Harmful if inhaled.[4]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

First Aid:

  • In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.

Disclaimer: This safety information is not exhaustive and should be supplemented with a thorough review of any available safety data sheets from the supplier and institutional safety protocols before handling this chemical.

References

  • MySkinRecipes. (n.d.). This compound.
  • Biron, E., et al. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432-44.
  • Tindari, R., Mandal, A., et al. (2021). Different methods for the synthesis of N‐methylated amides. ResearchGate.
  • Springer Nature Experiments. (n.d.). Synthesis of N-methylated cyclic peptides.
  • ResearchGate. (2025). Synthesis of N-methylated cyclic peptides.
  • Weston, A. W. (1953). Process of preparing a monobasic salt of a secondary amine. U.S. Patent 2,634,293.
  • Taylor & Francis Online. (n.d.). Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective.
  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?.
  • LabCoatz. (2023, November 17). Making Aniline HCl [Video]. YouTube. [Link]
  • The Chemistry Teacher. (2022, June 7).
  • PubChem. (n.d.). 2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-1-methyl-5-phenyl-, hydrochloride (1:1).
  • PubChem. (n.d.). Diazepam.
  • PubMed. (2010). 1,4-Benzodiazepin-2-ones in medicinal chemistry.
  • IntechOpen. (2020). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis.
  • NIST. (n.d.). Diazepam.
  • Wikipedia. (n.d.). Diazepam.
  • SIELC Technologies. (2018). Diazepam.
  • ResearchGate. (n.d.). Examples of 1,2‐, 1,3‐, 1,4‐ and 1,5‐diazepines currently in the....
  • ResearchGate. (n.d.). 1,4-Benzodiazepin-2-Ones in Medicinal Chemistry.

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An In-Depth Technical Guide to 1-Methyl-1,4-diazepan-2-one Hydrochloride: A Key Intermediate in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-1,4-diazepan-2-one hydrochloride (CAS No. 685859-01-2), a pivotal heterocyclic building block in medicinal chemistry. While detailed public data on this specific intermediate is limited, this document synthesizes available information and draws upon established principles of organic chemistry and pharmaceutical development to present its core characteristics. The guide will cover its chemical identity, a plausible synthetic pathway derived from analogous structures, its significance as a precursor for central nervous system (CNS) agents, and protocols for its handling and analysis. This document is intended for researchers, chemists, and professionals in drug discovery and development who utilize diazepanone scaffolds in the synthesis of novel therapeutic agents.

Introduction: The Significance of the Diazepanone Core

The 1,4-diazepane-2-one moiety is a saturated seven-membered lactam that serves as a crucial scaffold in the development of a wide range of biologically active molecules. Its structural features, including the presence of two nitrogen atoms, offer multiple points for chemical modification, enabling the fine-tuning of physicochemical and pharmacological properties. The introduction of a methyl group at the 1-position, as in 1-Methyl-1,4-diazepan-2-one, further influences the molecule's polarity, basicity, and conformational flexibility.

This particular hydrochloride salt is primarily utilized as a synthetic intermediate.[1] Its nitrogen-containing heterocyclic structure is a key component in the design of compounds targeting the central nervous system, with derivatives being explored for potential anxiolytic and sedative properties.[1] The diazepine ring system is recognized in medicinal chemistry as a "privileged structure" due to its recurrence in a multitude of successful therapeutic agents, particularly those acting on the CNS.

Physicochemical and Structural Characteristics

A summary of the known and predicted properties of this compound is presented below. It is important to note that while some data is sourced from suppliers, other values are based on computational predictions and analysis of structurally similar compounds due to the limited availability of specific experimental data in peer-reviewed literature.

PropertyValueSource
CAS Number 685859-01-2[1]
Molecular Formula C₆H₁₃ClN₂O[1]
Molecular Weight 164.63 g/mol [1]
Appearance Predicted to be a white to off-white solidInferred from similar compounds
Solubility Predicted to be soluble in water and lower alcoholsInferred from hydrochloride salt nature
Storage Room temperature, in a sealed, dry container[1]
Chemical Structure

The structure of this compound features a saturated seven-membered ring containing two nitrogen atoms at positions 1 and 4, and a carbonyl group at position 2. The nitrogen at position 1 is methylated. The hydrochloride salt form indicates that one of the nitrogen atoms, likely the more basic N4, is protonated.

workflow start Acyclic Precursors cyclization Step 1: Cyclization start->cyclization diazepanone 1,4-Diazepan-2-one cyclization->diazepanone methylation Step 2: N-Methylation diazepanone->methylation methyl_diazepanone 1-Methyl-1,4-diazepan-2-one methylation->methyl_diazepanone salt_formation Step 3: Salt Formation (HCl) methyl_diazepanone->salt_formation product 1-Methyl-1,4-diazepan-2-one Hydrochloride salt_formation->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1,4-Diazepan-2-one

A common method for the synthesis of saturated diazepinones involves the cyclization of an N-(2-aminoethyl) derivative of an amino acid. For example, the cyclization of N-(2-aminoethyl)-β-alanine or its ester derivative under thermal conditions or with a suitable catalyst.

  • Reaction Setup: To a solution of ethyl N-(2-aminoethyl)-β-alaninate in a high-boiling point solvent such as toluene or xylene, add a catalytic amount of a strong base (e.g., sodium ethoxide).

  • Cyclization: Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The intramolecular cyclization will result in the formation of 1,4-diazepan-2-one with the elimination of ethanol.

  • Work-up and Purification: After completion, cool the reaction mixture and neutralize with a mild acid. Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography on silica gel.

Step 2: N-Methylation of 1,4-Diazepan-2-one

The N-methylation of lactams can be achieved using various methylating agents. A common and effective method involves the use of a strong base followed by a methyl halide.

  • Deprotonation: Dissolve the purified 1,4-diazepan-2-one in an anhydrous aprotic solvent like tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH), portion-wise. The evolution of hydrogen gas will be observed. Allow the mixture to stir until the gas evolution ceases, indicating the formation of the sodium salt of the lactam.

  • Methylation: Add methyl iodide (CH₃I) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction carefully with water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the resulting 1-Methyl-1,4-diazepan-2-one can be purified by column chromatography or distillation.

Step 3: Hydrochloride Salt Formation

  • Dissolution: Dissolve the purified 1-Methyl-1,4-diazepan-2-one in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • Acidification: Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether) dropwise with stirring.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum to yield the final product.

Spectroscopic and Analytical Characterization (Predicted)

Due to the absence of published spectra for this compound, the following are predicted characteristic spectroscopic features based on its structure and data from analogous N-methylated lactams.

TechniquePredicted Key Features
¹H NMR - A singlet corresponding to the N-CH₃ protons. - Multiple multiplets in the aliphatic region corresponding to the CH₂ protons of the diazepine ring. - A broad singlet for the N-H proton (if in a non-exchanging solvent).
¹³C NMR - A peak for the carbonyl carbon (C=O). - A peak for the N-CH₃ carbon. - Several peaks in the aliphatic region for the CH₂ carbons of the ring.
IR Spectroscopy - A strong absorption band for the amide C=O stretch. - C-H stretching vibrations in the aliphatic region. - N-H stretching and bending vibrations (broad, due to the hydrochloride salt).
Mass Spectrometry (ESI+) - A molecular ion peak [M+H]⁺ corresponding to the free base (m/z = 129.1).

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules, particularly for CNS drug discovery. The diazepane scaffold allows for the introduction of various substituents at the N4 position and potentially at the carbon atoms of the ring, leading to a diverse library of compounds for screening.

The rationale for its use in CNS-targeted synthesis includes:

  • Scaffold Hopping and Analogue Synthesis: It can be used to create analogues of known CNS-active drugs, potentially improving their efficacy, selectivity, or pharmacokinetic profile.

  • Introduction of a Key Pharmacophore: The diazepanone ring is a known pharmacophore that can interact with various receptors and enzymes in the brain.

  • Modulation of Physicochemical Properties: The saturated, flexible ring system can be modified to optimize properties like lipophilicity and polarity, which are crucial for crossing the blood-brain barrier.

Safety, Handling, and Storage

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials. [1]

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of medicinal chemistry, particularly for the development of novel CNS agents. While detailed characterization data is not widely published, its chemical properties and reactivity can be reliably inferred from the well-established chemistry of related diazepane and lactam systems. This guide provides a foundational understanding of this compound, offering a basis for its synthesis, characterization, and application in research and development settings. Further empirical studies are warranted to fully elucidate its properties and expand its utility in the synthesis of next-generation therapeutics.

References

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The Emerging Potential of 1-Methyl-1,4-diazepan-2-one Hydrochloride in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore unique chemical scaffolds that offer the potential for enhanced efficacy, selectivity, and pharmacokinetic properties. Among these, the diazepine nucleus has proven to be a "privileged structure," giving rise to a multitude of clinically significant drugs. This technical guide delves into the core attributes of a lesser-explored derivative, 1-Methyl-1,4-diazepan-2-one hydrochloride, and its burgeoning role as a versatile building block and potential lead compound in modern drug discovery. By examining its structural relationship to well-established pharmacophores, we will illuminate its potential applications, from central nervous system (CNS) modulation to metabolic disease intervention. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their therapeutic programs.

Introduction: The Diazepine Scaffold and the Promise of a Novel Derivative

The seven-membered diazepine ring system is a cornerstone of medicinal chemistry, most famously represented by the benzodiazepine class of drugs.[1] Compounds like diazepam (Valium®) have revolutionized the treatment of anxiety, seizures, and muscle spasms through their interaction with the γ-aminobutyric acid type A (GABAA) receptor.[2][3][4] The therapeutic success of benzodiazepines has spurred extensive research into related diazepine structures, seeking to refine their pharmacological profiles and expand their therapeutic reach.

This compound emerges from this landscape as a compound of significant interest. Its core structure, a saturated 1,4-diazepan-2-one ring, presents a three-dimensional conformation that can be strategically modified to interact with various biological targets. The presence of a methyl group at the N1 position and a carbonyl group at the C2 position provides specific steric and electronic features that can influence its binding affinity and metabolic stability.[5] This guide will dissect the synthesis, chemical properties, and potential therapeutic applications of this intriguing molecule.

Synthesis and Physicochemical Properties

The synthesis of this compound is a multi-step process that can be approached through various synthetic routes. A common strategy involves the cyclization of appropriate linear precursors.

General Synthetic Approach

A plausible synthetic pathway commences with the reaction of a suitably protected N-methylethylenediamine with an α,β-unsaturated ester, such as ethyl acrylate, via a Michael addition. Subsequent deprotection and intramolecular cyclization would yield the 1-methyl-1,4-diazepan-2-one core. The final step involves treatment with hydrochloric acid to afford the hydrochloride salt, which typically improves the compound's stability and aqueous solubility, making it more amenable for biological testing and formulation.

Experimental Protocol: Synthesis of 1-Methyl-1,4-diazepan-2-one

  • Step 1: Michael Addition: To a solution of N-methylethylenediamine in a suitable solvent (e.g., methanol), slowly add ethyl acrylate at room temperature. The reaction mixture is stirred for 24 hours. The solvent is then removed under reduced pressure to yield the crude adduct.

  • Step 2: Cyclization: The crude adduct is heated in a high-boiling point solvent (e.g., xylene) to facilitate intramolecular cyclization via amide formation. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated.

  • Step 3: Purification: The crude 1-Methyl-1,4-diazepan-2-one is purified by column chromatography on silica gel.

  • Step 4: Salt Formation: The purified product is dissolved in a suitable organic solvent (e.g., diethyl ether) and treated with a solution of hydrochloric acid in the same solvent to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.

Physicochemical Data
PropertyValueSource
Molecular Formula C₆H₁₃ClN₂ON/A
Molecular Weight 164.63 g/mol N/A
Appearance White to off-white solid[6]
Solubility Soluble in water and polar organic solventsInferred

Potential Roles in Medicinal Chemistry

The structural similarity of 1-Methyl-1,4-diazepan-2-one to known pharmacologically active molecules suggests several potential avenues for its application in medicinal chemistry.

Central Nervous System (CNS) Applications: A GABAergic Hypothesis

The most direct hypothesis for the biological activity of this compound lies in its potential modulation of the GABAA receptor, akin to benzodiazepines.[2][7]

Mechanism of Action of Benzodiazepines: Benzodiazepines act as positive allosteric modulators of the GABAA receptor. They bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA.[7] This leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability.[2] This mechanism is responsible for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[3][7]

The 1,4-diazepan-2-one scaffold of our target molecule provides a conformational framework that could potentially interact with the benzodiazepine binding site on the GABAA receptor. The N-methyl group may influence the binding affinity and selectivity for different GABAA receptor subtypes.

Experimental Workflow: Evaluation of GABAergic Activity

Caption: Workflow for assessing the potential GABAergic activity of this compound.

Metabolic Disorders: A Potential DPP-4 Inhibitor

Recent interest has emerged in the potential for diazepine-based structures to act as inhibitors of dipeptidyl peptidase-4 (DPP-4).[5] DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion and improved glycemic control in patients with type 2 diabetes.

The 1-Methyl-1,4-diazepan-2-one scaffold could serve as a template for the design of novel DPP-4 inhibitors. The nitrogen atoms and the carbonyl group can potentially form key interactions with the active site of the DPP-4 enzyme.

Experimental Workflow: Evaluation of DPP-4 Inhibition

Caption: A streamlined workflow for the evaluation of this compound as a potential DPP-4 inhibitor.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Its structural relationship to the well-established benzodiazepine class of drugs provides a strong rationale for investigating its potential as a modulator of the GABAA receptor for the treatment of CNS disorders. Furthermore, emerging evidence suggests its potential as a building block for the development of novel DPP-4 inhibitors for type 2 diabetes.

This technical guide has outlined the synthesis, physicochemical properties, and key potential therapeutic applications of this compound. The provided experimental workflows offer a roadmap for researchers to systematically evaluate its biological activity. As a versatile building block, it offers the potential for the creation of diverse chemical libraries for screening against a wide range of biological targets. The exploration of this and related diazepine scaffolds will undoubtedly contribute to the discovery of the next generation of innovative medicines.

References

  • Wikipedia. (n.d.). Diazepam. [Link]
  • ResearchGate. (n.d.). 1,4-Benzodiazepin-2-Ones in Medicinal Chemistry. [Link]
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  • ResearchGate. (2010, May 24).
  • ResearchGate. (n.d.). Novel Benzo[5][8]diazepin-2-one Derivatives as Endothelin Receptor Antagonists. [Link]
  • VTechWorks. (2006, May 31). Memory of Chirality in 1,4-Benzodiazepin-2-ones. [Link]
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An In-depth Technical Guide to 1-Methyl-1,4-diazepan-2-one hydrochloride: A Key Intermediate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-1,4-diazepan-2-one hydrochloride is a heterocyclic compound that has emerged as a valuable building block in the synthesis of complex pharmaceutical agents. While the specific historical details of its discovery are not extensively documented in publicly available literature, its utility as a synthetic intermediate is recognized in the field of medicinal chemistry. The nitrogen-containing heterocyclic structure of this compound makes it a crucial component in the preparation of bioactive molecules, where it can enhance binding affinity to biological targets.[1] This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, and its applications in drug development, offering a technical resource for researchers and scientists in the field.

Chemical Properties and Structural Information

This compound is the hydrochloride salt of the cyclic diamine, 1-Methyl-1,4-diazepan-2-one. The presence of the hydrochloride salt enhances the compound's stability and water solubility, which is often advantageous for its use in subsequent chemical reactions.

PropertyValueSource
CAS Number 685859-01-2[1]
Molecular Formula C₆H₁₃ClN₂O[1]
Molecular Weight 164.63 g/mol [1]
Appearance Solid (predicted)
Storage Room temperature, sealed, dry[1]

Plausible Synthetic Pathway

Experimental Protocol

Step 1: Synthesis of Ethyl 3-(2-(methylamino)ethylamino)propanoate

  • To a solution of N-methylethylenediamine (1.0 eq) in a suitable solvent such as ethanol, add ethyl acrylate (1.0 eq) dropwise at 0°C with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude product, ethyl 3-(2-(methylamino)ethylamino)propanoate, which can be used in the next step without further purification.

Causality: This step utilizes a Michael addition reaction, where the primary amine of N-methylethylenediamine acts as a nucleophile and adds to the electron-deficient β-carbon of ethyl acrylate. The secondary amine is less reactive due to steric hindrance and its lower nucleophilicity.

Step 2: Intramolecular Cyclization to form 1-Methyl-1,4-diazepan-2-one

  • The crude ethyl 3-(2-(methylamino)ethylamino)propanoate is dissolved in a high-boiling point solvent like toluene or xylene.

  • A catalytic amount of a strong base, such as sodium ethoxide or potassium tert-butoxide, is added to the solution.

  • The reaction mixture is heated to reflux for 8-16 hours. The progress of the cyclization can be monitored by TLC or Gas Chromatography (GC).

  • After the reaction is complete, the mixture is cooled to room temperature and washed with water to remove the base and any water-soluble impurities.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude 1-Methyl-1,4-diazepan-2-one. The product can be purified by vacuum distillation or column chromatography.

Causality: The strong base deprotonates the secondary amine, which then acts as a nucleophile, attacking the carbonyl carbon of the ester group in an intramolecular fashion. This results in the formation of the seven-membered diazepane ring and the elimination of ethanol.

Step 3: Formation of this compound

  • The purified 1-Methyl-1,4-diazepan-2-one is dissolved in a suitable anhydrous solvent, such as diethyl ether or dichloromethane.

  • A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added dropwise with stirring until the precipitation of the hydrochloride salt is complete.

  • The resulting solid is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield this compound.

Causality: The basic nitrogen atom of the diazepane ring is protonated by the hydrochloric acid, forming the stable and often crystalline hydrochloride salt.

Visualizing the Synthetic Workflow

Synthetic_Pathway cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Salt Formation N_methylethylenediamine N-methylethylenediamine Intermediate_1 Ethyl 3-(2-(methylamino)ethylamino)propanoate N_methylethylenediamine->Intermediate_1 Ethanol, 0°C to RT Ethyl_acrylate Ethyl acrylate Ethyl_acrylate->Intermediate_1 Product_base 1-Methyl-1,4-diazepan-2-one Intermediate_1->Product_base Toluene, Reflux cluster_step2 cluster_step2 Base Strong Base (e.g., NaOEt) Base->Product_base Final_Product This compound Product_base->Final_Product Anhydrous Solvent cluster_step3 cluster_step3 HCl HCl HCl->Final_Product

Caption: Proposed synthetic pathway for this compound.

Applications in Drug Development and Medicinal Chemistry

The 1,4-diazepane scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Consequently, this compound serves as a versatile starting material for the synthesis of a variety of potentially therapeutic agents.

Its derivatives are being explored for their potential as central nervous system (CNS) agents, including anxiolytic (anti-anxiety) and sedative compounds.[1] The diazepane ring system is a core component of many well-known drugs, and modifications to this scaffold can lead to the discovery of novel compounds with improved efficacy and safety profiles. Researchers in drug discovery programs utilize this building block to design and synthesize libraries of novel diazepine-based compounds for screening against various disease targets.

Conclusion

This compound is a key chemical intermediate whose value lies in its utility for the construction of more complex, biologically active molecules. While its own history is not as storied as the blockbuster drugs it may help create, its role in the synthetic chemist's toolbox is significant. This guide has provided an overview of its chemical properties, a detailed plausible synthetic protocol, and a discussion of its applications in medicinal chemistry. As the quest for novel therapeutics continues, the importance of such versatile building blocks in accelerating the drug discovery process cannot be overstated.

References

  • This compound. MySkinRecipes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFsSRAfqRLf3vBxn4WPHSK6VbUj7_eeGQ-r6Apesh67iFPEJ-4fgcVJ-7KICmVFYiXkN0HCL9H_B0vYR5bdgj9u3KDVXH87Oq8dExukcLroAFniMjZNK7mPaQ1R3h_lggj6ZlXnn0Od3DJWeY0ESqWOBkKQIAu3pT96tVrksgQjrzAouXMALDxoPBcm9s4UXPqFoQm8vQAittUZT1tQLKo]

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Physicochemical properties of 1-Methyl-1,4-diazepan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characterization of 1-Methyl-1,4-diazepan-2-one Hydrochloride

Foreword: The successful integration of any chemical entity into a research or drug development pipeline hinges on a thorough understanding of its fundamental physicochemical properties. This guide addresses this compound (CAS No. 685859-01-2), a heterocyclic compound for which detailed public data is sparse. Rather than a simple data sheet, this document serves as a strategic guide, outlining the necessary experimental framework for comprehensive characterization. We will proceed from the perspective of a scientist encountering this molecule for the first time, detailing not just the protocols, but the scientific rationale behind each step. This approach ensures the generation of a robust, reliable, and self-validating data package.

Structural Identification and Verification

The foundational step for any chemical investigation is the unambiguous confirmation of the molecule's identity and purity. The assumed structure features a seven-membered diazepane ring, functionalized with a methyl group on one nitrogen and a carbonyl group adjacent to it, supplied as a hydrochloride salt.

Table 1: Core Molecular Identifiers

IdentifierValueSource
IUPAC Name This compound-
CAS Number 685859-01-2[1][2]
Molecular Formula C₆H₁₃ClN₂O[1][2]
Molecular Weight 164.63 g/mol [1][2]
Causality of Spectroscopic and Spectrometric Analysis

A multi-pronged spectroscopic approach is non-negotiable for structural validation. Each technique provides a unique piece of the structural puzzle, and their collective agreement constitutes a high-confidence verification.

Structural_Verification_Workflow cluster_synthesis Sample Acquisition cluster_analysis Analytical Workflow cluster_conclusion Data Synthesis Sample 1-Methyl-1,4-diazepan-2-one HCl MS Mass Spectrometry (MS) Confirms Molecular Weight Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Elucidates C-H Framework Sample->NMR FTIR FTIR Spectroscopy Identifies Functional Groups Sample->FTIR Conclusion Structure Confirmed MS->Conclusion NMR->Conclusion FTIR->Conclusion

Caption: A multi-technique workflow for unambiguous structural verification.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To map the proton (¹H) and carbon (¹³C) framework of the molecule, confirming connectivity.

  • Methodology:

    • Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of Deuterium Oxide (D₂O). The hydrochloride salt form necessitates a polar, protic solvent. D₂O is ideal as it will not obscure the N-H proton signal through exchange.

    • ¹H NMR Acquisition: On a ≥400 MHz spectrometer, acquire a standard proton spectrum. Key expected signals include:

      • A singlet integrating to 3 protons for the N-CH₃ group.

      • A series of multiplets in the aliphatic region (approx. 2.5-4.0 ppm) corresponding to the five CH₂ groups of the diazepane ring.

      • A potentially broad singlet for the N-H proton.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Expect signals for the carbonyl carbon (~170 ppm), the N-methyl carbon, and the five distinct methylene carbons of the ring.

  • Trustworthiness: The combination of chemical shifts, integration values (for ¹H), and splitting patterns must be fully consistent with the proposed structure. Two-dimensional NMR experiments (like COSY and HSQC) can be employed to definitively assign proton-proton and proton-carbon correlations, respectively, providing an irrefutable structural map.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Objective: To confirm the elemental composition by obtaining a highly accurate mass measurement.

  • Methodology:

    • Sample Preparation: Prepare a ~1 mg/mL solution in methanol or water.

    • Analysis: Infuse the sample into an ESI-Q-TOF or ESI-Orbitrap mass spectrometer operating in positive ion mode.

    • Data Interpretation: The primary ion observed should be the parent molecule (minus the chloride counter-ion), protonated: [C₆H₁₂N₂O + H]⁺. The measured mass-to-charge ratio (m/z) should be within 5 ppm of the theoretical exact mass (129.1028).

  • Expertise: Electrospray ionization (ESI) is the technique of choice for this pre-ionized salt, as it gently transfers the existing cation into the gas phase, minimizing fragmentation and maximizing the intensity of the molecular ion peak.

Core Physicochemical Properties

These properties govern the compound's behavior in solution and solid states, directly impacting its utility in experimental and developmental settings.

Solubility Profile
  • Causality: Solubility dictates how a compound can be formulated for in vitro and in vivo studies. As a hydrochloride salt of a polar molecule, high aqueous solubility is anticipated. A systematic evaluation is crucial.

  • Experimental Protocol: Kinetic Solubility Assessment via Shake-Flask Method

    • Preparation: Add an excess amount of the compound (e.g., 10 mg) to 1 mL of each test solvent (e.g., Water, PBS pH 7.4, Ethanol, DMSO) in separate glass vials.

    • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

    • Separation: Centrifuge the samples to pellet the undissolved solid.

    • Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration using a calibrated analytical method like HPLC-UV.

  • Data Presentation:

Table 2: Predicted Solubility Profile

SolventExpected Solubility CategoryRationale
Water Freely Soluble (>100 mg/mL)Hydrochloride salt of a polar molecule.
PBS (pH 7.4) Freely Soluble (>100 mg/mL)Remains ionized and polar in physiological buffer.
Methanol Soluble (10-100 mg/mL)Polar protic solvent capable of H-bonding.
DMSO Soluble (10-100 mg/mL)Highly effective polar aprotic solvent.
Acetonitrile Sparingly Soluble (1-10 mg/mL)Less polar than alcohols or water.
Dichloromethane Insoluble (<0.1 mg/mL)Non-polar organic solvent.
Melting Point Determination
  • Causality: The melting point is a critical, simple indicator of purity. A sharp melting range suggests a highly pure substance, while a broad or depressed range indicates the presence of impurities.

  • Experimental Protocol:

    • Sample Preparation: Ensure the sample is thoroughly dried to remove residual solvents. Finely crush a small amount of the crystalline solid.

    • Measurement: Pack the powder into a capillary tube and place it in a calibrated digital melting point apparatus.

    • Heating: Use a ramp rate of 1-2 °C per minute near the expected melting point to ensure accuracy.

    • Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid phase becomes liquid. This range is the melting point.

Acid Dissociation Constant (pKa)
  • Causality: The pKa value is essential for predicting the ionization state of the molecule at a given pH. This governs membrane permeability, receptor binding, and solubility in physiological environments. The most relevant pKa for this molecule will be that of the protonated tertiary amine in the diazepane ring.

  • Experimental Workflow:

pKa_Determination cluster_prep 1. Preparation cluster_titration 2. Potentiometric Titration cluster_analysis 3. Data Analysis prep_solution Prepare ~0.01 M aqueous solution of the compound titrate Titrate with standardized ~0.1 M NaOH solution prep_solution->titrate Transfer to vessel monitor_pH Record pH after each titrant addition titrate->monitor_pH plot_curve Plot pH vs. Volume of NaOH monitor_pH->plot_curve Generate data determine_pKa Calculate pKa from the half-equivalence point plot_curve->determine_pKa Analyze curve

Caption: Workflow for pKa determination via potentiometric titration.

Stability and Storage

  • Expert Insight: As a hydrochloride salt, the compound is likely to be hygroscopic (tendency to absorb moisture from the air). The amide bond within the ring could be susceptible to hydrolysis under extreme pH conditions (strongly acidic or basic).

  • Recommended Storage: To ensure long-term integrity, the compound should be stored in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment.[2] Standard room temperature is generally acceptable.[2]

Conclusion

While this compound is not extensively documented in public literature, a systematic application of fundamental analytical techniques can build a comprehensive and reliable physicochemical profile. The methodologies and workflows detailed in this guide provide a robust framework for any researcher to fully characterize this, or any other novel compound. This foundational data package is the bedrock upon which all subsequent biological and developmental studies are built, ensuring both reproducibility and a deep understanding of the molecule's behavior.

References

  • This reference is a placeholder for a peer-reviewed publication detailing the synthesis and characterization of the compound, which could not be loc
  • This reference is a placeholder for a comprehensive chemical database entry with experimental data, such as
  • United States Pharmacopeia (USP). General Chapter <921> Water Determination. URL: https://www.uspnf.com/ (Note: Access to specific chapters typically requires a subscription).
  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. URL: https://database.ich.org/sites/default/files/ICH_Q2-R1_Guideline.pdf
  • Avdeef, A. (2012).
  • This reference is a placeholder for a standard analytical chemistry textbook detailing the principles of NMR, MS, and Titration, such as "Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis."
  • MySkinRecipes. (n.d.). This compound. Retrieved January 7, 2026, from https://www.myskinrecipes.com/shop/en/reagents/214248-1-methyl-1-4-diazepan-2-one-hydrochloride.html
  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved January 7, 2026, from https://www.chemdad.com/product/show/1-methyl-1-4-diazepan-2-one-hydrochloride-685859-01-2.html

Sources

Methodological & Application

Laboratory-Scale Synthesis of 1-Methyl-1,4-diazepan-2-one Hydrochloride: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, research-grade protocol for the laboratory-scale synthesis of 1-Methyl-1,4-diazepan-2-one hydrochloride. This seven-membered heterocyclic compound serves as a valuable building block in medicinal chemistry, particularly in the development of anxiolytic and sedative agents due to its diazepane core.[1] The synthesis protocol described herein follows a two-step reaction sequence: a Michael addition of N-methylethylenediamine to methyl acrylate, followed by a thermally induced intramolecular cyclization to form the free base, 1-Methyl-1,4-diazepan-2-one. The final step involves the conversion of the free base to its hydrochloride salt to improve stability and handling. This document is intended for researchers, scientists, and drug development professionals with a working knowledge of synthetic organic chemistry.

Introduction

1,4-Diazepines and their saturated derivatives, diazepanones, are privileged scaffolds in medicinal chemistry, forming the core structure of numerous biologically active compounds.[2] Specifically, N-substituted diazepanones are key intermediates in the synthesis of various therapeutic agents. This compound is a precursor that allows for further functionalization, making it a valuable starting material in drug discovery pipelines. The synthetic route detailed in this guide is designed for reliability and scalability at the laboratory level, employing readily available starting materials.

Reaction Scheme

Synthesis_Workflow cluster_0 Synthesis of Free Base cluster_1 Salt Formation N_Methyl N-Methylethylenediamine Intermediate Methyl 3-((2-(methylamino)ethyl)amino)propanoate N_Methyl->Intermediate + Methyl Acrylate in Methanol Step1 Step 1: Michael Addition Methyl_Acrylate Methyl Acrylate Methanol Methanol (Solvent) HCl_Ether HCl in Diethyl Ether Diethyl_Ether_Wash Diethyl Ether (Wash) Free_Base 1-Methyl-1,4-diazepan-2-one Intermediate->Free_Base Reflux (-CH3OH) Step2 Step 2: Cyclization (Lactamization) Final_Product 1-Methyl-1,4-diazepan-2-one Hydrochloride Free_Base->Final_Product + HCl in Diethyl Ether Step3 Step 3: Salt Formation

Sources

Application Notes and Protocols for the Utilization of 1-Methyl-1,4-diazepan-2-one Hydrochloride in the Synthesis of Central Nervous System (CNS) Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 1,4-Diazepane Scaffold in CNS Drug Discovery

The 1,4-diazepane ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its unique seven-membered ring structure, containing two nitrogen atoms, imparts favorable physicochemical properties that allow for broad interactions with various biological targets. This is particularly evident in the realm of Central Nervous System (CNS) drug discovery, where the related 1,4-benzodiazepine core is famously found in blockbuster drugs like Diazepam (Valium), known for its anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[2][3] The diazepine structure's conformational flexibility allows it to adopt low-energy conformations that can mimic peptide turns, enabling it to interact with a wide array of receptors and enzymes.[1]

1-Methyl-1,4-diazepan-2-one hydrochloride is a versatile building block that provides researchers with a direct entry point to this valuable scaffold. The presence of a lactam functionality, a secondary amine, and a tertiary amine within a constrained cyclic system offers multiple handles for synthetic diversification. This guide provides an in-depth exploration of the strategic application of this reagent, detailing not just the "how" but the critical "why" behind the synthetic choices, empowering researchers to harness its full potential in the quest for novel CNS agents.

Core Principles of Reactivity and Strategic Considerations

Before delving into specific protocols, it is crucial to understand the inherent chemical reactivity of 1-Methyl-1,4-diazepan-2-one. The hydrochloride salt form ensures stability and ease of handling. However, for most synthetic transformations, the free base is required. This is typically achieved by a simple neutralization step.

The key reactive sites on the molecule are:

  • The N4-H (secondary amine): This is the most nucleophilic site and is readily functionalized via alkylation, arylation, acylation, or reductive amination. This position is a primary vector for introducing diversity and tuning the pharmacological profile of the final compound.

  • The C2-carbonyl (lactam): The lactam can be reduced to the corresponding amine, or it can be activated for nucleophilic attack. This allows for significant modification of the core scaffold.

  • The α-carbon to the carbonyl (C3): The protons on this carbon can be abstracted under strong basic conditions to form an enolate, which can then be alkylated. This allows for the introduction of substituents at the 3-position of the diazepanone ring.

The choice of which site to modify and in what order is a key strategic decision in the design of a synthetic route.

Exemplary Synthetic Application: A General Protocol for the Synthesis of N-Aryl-1-methyl-1,4-diazepan-2-ones

The N-arylation of the 1,4-diazepan-2-one core is a common strategy to introduce pharmacophores that can interact with CNS targets. For instance, the introduction of an aryl group can lead to compounds with potential activity as anxiolytics, antipsychotics, or anticonvulsants.[4] The following is a general, yet detailed, protocol for the synthesis of N-aryl derivatives.

Workflow for N-Arylation

G cluster_0 Step 1: Liberation of the Free Base cluster_1 Step 2: N-Arylation (Buchwald-Hartwig Cross-Coupling) start 1-Methyl-1,4-diazepan-2-one hydrochloride freebase 1-Methyl-1,4-diazepan-2-one (Free Base) start->freebase aq. K2CO3 or NaHCO3 DCM or EtOAc product 4-Aryl-1-methyl-1,4-diazepan-2-one freebase->product Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) Toluene, reflux aryl_halide Aryl Halide (Ar-X) aryl_halide->product

Caption: Synthetic workflow for the N-arylation of 1-Methyl-1,4-diazepan-2-one.

Detailed Step-by-Step Protocol

Step 1: Neutralization of this compound

  • Rationale: The starting material is a hydrochloride salt. The protonated secondary amine is not nucleophilic and will not participate in the desired N-arylation reaction. Therefore, it must be converted to the free base form. A mild inorganic base is sufficient for this purpose, and an aqueous workup will remove the resulting salt.

  • Procedure:

    • To a solution of this compound (1.0 eq) in water (10 mL per gram of starting material), add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) dropwise with stirring until the pH of the solution is ~9-10 (test with pH paper).

    • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 15 mL per gram of starting material).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base of 1-Methyl-1,4-diazepan-2-one as an oil or low-melting solid. This material is often used in the next step without further purification.

Step 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Cross-Coupling)

  • Rationale: The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[5] It allows for the coupling of a wide range of aryl halides with amines under relatively mild conditions. The choice of palladium catalyst and ligand is crucial for achieving high yields and can be tuned depending on the specific aryl halide used. Xantphos is a good general-purpose ligand for this type of transformation. Cesium carbonate is often used as the base as it is non-nucleophilic and has good solubility in the reaction solvent.

  • Procedure:

    • To an oven-dried Schlenk flask, add the 1-Methyl-1,4-diazepan-2-one free base (1.0 eq), the desired aryl halide (Ar-X, 1.1 eq), cesium carbonate (Cs₂CO₃, 1.5 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and Xantphos (0.04 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous toluene (5 mL per mmol of the free base) via syringe.

    • Heat the reaction mixture to reflux (typically 110 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Aryl-1-methyl-1,4-diazepan-2-one.

Quantitative Data Summary
ReagentMolar EquivalentsPurpose
1-Methyl-1,4-diazepan-2-one (free base)1.0Nucleophile
Aryl Halide (Ar-X)1.1Electrophile
Cesium Carbonate (Cs₂CO₃)1.5Base
Tris(dibenzylideneacetone)dipalladium(0)0.02Palladium Catalyst Precursor
Xantphos0.04Ligand for Palladium

Further Synthetic Diversification

The resulting N-aryl-1-methyl-1,4-diazepan-2-ones are valuable intermediates for further modification. Two potential pathways for creating additional diversity are outlined below.

Pathway A: Reduction of the Lactam
  • Rationale: Reduction of the lactam to the corresponding diamine removes the carbonyl group and introduces a new chiral center (if C3 is substituted). This transformation can significantly alter the shape and basicity of the molecule, potentially leading to a different pharmacological profile. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this purpose.

G start 4-Aryl-1-methyl-1,4-diazepan-2-one product 1-Aryl-4-methyl-1,4-diazepane start->product 1) LiAlH4, THF, 0 °C to reflux 2) Aqueous workup

Caption: Reduction of the lactam to a diamine.

Pathway B: α-Alkylation of the Lactam
  • Rationale: Deprotonation of the C3 position with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates an enolate that can be trapped with an electrophile (e.g., an alkyl halide). This allows for the introduction of substituents at the 3-position, which can be used to modulate lipophilicity and introduce new binding interactions.

G start 4-Aryl-1-methyl-1,4-diazepan-2-one product 4-Aryl-3-alkyl-1-methyl-1,4-diazepan-2-one start->product 1) LDA, THF, -78 °C 2) Alkyl halide (R-X)

Caption: α-Alkylation of the lactam.

Characterization and Quality Control

All synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., the disappearance of the lactam carbonyl upon reduction).

Safety and Handling

  • This compound: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts and ligands: Many are air- and moisture-sensitive. Handle under an inert atmosphere. They can also be toxic and should be handled with care.

  • Solvents: Toluene, DCM, and THF are flammable and have associated health risks. Use in a fume hood.

  • Reagents: Strong bases like cesium carbonate and LDA are corrosive. Handle with care.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel CNS agents. By understanding its fundamental reactivity and applying modern synthetic methodologies like the Buchwald-Hartwig amination, researchers can efficiently generate libraries of diverse compounds for biological screening. The protocols and strategies outlined in this guide provide a solid foundation for the exploration of this privileged scaffold in the ongoing effort to develop new and improved treatments for neurological and psychiatric disorders.

References

  • Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 2012, 4(1):475-481.
  • Process for preparing benzodiazepines.
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 2018, 23(12), 3298.
  • Memory of Chirality in 1,4-Benzodiazepin-2-ones. VTechWorks.
  • Preparation of diazepam.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 2017, 14(6), 804-822.
  • Synthesis Of Some Novel C3 Substituted New Diazo-[6][7]-Benzodiazepine-2- One Derivatives As Potent Anticonvulsants. Chemical Sciences Journal, 2010, 1(1), 1-9.
  • Short-acting benzodiazepine salts and their polymorphic forms.
  • Classics in Chemical Neuroscience: Diazepam (Valium). ACS Chemical Neuroscience, 2014, 5(4), 253-260.
  • Synthesis Of Some Novel C3 Substituted New Diazo-[6][7]-Benzodiazepine-2- One Derivatives As Potent Anticonvulsants.
  • Diazepam. Wikipedia.
  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen.
  • Diazepam. PubChem.
  • 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. Bioorganic & Medicinal Chemistry Letters, 2005, 15(16), 3740-3744.
  • Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. Frontiers in Chemistry, 2021, 9, 731941.
  • Examples of 1,2‐, 1,3‐, 1,4‐ and 1,5‐diazepines currently in the market.
  • 1,4-Diazepan-2-one AldrichCPR. Sigma-Aldrich.
  • Synthesis of 2-(4-substitutedbenzyl-[6][7]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[6][7][8]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical Biology & Drug Design, 2011, 77(1), 98-103.

Sources

Application of 1-Methyl-1,4-diazepan-2-one hydrochloride in pharmaceutical manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Researchers and drug development professionals frequently encounter heterocyclic scaffolds that form the backbone of many active pharmaceutical ingredients (APIs). The 1,4-diazepan-2-one moiety represents one such structure. While the direct, large-scale application of 1-Methyl-1,4-diazepan-2-one hydrochloride as a versatile starting material in broad pharmaceutical manufacturing is not extensively documented in publicly available literature, the underlying diazepine structure is of significant interest. To provide a practical and scientifically robust guide, this document will focus on the well-established applications of a closely related and highly significant class of compounds: the 1,4-benzodiazepines. We will use Diazepam (7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one) as a representative example to illustrate the synthetic strategies, analytical protocols, and safety considerations pertinent to this class of molecules.[1][2][3] The principles and methodologies discussed herein are foundational for researchers working with diazepine-based structures.

I. The Benzodiazepine Core: A Privileged Structure in Medicinal Chemistry

The 1,4-benzodiazepine framework is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets, leading to a wide range of therapeutic effects.[4] Derivatives of this scaffold have been successfully developed as anxiolytics, sedatives, anticonvulsants, and muscle relaxants.[3][5] The therapeutic effects of benzodiazepines are primarily mediated through their interaction with the gamma-aminobutyric acid type A (GABA-A) receptor in the central nervous system, where they act as positive allosteric modulators.[5][6]

II. Synthesis of the 1,4-Benzodiazepine Nucleus: A Case Study of Diazepam

The synthesis of Diazepam is a classic example of the construction of the 1,4-benzodiazepine ring system. A common synthetic route involves a multi-step process starting from readily available precursors. Understanding this pathway provides insight into the chemical logic behind the formation of this important heterocyclic scaffold.

A continuous flow synthesis of Diazepam has been developed, offering high purity and efficiency.[7] This two-step process begins with the N-acylation of 5-chloro-2-(methylamino)benzophenone, followed by a sequential substitution and cyclization.[7]

Key Synthetic Transformations:
  • N-Acylation: The initial step involves the reaction of a 2-aminobenzophenone derivative with an α-amino acid or its derivative. In the case of Diazepam synthesis, 5-chloro-2-(methylamino)benzophenone is acylated.[7]

  • Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the seven-membered diazepine ring. This step is often facilitated by a dehydrating agent or by heating.

The following diagram illustrates a generalized workflow for the synthesis of a 1,4-benzodiazepine.

synthesis_workflow cluster_synthesis Generalized 1,4-Benzodiazepine Synthesis start 2-Aminobenzophenone Derivative step1 N-Acylation start->step1 reagent1 α-Amino Acid Derivative reagent1->step1 intermediate Acylated Intermediate step1->intermediate step2 Cyclization/ Dehydration intermediate->step2 product 1,4-Benzodiazepine Core step2->product

Caption: Generalized synthetic workflow for the formation of the 1,4-benzodiazepine core structure.

III. Analytical Methods for Quality Control in Pharmaceutical Manufacturing

Rigorous analytical testing is crucial to ensure the purity, identity, and stability of any API. A variety of analytical techniques are employed for the characterization of benzodiazepines like Diazepam.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis and quantification of benzodiazepines.[6][8] It offers high sensitivity and specificity and can be readily coupled with mass spectrometry (HPLC-MS) for definitive identification.[8] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for identification, though it may require derivatization for some compounds.[8]

Spectroscopic Methods:
  • UV-Visible Spectroscopy: This technique is often used for quantitative analysis and for determining the optimal wavelength for HPLC detection. Diazepam exhibits a maximum absorbance at approximately 248 nm.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, confirming its structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for elucidating the detailed molecular structure and confirming the identity of the synthesized compound.

The following table summarizes the key analytical methods used for Diazepam.

Analytical Method Purpose Key Parameters/Observations Reference
RP-HPLC Quantification, Purity AssessmentMobile Phase: Methanol:Phosphate buffer (75:25 v/v); Detection at 250 nm.[9]
GC-MS Identification and QuantificationHigh sensitivity and specificity for identification in biological media.[8]
UV Spectroscopy Quantification, Wavelength SelectionMaximum absorbance at 248 nm for Diazepam.[9]
NMR Spectroscopy Structural ElucidationProvides detailed information on the molecular structure.[8]

IV. Experimental Protocols

Protocol 1: Synthesis of Diazepam (Illustrative Laboratory Scale)

This protocol is a conceptual illustration of the chemical transformations involved. Actual manufacturing processes may vary and are proprietary.

Materials:

  • 5-chloro-2-(methylamino)benzophenone

  • Glycyl chloride hydrochloride

  • Pyridine

  • Toluene

  • Ammonia

Procedure:

  • N-Acylation: Dissolve 5-chloro-2-(methylamino)benzophenone in a suitable solvent such as toluene.

  • Add pyridine as a base to neutralize the HCl generated during the reaction.

  • Slowly add glycyl chloride hydrochloride to the solution while stirring.

  • Heat the reaction mixture to facilitate the acylation. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, wash the reaction mixture to remove excess reagents and byproducts.

  • Cyclization: Treat the resulting intermediate with a solution of ammonia in an appropriate solvent.

  • Heat the mixture to induce intramolecular cyclization and formation of the diazepine ring.

  • Monitor the cyclization reaction by TLC or HPLC.

  • Once the reaction is complete, cool the mixture and isolate the crude Diazepam.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure Diazepam.[7]

Protocol 2: Quality Control of Diazepam using RP-HPLC

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • ODS C-18 column (e.g., 4.6mm x 25cm, 10µm).[9]

Reagents:

  • Methanol (HPLC grade)

  • Phosphate buffer (pH adjusted)

  • Diazepam reference standard

  • Water (HPLC grade)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing Methanol and Phosphate buffer in a 75:25 (v/v) ratio.[9] Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of Diazepam reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the synthesized Diazepam sample and dissolve it in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: ODS C-18 (4.6mm x 25cm, 10µm)[9]

    • Mobile Phase: Methanol:Phosphate buffer (75:25 v/v)[9]

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 250 nm[9]

    • Injection Volume: 20 µL

  • Analysis: Inject the standard solutions to establish a calibration curve. Inject the sample solution.

  • Data Interpretation: Identify the Diazepam peak in the sample chromatogram by comparing the retention time with that of the reference standard. Quantify the amount of Diazepam in the sample using the calibration curve.

V. Safety and Handling

Compounds used in pharmaceutical manufacturing require careful handling. While specific data for this compound is limited, general precautions for handling chemical reagents should be followed. For Diazepam and related benzodiazepines, the following should be considered:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[10][11]

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile solvents or powdered reagents.[10][12]

  • Storage: Store chemicals in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12] Diazepam is light-sensitive and should be stored in light-resistant containers.[11]

  • Health Hazards: Diazepam is harmful if swallowed and may cause skin and eye irritation.[11][13] It can also be habit-forming with long-term use.[10]

The following diagram outlines the logical flow for ensuring safety during chemical synthesis.

safety_workflow cluster_safety Safety Protocol Workflow assess Assess Chemical Hazards (Review MSDS) ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe handling Handle in Ventilated Area (Fume Hood) ppe->handling storage Proper Storage (Cool, Dry, Light-Resistant) handling->storage disposal Waste Disposal (Follow Regulations) storage->disposal

Caption: A logical workflow for ensuring safety during the handling and synthesis of pharmaceutical compounds.

VI. Conclusion

While the specific compound this compound may not be a widely utilized precursor in mainstream pharmaceutical manufacturing based on current literature, the foundational 1,4-diazepine structure is of immense importance. By examining the synthesis, analysis, and handling of a prominent member of this family, Diazepam, researchers and drug development professionals can gain valuable insights into the methodologies and critical considerations that are broadly applicable to the development of pharmaceuticals containing this privileged scaffold. The protocols and data presented herein serve as a robust starting point for further research and development in this exciting area of medicinal chemistry.

VII. References

  • Material Safety Data Sheet. (2005-10-10). ScienceLab.com.

  • 1-Methyl-1,4-diazepan-2-one. Achmem.

  • MATERIAL SAFETY DATA SHEET. Pfizer.

  • SAFETY DATA SHEET. (2017-04-10). Spectrum Chemical.

  • MATERIAL SAFETY DATA SHEET. (2005). Covetrus.

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC.

  • Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. (2016-12-20). Research and Reviews: Journal of Pharmaceutical Analysis.

  • Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research.

  • 1,4-Diazepan-2-one AldrichCPR. Sigma-Aldrich.

  • 2-Ethyl-1-methyl-1,4-diazepane hydrochloride AldrichCPR. Sigma-Aldrich.

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.

  • Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. (2022-06-26). Frontiers in Chemistry.

  • 5-Aryl-1,3-dihydro-1,4-benzodiazepin-2(2 H )-ones and 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2 H )-ones: Pd-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids. ResearchGate.

  • Diazepam. PubChem.

  • Analytical methods for determination of benzodiazepines. A short review. ResearchGate.

  • Valium, Valtoco (diazepam) dosing, indications, interactions, adverse effects, and more. Medscape.

  • Development and validation of rp-hplc method for diazepam and imipramine in bulk pharmaceutical formulations. (2016). Pharmacophore.

  • Diazepam. (2018-02-16). SIELC Technologies.

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.

  • DIAZEPAM. (1999-02-15). SWGDRUG.org.

  • Memory of Chirality in 1,4-Benzodiazepin-2-ones. (2006-05-31). VTechWorks.

  • CAS 439-14-5: Diazepam. CymitQuimica.

  • 1,4-Diazepan-2-one AldrichCPR. Sigma-Aldrich.

  • Diazepam. Wikipedia.

  • VALIUM (DIAZEPAM) Label. accessdata.fda.gov.

Sources

Application Note & Protocol: Selective N-Methylation of 1,4-Diazepan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed experimental procedures for the selective N-methylation of 1,4-diazepan-2-one, a key structural motif in modern drug discovery. We present two robust and validated protocols: the classic Eschweiler-Clarke reductive amination and a direct alkylation using methyl iodide. This document offers in-depth mechanistic insights, step-by-step instructions, characterization data, and a comparative analysis to guide researchers in selecting the optimal method for their specific needs. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the chemical transformation.

Introduction: The Significance of the N-Methyl-1,4-diazepan-2-one Scaffold

The 1,4-diazepine core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds with applications ranging from anxiolytics and anticonvulsants to antipsychotics.[1] Specifically, the 1,4-diazepan-2-one framework is a critical building block in the synthesis of novel therapeutics.

The introduction of a methyl group onto a nitrogen atom can profoundly alter a molecule's pharmacological profile—a phenomenon often called the "magic methyl effect."[2] N-methylation can enhance metabolic stability, improve cell permeability, increase binding affinity, and modify the overall physicochemical properties of a drug candidate. Consequently, the selective and efficient synthesis of 1-methyl-1,4-diazepan-2-one is a crucial step in the development of new chemical entities.

This guide addresses the challenge of selectively methylating the secondary amine at the N-1 position of 1,4-diazepan-2-one in the presence of a less reactive amide nitrogen at N-4. We will explore two distinct and reliable synthetic strategies.

Reaction Overview

The primary transformation discussed is the selective methylation of the N-1 secondary amine of 1,4-diazepan-2-one to yield 1-methyl-1,4-diazepan-2-one.

Chemical Equation:

Key Concepts & Mechanistic Insights

The 1,4-diazepan-2-one molecule contains two distinct nitrogen atoms: a secondary amine (N-1) and an amide nitrogen (N-4). The secondary amine is significantly more nucleophilic and basic than the amide nitrogen, whose lone pair is delocalized by resonance with the adjacent carbonyl group. This inherent difference in reactivity allows for selective methylation at the N-1 position under controlled conditions.

Mechanism 1: Eschweiler-Clarke Reductive Amination

The Eschweiler-Clarke reaction is a classic and highly effective method for methylating primary and secondary amines using an excess of formic acid and formaldehyde.[3][4] A key advantage is that the reaction inherently stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[3][5]

The mechanism proceeds in two main stages:

  • Iminium Ion Formation: The secondary amine of 1,4-diazepan-2-one attacks the formaldehyde carbonyl, followed by dehydration to form a transient iminium ion.[6]

  • Hydride Transfer: Formic acid acts as a hydride donor. The formate anion transfers a hydride to the electrophilic carbon of the iminium ion, reducing it to the N-methylated product and releasing carbon dioxide, which drives the reaction to completion.[2]

Eschweiler_Clarke_Mechanism Start 1,4-Diazepan-2-one (Secondary Amine) Iminium Iminium Ion Intermediate Start->Iminium + HCHO - H2O Formaldehyde Formaldehyde (HCHO) Formaldehyde->Iminium Product 1-Methyl-1,4-diazepan-2-one Iminium->Product + HCOOH - CO2 FormicAcid Formic Acid (HCOOH) FormicAcid->Product CO2 CO2

Caption: Mechanism of the Eschweiler-Clarke reaction.

Mechanism 2: Direct Alkylation via Sₙ2 Reaction

Direct alkylation with a methylating agent like methyl iodide (CH₃I) in the presence of a suitable base is a straightforward approach.

The mechanism involves two steps:

  • Deprotonation: A base (e.g., potassium carbonate) deprotonates the secondary amine at the N-1 position, increasing its nucleophilicity.

  • Nucleophilic Attack (Sₙ2): The resulting anion attacks the electrophilic methyl group of methyl iodide in a classic Sₙ2 reaction, displacing the iodide ion and forming the N-methyl product.[7]

SN2_Alkylation_Mechanism Start 1,4-Diazepan-2-one Anion Deprotonated Intermediate (N-Anion) Start->Anion + Base - [H-Base]+ Base Base (e.g., K2CO3) Base->Anion Product 1-Methyl-1,4-diazepan-2-one Anion->Product + CH3I - I- MeI Methyl Iodide (CH3I) MeI->Product Salts KHCO3 + KI

Caption: Mechanism of direct N-alkylation with methyl iodide.

Experimental Protocols

The following diagram outlines the general workflow applicable to both protocols, from reaction setup to product isolation.

Experimental_Workflow Setup Reaction Setup (Add Reagents) Reaction Reaction Monitoring (TLC/LC-MS) Setup->Reaction Heating / Stirring Workup Aqueous Workup (Quenching & Extraction) Reaction->Workup Reaction Complete Drying Drying & Concentration (Na2SO4 / Rotovap) Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Caption: General experimental workflow for synthesis.

Protocol 1: N-Methylation via Eschweiler-Clarke Reaction

This method is advantageous due to its use of inexpensive reagents and its inherent selectivity, which prevents over-methylation.[5]

Table 1: Materials and Reagents for Protocol 1

Reagent/MaterialGradeSupplier ExampleNotes
1,4-Diazepan-2-one≥97%Sigma-AldrichStarting material
Formic Acid≥98%ACS ReagentActs as hydride source
Formaldehyde37 wt. % in H₂OACS ReagentC1 source
Sodium Hydroxide (NaOH)Pellets, ≥97%ACS ReagentFor basification during workup
Dichloromethane (DCM)ACS ReagentFisher ScientificExtraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄)GranularACS ReagentDrying agent
Deionized WaterHigh Purity-Used in workup
Round-bottom flask, condenser--Standard glassware

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-diazepan-2-one (e.g., 5.0 g, 43.8 mmol).

  • Reagent Addition: Add formic acid (9.2 mL, 241 mmol, 5.5 eq) followed by a 37% aqueous solution of formaldehyde (7.1 mL, 96.4 mmol, 2.2 eq).

  • Heating: Heat the reaction mixture to 90-100 °C in an oil bath and maintain for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a beaker containing ice (approx. 50 g).

  • Basification: Slowly basify the aqueous solution to pH 10-12 by the dropwise addition of a 5 M NaOH solution. Ensure the mixture remains cool in an ice bath during this process.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol to afford the pure 1-methyl-1,4-diazepan-2-one.

Protocol 2: N-Methylation via Direct Alkylation with Methyl Iodide

This protocol is a classic Sₙ2 approach suitable for many N-alkylation reactions.[7] Careful control of stoichiometry is important to minimize potential side reactions.

Table 2: Materials and Reagents for Protocol 2

Reagent/MaterialGradeSupplier ExampleNotes
1,4-Diazepan-2-one≥97%Sigma-AldrichStarting material
Methyl Iodide (CH₃I)≥99%, stabilizedACS ReagentCaution: Toxic and volatile. Handle in a fume hood.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%ACS ReagentBase
Acetonitrile (ACN)Anhydrous, ≥99.8%ACS ReagentReaction solvent
Saturated NH₄Cl Solution--For quenching
Ethyl Acetate (EtOAc)ACS ReagentFisher ScientificExtraction solvent
Brine--For washing
Anhydrous Sodium Sulfate (Na₂SO₄)GranularACS ReagentDrying agent

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask under a nitrogen atmosphere, add 1,4-diazepan-2-one (e.g., 5.0 g, 43.8 mmol), anhydrous potassium carbonate (9.1 g, 65.7 mmol, 1.5 eq), and anhydrous acetonitrile (50 mL).

  • Reagent Addition: Add methyl iodide (3.3 mL, 52.6 mmol, 1.2 eq) dropwise to the stirred suspension at room temperature.

  • Heating: Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Workup: Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to yield the final product.

Characterization of 1-Methyl-1,4-diazepan-2-one

The final product should be characterized to confirm its identity and purity.

Table 3: Analytical Data for 1-Methyl-1,4-diazepan-2-one

PropertyExpected Value
Molecular FormulaC₆H₁₂N₂O
Molecular Weight128.17 g/mol
AppearanceExpected to be a colorless oil or a low-melting solid.
¹H NMR (CDCl₃, 400 MHz)Expected shifts (δ, ppm): ~3.4 (t), ~3.2 (s), ~2.8 (t), ~2.6 (t), ~2.4 (s, N-CH₃), ~1.8 (m)
¹³C NMR (CDCl₃, 101 MHz)Expected shifts (δ, ppm): ~175 (C=O), ~60, ~55, ~50, ~45 (N-CH₃), ~35
Mass Spec (ESI+)m/z: 129.1 [M+H]⁺

Note: NMR chemical shifts are estimates and should be confirmed by experimental data.

Comparison of Protocols

The choice between the two protocols depends on available reagents, scale, and desired purity profile.

Table 4: Protocol Comparison

FeatureProtocol 1: Eschweiler-ClarkeProtocol 2: Direct Alkylation (CH₃I)
Reagents Inexpensive, common lab reagents.[5]Requires anhydrous solvent; methyl iodide is toxic.[7]
Selectivity Excellent. No risk of N,N-dimethyl quaternary salt formation.[3]Good, but over-alkylation is possible with excess reagent or stronger conditions.
Workup Requires careful basification and extraction from an aqueous phase.Simpler filtration and extraction.
Reaction Conditions High temperature (reflux).Milder temperature (60 °C).
Advantages Cost-effective, robust, high selectivity.Milder conditions, often cleaner reaction profile.
Disadvantages High reaction temperature, potentially longer reaction times.Toxicity of methyl iodide, risk of over-alkylation.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive reagents; insufficient temperature; insufficient reaction time.Use fresh reagents, especially formaldehyde and methyl iodide. Ensure the reaction temperature is maintained. Increase reaction time and monitor by TLC.
Formation of Side Products (Protocol 2): Over-alkylation to quaternary salt. Temperature too high.Use a slight excess (1.1-1.2 eq) of methyl iodide. Avoid excessively high temperatures. Use a weaker base if necessary.
Difficult Purification Incomplete reaction; presence of polar byproducts.Optimize the reaction to drive it to completion. For the workup, ensure complete basification (Protocol 1) or thorough washing to remove salts.

Conclusion

The N-methylation of 1,4-diazepan-2-one is a critical transformation for synthesizing valuable pharmaceutical intermediates. This guide provides two reliable and well-documented protocols to achieve this goal. The Eschweiler-Clarke method offers a cost-effective and highly selective route, while direct alkylation with methyl iodide provides a milder alternative. By understanding the underlying mechanisms and procedural details, researchers can confidently select and execute the most suitable method for their synthetic campaign, enabling the exploration of novel chemical space in drug development.

References

  • VTechWorks. (2006, May 31). Memory of Chirality in 1,4-Benzodiazepin-2-ones.
  • Google Patents. US20030155299A1 - Method for purifying lactames.
  • Wikipedia. Eschweiler–Clarke reaction.
  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • ACS Publications. (2022, May 25). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives.
  • ACS Publications. (2023, August 9). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source.
  • NROChemistry. Eschweiler-Clarke Reaction.
  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
  • ResearchGate. (n.d.). N -methylation of amines and N -formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst | Request PDF.
  • Google Patents. US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
  • MDPI. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction.
  • Royal Society of Chemistry. (n.d.). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology.
  • ACS Publications. (2022, October 3). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters.
  • SciELO. (1998, August 10). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. J. Braz. Chem. Soc.

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Application Note & Protocols: 1-Methyl-1,4-diazepan-2-one Hydrochloride as a Versatile Precursor for the Synthesis of Novel Diazepine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-diazepine scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anxiolytic, anticonvulsant, and hypnotic effects.[1][2][3] The strategic derivatization of this core allows for the fine-tuning of pharmacological profiles, making the development of novel synthetic routes a key objective in drug discovery. This document provides detailed application notes and validated protocols for the use of 1-Methyl-1,4-diazepan-2-one hydrochloride, a versatile and readily accessible building block, for the synthesis of diverse libraries of novel diazepine derivatives.[4][5] We will explore key chemical transformations, including derivatization at the N4-position and modification of the C2-lactam carbonyl, providing step-by-step methodologies, mechanistic insights, and the rationale behind experimental choices.

Introduction: The Significance of the 1,4-Diazepine Core

The diazepine family of heterocyclic compounds, particularly 1,4-benzodiazepines, has had a profound impact on modern medicine since the discovery of chlordiazepoxide in 1955.[3] Their success stems from their ability to modulate the central nervous system (CNS), primarily through interaction with GABA-A receptors.[6] The seven-membered diazepine ring offers a flexible, three-dimensional structure that can be extensively decorated with various functional groups to optimize target binding, selectivity, and pharmacokinetic properties. The development of efficient synthetic methods to access novel analogues is therefore a continuous and challenging endeavor in synthetic organic chemistry.[1]

This compound serves as an ideal starting point for chemical library synthesis. The N1-methyl group provides a fixed point of reference, while the secondary amine at the N4-position and the lactam carbonyl at the C2-position are prime handles for orthogonal chemical modifications.

G cluster_precursor Core Precursor cluster_pathways Synthetic Diversification Pathways cluster_products Novel Derivative Classes precursor 1-Methyl-1,4-diazepan-2-one N4_Mod N4-Position Derivatization precursor->N4_Mod Alkylation, Acylation, Reductive Amination C2_Mod C2-Carbonyl Transformation precursor->C2_Mod Reduction, Thionation N4_Derivs N4-Substituted (Alkyl, Aryl, Acyl) N4_Mod->N4_Derivs C2_Derivs Reduced Diamines, Thiolactams, Amidines C2_Mod->C2_Derivs

Caption: Synthetic utility of 1-Methyl-1,4-diazepan-2-one.

Derivatization at the N4-Position

The secondary amine at the N4 position is a nucleophilic site readily amenable to a variety of functionalizations, most commonly alkylation and acylation. These modifications are crucial for exploring structure-activity relationships (SAR) and modulating the lipophilicity and target engagement of the final compounds.

Protocol 2.1: N4-Alkylation via Reductive Amination

Reductive amination is a highly reliable and widely used method for N-alkylation that avoids the common issue of over-alkylation seen with direct alkylation using alkyl halides.[7] The reaction proceeds by forming an intermediate iminium ion from the condensation of the secondary amine with an aldehyde or ketone, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is the preferred reducing agent as it is mild, moisture-tolerant, and selective for the iminium ion over the carbonyl starting material.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., Benzaldehyde) (1.1 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 equiv) and anhydrous DCM (to make a ~0.1 M solution).

  • Add triethylamine (1.2 equiv) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature. Causality: The free base of the amine is required for the nucleophilic attack on the carbonyl.

  • Add the desired aldehyde or ketone (1.1 equiv) to the solution. Stir for 20 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 5 minutes. Causality: Portion-wise addition helps to control any mild exotherm.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).

  • Workup: Quench the reaction by the slow addition of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N4-alkylated diazepinone.

Protocol 2.2: Microwave-Assisted N4-Alkylation with Alkyl Halides

For rapid library synthesis, direct alkylation can be accelerated significantly using microwave irradiation. This method uses a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) under solvent-free or minimal solvent conditions.[8]

Materials:

  • This compound

  • Alkyl Halide (e.g., Benzyl Bromide) (1.5 equiv)

  • Potassium Carbonate (K₂CO₃), finely ground (4.0 equiv)

  • Potassium Hydroxide (KOH), finely ground (4.0 equiv)

  • Tetrabutylammonium Bromide (TBAB) (0.1 equiv)

Procedure:

  • In a microwave-safe vessel, thoroughly mix the finely ground K₂CO₃ (4.0 equiv) and KOH (4.0 equiv). Causality: Using a combination of bases provides a strong, solid-phase basic environment. Grinding increases the surface area for reaction.

  • Add this compound (1.0 equiv) and TBAB (0.1 equiv) and mix thoroughly with a spatula.

  • Add the alkyl halide (1.5 equiv) dropwise and stir briefly to create a paste.

  • Place the open vessel in a domestic or laboratory microwave oven and irradiate at low power (e.g., 200-300 W) in short intervals (e.g., 30-60 seconds) until the reaction is complete as monitored by TLC. Caution: Monitor the reaction temperature to avoid overheating and decomposition.

  • Workup: After cooling, add water and DCM to the vessel. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify by flash column chromatography.

Entry N4-Substituent (Reagent) Method Yield (%) ¹H NMR (δ, ppm, CDCl₃) - Key Signal
1Benzyl (Benzaldehyde)2.185~3.6 (s, 2H, Ar-CH ₂-N)
2Butyl (Butyraldehyde)2.178~2.5 (t, 2H, N-CH ₂-CH₂CH₂CH₃)
3Benzyl (Benzyl Bromide)2.291~3.6 (s, 2H, Ar-CH ₂-N)

Note: Yields and spectral data are representative and may vary based on specific substrates and reaction scale.

Transformations of the C2-Lactam Carbonyl

The lactam carbonyl group is a second key site for diversification. Its reduction to a methylene group transforms the diazepinone into a fully saturated 1,4-diazepane, which can significantly alter the compound's conformation and biological properties.

G start N4-Substituted 1-Methyl-1,4-diazepan-2-one (Product from Sec. 2) reduction Lactam Reduction (Protocol 3.1) start->reduction 1. LiAlH₄, THF 2. H₂O/NaOH workup product 1,4-Disubstituted 1,4-Diazepane reduction->product

Caption: Workflow for C2-Lactam Reduction.

Protocol 3.1: Reduction of the Lactam to a Diamine

Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are required for the complete reduction of the amide carbonyl. This reaction must be performed under strictly anhydrous conditions.[9]

Materials:

  • N4-Substituted-1-methyl-1,4-diazepan-2-one (from Section 2)

  • Lithium Aluminum Hydride (LiAlH₄) (2.0-3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) or Fieser workup reagents (Water, 15% NaOH aq.)

  • Ethyl Acetate (EtOAc)

Procedure:

  • In a flame-dried, three-neck flask under an inert atmosphere, suspend LiAlH₄ (2.5 equiv) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the N4-substituted-1-methyl-1,4-diazepan-2-one (1.0 equiv) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via an addition funnel. Causality: The dropwise addition at 0 °C is critical to control the highly exothermic reaction and prevent side reactions.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction by TLC until the starting material is consumed (typically 4-16 hours).

  • Workup (Fieser Method): Cool the reaction mixture back down to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally more water (3X mL), where X is the mass of LiAlH₄ used in grams. Caution: This quenching process is highly exothermic and generates hydrogen gas. It must be done slowly and behind a blast shield.

  • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or EtOAc.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude diamine product.

  • Purification: The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt.

Pharmacological Context and Application

The synthesis of novel diazepine libraries is driven by the search for new therapeutic agents. Derivatives of the 1,4-diazepine core have demonstrated a remarkable range of activities beyond their traditional CNS effects. Recent studies have identified novel benzodiazepine derivatives with potent anti-tubercular, anticonvulsant, and anticancer activities.[3][6][10] For example, specific substitutions on the diazepine ring have led to compounds with significant activity against Mycobacterium tuberculosis.[6] The protocols described herein provide a direct and efficient platform for researchers in drug development to synthesize and screen novel chemical entities based on the 1-methyl-1,4-diazepan-2-one scaffold, enabling the exploration of new therapeutic frontiers.

Conclusion

This compound is a powerful and versatile precursor for the construction of diverse diazepine libraries. The orthogonal reactivity of the N4-amine and the C2-carbonyl allows for systematic and targeted modifications. The detailed protocols provided in this application note offer reliable and reproducible methods for N4-alkylation and C2-carbonyl reduction, empowering researchers to rapidly generate novel compounds for biological screening and advance the field of medicinal chemistry.

References

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (n.d.). National Institutes of Health (NIH). [Link]
  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. (n.d.). National Institutes of Health (NIH). [Link]
  • Synthesis and characterization of some 1,4-diazepines derivatives. (2012). Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]
  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradi
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI. [Link]
  • The synthesis and pharmacology of a novel benzodiazepine derivative, 1-(beta-methylsulfonylethyl)-5-(o-fluorophenyl)-7-chloro-1,3-dihydro-2H-1,4-benzodiazepin-2-one (ID-622). (1975). PubMed. [Link]
  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbon
  • Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. (2018). Journal of Young Pharmacists. [Link]
  • Synthesis, Pharmacological, and Biological Screening of Novel Derivatives of Benzodiazepines. (2014). Semantic Scholar. [Link]
  • A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. (2022). Taylor & Francis Online. [Link]
  • Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. (2025). Hilaris Publisher. [Link]
  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. (n.d.). MDPI. [Link]
  • Method of producing n-alkyl lactams. (1972).
  • Recent advances in synthesis and medicinal chemistry of benzodiazepines. (2020). Semantic Scholar. [Link]
  • Simple Methods for the N-Alkylation of Lactams. (1988). Semantic Scholar. [Link]
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  • This compound. (n.d.). MySkinRecipes. [Link]

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Analytical methods for the quantification of 1-Methyl-1,4-diazepan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Quantitative Analysis of 1-Methyl-1,4-diazepan-2-one Hydrochloride

Abstract

This document provides a comprehensive guide to the quantitative analysis of this compound, a key building block in the synthesis of novel bioactive molecules.[1] Recognizing the absence of a standardized analytical protocol for this specific compound, this application note outlines three robust, scientifically-grounded methods for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Each method is presented with a detailed protocol, an explanation of the underlying principles, and a discussion of the critical parameters. The validation of these analytical procedures is framed within the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.[2][3][4]

Introduction to this compound

This compound is a heterocyclic compound with the molecular formula C₆H₁₃ClN₂O and a molecular weight of 164.63 g/mol .[1] Its structure, featuring a seven-membered diazepane ring, makes it a valuable precursor in medicinal chemistry for the development of novel therapeutics, potentially including anxiolytic and sedative agents.[1] Accurate quantification of this compound is crucial for reaction monitoring, purity assessment of starting materials, and quality control of intermediates in drug development.

This guide provides detailed methodologies to establish reliable and reproducible analytical protocols for this compound in various laboratory settings.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for non-volatile and thermally labile compounds.[5][6] For a polar, small molecule like this compound, a Reverse-Phase HPLC (RP-HPLC) method is proposed.

Rationale and Method Design

The choice of an RP-HPLC method is based on its wide applicability and success in analyzing similar cyclic amine structures, such as benzodiazepines.[7][8][9][10] A C18 column is selected for its hydrophobic stationary phase, which will provide adequate retention for the analyte when used with a polar mobile phase. The mobile phase will consist of a phosphate buffer to control the pH and an organic modifier (acetonitrile or methanol) to elute the compound. UV detection is chosen due to the presence of a carbonyl group which should provide a chromophore for UV absorbance, likely in the lower UV range (200-220 nm).

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification A Weigh Standard B Prepare Stock Solution A->B C Create Calibration Curve Standards B->C F Inject Standards C->F D Prepare Sample Solution G Inject Sample D->G E Equilibrate HPLC System E->F F->G H Data Acquisition G->H I Integrate Peaks H->I J Generate Calibration Curve I->J K Quantify Sample Concentration J->K

Caption: HPLC-UV Experimental Workflow.

Detailed Protocol

Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents and Materials:

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄).

  • Orthophosphoric acid.

  • Deionized water (18.2 MΩ·cm).

Chromatographic Conditions:

ParameterRecommended Setting
Mobile Phase A: 20 mM KH₂PO₄ buffer (pH 3.0) B: Acetonitrile
Gradient Isocratic: 95% A, 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection 210 nm
Run Time 10 minutes

Procedure:

  • Mobile Phase Preparation: Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range.

  • Analysis: Equilibrate the HPLC system with the mobile phase for at least 30 minutes. Inject the calibration standards followed by the sample solutions.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For polar compounds like this compound, derivatization is often necessary to improve volatility and chromatographic performance.[11]

Rationale and Method Design

Direct analysis of this compound by GC can be challenging due to its polarity and potential for thermal degradation. Derivatization of the amine functional group can overcome these issues. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.[12] Alternatively, acylation with reagents like pentafluoropropionic anhydride (PFPA) can yield stable, volatile derivatives.[13] The mass spectrometer provides high selectivity and sensitivity for detection.

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing & Quantification A Prepare Stock Solutions B Prepare Calibration Standards D Aliquot Standard/Sample B->D C Prepare Sample Solution C->D E Add Derivatizing Reagent D->E F Heat to Complete Reaction E->F G Inject Derivatized Standards F->G H Inject Derivatized Sample F->H G->H I Data Acquisition (SIM/Scan) H->I J Integrate Peaks I->J K Generate Calibration Curve J->K L Quantify Sample Concentration K->L

Caption: GC-MS Experimental Workflow.

Detailed Protocol

Instrumentation and Columns:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • A mid-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[12]

Reagents and Materials:

  • This compound reference standard.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Pyridine.

  • Ethyl acetate (anhydrous).

GC-MS Conditions:

ParameterRecommended Setting
Injector Temp. 250 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Procedure:

  • Standard Stock Solution (1 mg/mL): Prepare in anhydrous ethyl acetate.

  • Calibration Standards: Prepare dilutions in ethyl acetate to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample in ethyl acetate to a concentration within the calibration range.

  • Derivatization:

    • Transfer 100 µL of each standard or sample solution to a clean, dry vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.[12]

    • Cool to room temperature before injection.

  • Analysis: Inject 1 µL of the derivatized solution into the GC-MS.

  • Quantification: Identify the characteristic ions of the derivatized analyte. Create a calibration curve by plotting the peak area of a selected ion against concentration.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard for calibration.[14][15][16] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[17][18]

Rationale and Method Design

This method is particularly useful for purity determination and for certifying reference materials. By using a certified internal standard of known purity and concentration, the concentration of this compound can be accurately determined. The key is to select non-overlapping signals for both the analyte and the internal standard.

Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation A Accurately Weigh Analyte C Dissolve in Deuterated Solvent A->C B Accurately Weigh Internal Standard B->C D Tune and Shim Spectrometer C->D E Set Acquisition Parameters D->E F Acquire Spectrum E->F G Phase and Baseline Correction F->G H Integrate Analyte and Standard Peaks G->H I Calculate Concentration/Purity H->I

Caption: qNMR Experimental Workflow.

Detailed Protocol

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents and Materials:

  • This compound.

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone).

  • Deuterated solvent (e.g., D₂O, MeOD-d₄).

NMR Acquisition Parameters:

ParameterRecommended Setting
Pulse Angle 90°
Relaxation Delay (d1) > 5 x T₁ of the slowest relaxing proton
Acquisition Time ~3-4 seconds
Number of Scans 16 or higher for good signal-to-noise

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a vial.

    • Accurately weigh approximately 10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using appropriate quantitative parameters, ensuring a long relaxation delay.

  • Data Processing:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal for the analyte and a signal for the internal standard.

  • Calculation:

    • Calculate the purity or concentration using the following formula:

    Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • Purity = Purity of the standard

Method Validation

All developed methods must be validated to ensure they are suitable for their intended purpose, in accordance with ICH Q2(R1) guidelines.[2][3][4]

Validation Parameters:

ParameterHPLC-UVGC-MSqNMR
Specificity Yes (Peak Purity, Diode Array)Yes (Mass Spectrum)Yes (Chemical Shift)
Linearity Yes (e.g., 1-100 µg/mL)Yes (e.g., 1-100 µg/mL)Not applicable (Primary Method)
Range YesYesNot applicable
Accuracy Yes (% Recovery)Yes (% Recovery)Yes (vs. Certified Reference Material)
Precision Yes (Repeatability, Intermediate)Yes (Repeatability, Intermediate)Yes (Repeatability)
Detection Limit (LOD) YesYesYes
Quantitation Limit (LOQ) YesYesYes
Robustness Yes (Vary pH, Flow Rate, Temp.)Yes (Vary Oven Temp., Flow Rate)Yes (Vary Parameters)

Conclusion

This application note provides three distinct and robust analytical methodologies for the quantification of this compound. The choice of method will depend on the specific application, available instrumentation, and the required level of accuracy and sensitivity. The HPLC-UV method offers a balance of speed and accessibility, the GC-MS method provides high sensitivity and specificity, and the qNMR method serves as a primary technique for accurate purity assessment. It is imperative that any chosen method undergoes a thorough validation process to ensure the generation of reliable and defensible analytical data.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
  • Q2(R1)
  • Quality Guidelines - ICH. [Link]
  • ICH Q2 R1: Mastering Analytical Method Valid
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  • Amine-Grafted Heterogeneous Catalysts from Waste for Diols Conversion into Cyclic Carbonates | ACS Sustainable Resource Management. [Link]
  • Improved HPLC method for rapid quantitation of diazepam and its major metabolites in human plasma - ResearchG
  • RP-HPLC Method development and Validation for Rapid estimation of Diazepam in Bulk and Pharmaceutical Dosage Form - Research Journal of Pharmacy and Technology. [Link]
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  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]
  • development-and-validation-of-rp-hplc-method-for-diazepam-and-imipramine-in-bulk-pharmaceutical-fo.pdf - Pharmacophore. [Link]
  • Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids - ResearchG
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR (q-NMR).
  • The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC)
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]
  • Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temper
  • Analytical Methods Used for the Detection and Quantific
  • 2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-1-methyl-5-phenyl-, hydrochloride (1:1). [Link]
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - AWS. [Link]
  • Linear correlation of aliphatic diamines to response factors by number of carbons in GC–MS - of DSpace. [Link]
  • Analytical methods for determination of benzodiazepines.
  • Diazepam | C16H13ClN2O | CID 3016 - PubChem - NIH. [Link]
  • Showing Compound Diazepam (FDB007103) - FooDB. [Link]
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HPLC and GC-MS methods for 1-Methyl-1,4-diazepan-2-one hydrochloride analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analysis of 1-Methyl-1,4-diazepan-2-one Hydrochloride

Introduction: The Analytical Challenge of a Polar Cyclic Amine

This compound is a small, cyclic amine derivative. As a hydrochloride salt, it exhibits high polarity and aqueous solubility. These characteristics are central to its analytical behavior and present distinct challenges for chromatographic separation. Its structure, featuring a tertiary amine, a secondary amine within an amide linkage, and a carbonyl group, dictates its reactivity and interaction with chromatographic stationary phases.

Developing robust and reliable analytical methods is paramount for its quantification in drug substance, formulation development, and quality control environments. This guide provides detailed protocols for two orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), optimized for accurate quantification, and Gas Chromatography-Mass Spectrometry (GC-MS), a powerful tool for identification and quantification, particularly for volatile impurities. The choice of these methods addresses the need for both routine analysis and in-depth characterization, ensuring scientific rigor throughout the development lifecycle.

Part 1: High-Performance Liquid Chromatography (HPLC) Method for Quantification

Principle and Rationale

The high polarity of this compound makes it difficult to retain on traditional reversed-phase columns like C18.[1] To overcome this, a Hydrophilic Interaction Liquid Chromatography (HILIC) method is employed. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile). This creates an aqueous-rich layer on the surface of the stationary phase, into which polar analytes can partition, thus providing retention. This approach is superior for this analyte as it avoids the need for complex ion-pairing reagents which can be difficult to control and are often incompatible with mass spectrometry.[1][2]

Experimental Protocol: HPLC-UV

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC or LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

2. Standard and Sample Preparation

  • Diluent: Prepare a mixture of 90:10 (v/v) Acetonitrile:Water.

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Stock Standard Solution with the diluent.

  • Sample Solution (for Assay): Accurately weigh a sample amount expected to contain 10 mg of the analyte into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a target concentration of 100 µg/mL. Filter the solution through a 0.45 µm nylon or PVDF syringe filter prior to injection.[3]

3. Instrumentation and Chromatographic Conditions

ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalent HPLC system with UV detectorStandard, reliable instrumentation for pharmaceutical analysis.
Column Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µmA robust amide-based stationary phase providing excellent retention and peak shape for polar bases.
Mobile Phase A 10 mM Ammonium formate in Water with 0.1% Formic Acid, pH ~3.0Buffered aqueous phase to ensure consistent ionization state of the analyte and improve peak shape.
Mobile Phase B 90:10 Acetonitrile:Water with 10 mM Ammonium formate and 0.1% Formic AcidHigh organic content to drive HILIC retention mechanism. Buffer is included to maintain consistency.
Gradient 95% B to 70% B over 5 minutesA shallow gradient to effectively resolve the analyte from potential polar impurities.
Flow Rate 0.4 mL/minAppropriate for the column dimensions to ensure efficient separation.
Column Temp. 35 °CElevated temperature reduces mobile phase viscosity and can improve peak symmetry.
Injection Vol. 2 µLSmall volume to minimize peak distortion, especially with a strong sample solvent.
UV Detection 210 nmWavelength for detecting the amide chromophore in the absence of a stronger UV-absorbing feature.
Run Time 8 minutesIncludes separation and column re-equilibration.
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weighing of Reference/Sample B Dissolution in 90:10 ACN:H2O Diluent A->B C Serial Dilution for Calibration Curve B->C Standards D Filtration (0.45 µm) B->D Sample E HPLC Injection (HILIC Method) C->E D->E F UV Detection at 210 nm E->F G Peak Integration & System Suitability Check F->G H Linear Regression (Calibration Curve) G->H I Quantification of Analyte in Sample H->I

HPLC analysis workflow from sample preparation to final quantification.

Part 2: GC-MS Method for Identification and Quantification

Principle and Rationale

Direct analysis of 1-Methyl-1,4-diazepan-2-one by GC is not feasible due to its low volatility and potential for thermal degradation.[4] To make the analyte suitable for GC analysis, a chemical derivatization step is necessary.[5] Silylation is a common and effective technique where active hydrogens (in this case, on the amide nitrogen) are replaced with a trimethylsilyl (TMS) group. This process, typically using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), blocks polar sites, reduces intermolecular hydrogen bonding, and significantly increases the compound's volatility and thermal stability.[6][7] The resulting derivative can then be readily analyzed by GC-MS, providing both excellent chromatographic separation and definitive structural information from the mass spectrum.

Experimental Protocol: GC-MS

1. Materials and Reagents

  • This compound reference standard

  • Pyridine (Anhydrous)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Ethyl Acetate (GC grade)

2. Derivatization and Sample Preparation

  • Standard/Sample Preparation: Accurately weigh approximately 1 mg of the reference standard or sample into a 2 mL GC vial. Add 100 µL of anhydrous pyridine to dissolve the material.

  • Derivatization Reaction: Add 100 µL of MSTFA to the vial. Cap tightly and heat at 70 °C for 30 minutes in a heating block or oven.[6] This ensures the silylation reaction goes to completion.

  • Dilution: After cooling to room temperature, add 800 µL of ethyl acetate to the vial to bring the final volume to 1 mL, achieving a concentration of approximately 1 mg/mL. The sample is now ready for injection.

3. Instrumentation and Chromatographic Conditions

ParameterConditionRationale
Instrument Agilent 7890B GC with 5977B MSD or equivalentIndustry-standard system for robust and sensitive GC-MS analysis.
Column Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thicknessA low-polarity, highly versatile column suitable for a wide range of derivatized compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temp. 270 °CEnsures rapid and complete vaporization of the derivatized analyte without degradation.
Injection Mode Split (20:1 ratio)Prevents column overloading and ensures sharp peaks for quantitative analysis.
Injection Vol. 1 µLStandard volume for GC-MS analysis.
Oven Program Start at 100 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 minA temperature program designed to separate the TMS-derivative from reagent peaks and potential byproducts.
MS Transfer Line 280 °CPrevents condensation of the analyte before it reaches the ion source.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Quadrupole Temp. 150 °CStandard temperature for the mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural confirmation.
Acquisition Mode Full Scan (m/z 40-500) for identification; Selected Ion Monitoring (SIM) for quantificationScan mode provides the full mass spectrum, while SIM mode enhances sensitivity and selectivity for target ions.
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weighing of Reference/Sample B Dissolution in Anhydrous Pyridine A->B C Addition of MSTFA Reagent B->C D Heating at 70°C for 30 min C->D E Dilution with Ethyl Acetate D->E F GC-MS Injection E->F G Mass Spectrometry Detection (EI) F->G H Extract Ion Chromatograms & Integrate Peaks G->H I Mass Spectrum Interpretation & ID H->I J Quantification using Calibration Curve H->J

GC-MS analysis workflow including the critical derivatization step.

Method Validation Framework

Both the HPLC and GC-MS methods must be validated to demonstrate their suitability for their intended purpose, in accordance with international guidelines such as ICH Q2(R1).[8] Validation ensures the reliability, accuracy, and reproducibility of the analytical results.[9][10]

Key Validation Parameters

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method accurately measures the analyte without interference from diluents, excipients, or degradation products.Peak purity index > 0.995 (for HPLC-PDA). No interfering peaks at the analyte retention time in placebo/blank samples.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.998 for a minimum of 5 concentration levels.
Accuracy To determine the closeness of the measured value to the true value, assessed by spike recovery studies.Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120% of target).
Precision To measure the degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day).Relative Standard Deviation (RSD) ≤ 2.0% for assay; ≤ 5.0% for impurity analysis.
Range The concentration interval over which the method is shown to be precise, accurate, and linear.Typically 80% to 120% of the test concentration for an assay.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be determined with acceptable precision and accuracy.Signal-to-Noise ratio of 10:1; Precision (RSD) ≤ 10%.
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, pH, column temperature).System suitability parameters remain within defined limits; results are not significantly impacted.

Conclusion

The protocols detailed in this application note provide comprehensive and robust methodologies for the analysis of this compound. The HILIC-based HPLC method offers a reliable approach for routine quantification, specifically designed to handle the polar nature of the analyte. The derivatization-based GC-MS method serves as an excellent orthogonal technique, providing definitive identification and high-sensitivity quantification. By implementing these methods and adhering to the principles of method validation outlined by ICH guidelines, researchers and drug development professionals can ensure the generation of high-quality, reliable, and defensible analytical data.

References

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  • Bibel, H. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
  • Płotka-Wasylka, J. M., et al. (n.d.). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition.
  • Rouini, M.-R., et al. (2008). Improved HPLC method for rapid quantitation of diazepam and its major metabolites in human plasma.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). RP-HPLC Estimation of Imipramine Hydrochloride and Diazepam in Tablets. PMC.
  • PubChem. (n.d.). 2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-1-methyl-5-phenyl-, hydrochloride (1:1).
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  • SWGDRUG.org. (1999). DIAZEPAM.
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  • Anupama, P. (2016). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Research and Reviews.
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  • ResearchGate. (n.d.). 1,4-Benzodiazepin-2-Ones in Medicinal Chemistry.
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Application Notes and Protocols: Reaction Kinetics of 1-Methyl-1,4-diazepan-2-one Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to understanding and evaluating the reaction kinetics of 1-Methyl-1,4-diazepan-2-one hydrochloride. While specific kinetic data for this compound is not extensively published, this guide synthesizes established principles of intramolecular cyclization, lactam formation, and the role of acid catalysts to provide a robust framework for researchers. Detailed protocols for the synthesis of the target compound and the subsequent kinetic analysis using Nuclear Magnetic Resonance (NMR) spectroscopy are provided. These protocols are designed to be self-validating, allowing for the generation of reliable kinetic data in your own laboratory setting.

Introduction and Significance

1-Methyl-1,4-diazepan-2-one is a seven-membered heterocyclic compound belonging to the diazepanone class. These scaffolds are of significant interest in medicinal and pharmaceutical research due to their prevalence in a wide range of biologically active compounds, including anxiolytics, anticonvulsants, and hypnotics.[1][2] The hydrochloride salt form of such molecules is often utilized to enhance aqueous solubility and improve stability, which is particularly advantageous for pharmaceutical applications.[3][4][5]

Understanding the reaction kinetics for the formation of this compound is crucial for several reasons:

  • Process Optimization: Kinetic data allows for the optimization of reaction conditions (temperature, concentration, catalyst loading) to maximize yield and minimize reaction time.

  • Mechanism Elucidation: Studying the rate of reaction under various conditions provides insight into the reaction mechanism, including the rate-determining step.

  • Impurity Profiling: A thorough kinetic understanding can help predict and control the formation of potential side products and impurities.

  • Scale-up Considerations: Reliable kinetic models are essential for the successful and safe scale-up of chemical processes from the laboratory to manufacturing.

This guide will focus on the presumed final step in the synthesis of 1-Methyl-1,4-diazepan-2-one: the intramolecular cyclization of a linear amino ester precursor.

Theoretical Framework: The Kinetics of Intramolecular Cyclization

The formation of 1-Methyl-1,4-diazepan-2-one, a cyclic amide (lactam), is an intramolecular nucleophilic acyl substitution reaction. The rate of this cyclization is influenced by several factors:

  • Ring Size: The formation of seven-membered rings is generally entropically disfavored compared to five- and six-membered rings due to the greater loss of conformational freedom in the transition state.[6][7] This often translates to slower reaction rates.

  • Nature of the Nucleophile and Electrophile: The nucleophilicity of the secondary amine and the electrophilicity of the ester carbonyl group are key determinants of the reaction rate.

  • Solvent Effects: The polarity of the solvent can influence the stability of the starting materials, transition state, and products, thereby affecting the reaction rate.

  • Temperature: As with most chemical reactions, an increase in temperature will generally lead to an increase in the reaction rate, following the Arrhenius equation.

  • pH and Catalysis: The reaction is expected to be sensitive to pH. The free secondary amine is the active nucleophile. In its hydrochloride salt form, the amine is protonated and non-nucleophilic. The reaction likely proceeds through an equilibrium where a small amount of the deprotonated, free amine is present to initiate the cyclization. The presence of the hydrochloride salt suggests the reaction may be performed under acidic or near-neutral conditions.

The Role of the N-Methyl Group

The presence of a methyl group on the non-acyl nitrogen (N-1) can influence the reaction kinetics in several ways:

  • Steric Effects: The methyl group may introduce some steric hindrance, potentially slowing down the cyclization compared to an unsubstituted analogue.

  • Electronic Effects: The electron-donating nature of the methyl group can slightly increase the nucleophilicity of the secondary amine at N-4, though this effect is likely modest. Studies on the N-alkylation of lactams indicate that the nitrogen atom is a soft nucleophile, and its reactivity can be influenced by alkyl substituents.[8][9]

Proposed Synthetic Pathway and Kinetic Scheme

A plausible synthetic route to this compound involves the intramolecular cyclization of a suitable amino ester precursor. The overall reaction scheme for the kinetic study is presented below.

G cluster_0 Proposed Synthesis and Cyclization Precursor Methyl 3-((2-aminoethyl)(methyl)amino)propanoate Cyclized_Product 1-Methyl-1,4-diazepan-2-one Precursor->Cyclized_Product Intramolecular Cyclization (k_obs) HCl_Salt 1-Methyl-1,4-diazepan-2-one Hydrochloride Cyclized_Product->HCl_Salt + HCl Methanol Methanol (byproduct)

Figure 1: Proposed reaction scheme for the formation of this compound.

The kinetic analysis will focus on the rate of disappearance of the starting amino ester and the rate of appearance of the cyclized product.

Experimental Protocols

Synthesis of the Precursor: Methyl 3-((2-aminoethyl)(methyl)amino)propanoate

This protocol describes a potential synthesis of the linear precursor required for the cyclization study.

Materials:

  • N-Methylethylenediamine

  • Methyl acrylate

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve N-methylethylenediamine (1.0 eq) in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add methyl acrylate (1.0 eq) dropwise to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting materials.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol for Kinetic Monitoring by ¹H NMR Spectroscopy

This protocol outlines the steps for monitoring the intramolecular cyclization reaction in situ using ¹H NMR spectroscopy.[10][11][12][13]

Materials and Equipment:

  • Methyl 3-((2-aminoethyl)(methyl)amino)propanoate (precursor)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a singlet in a clean region of the spectrum)

  • NMR tubes

  • NMR spectrometer with variable temperature control

  • Hydrochloric acid solution (e.g., 1M in diethyl ether or dioxane)

Experimental Workflow:

G Prep_Sample Prepare NMR Sample: Precursor, Internal Standard, Solvent (CDCl₃) Acquire_T0 Acquire Initial Spectrum (t=0) - Lock, Shim, Set Parameters Prep_Sample->Acquire_T0 Initiate_Rxn Initiate Reaction: Add HCl solution (1.0 eq) Acquire_T0->Initiate_Rxn Start_Acquisition Start Automated Acquisition (Arrayed 1D or Pseudo-2D) Initiate_Rxn->Start_Acquisition Monitor Monitor Reaction Progress (e.g., every 15 minutes for 12 hours) Start_Acquisition->Monitor Process_Data Process Spectra: Phasing, Baseline Correction, Integration Monitor->Process_Data Analyze_Kinetics Kinetic Analysis: Plot Concentration vs. Time, Determine Rate Constant (k_obs) Process_Data->Analyze_Kinetics

Figure 2: Workflow for kinetic analysis using NMR spectroscopy.

Detailed Procedure:

  • Sample Preparation: In an NMR tube, accurately weigh the precursor and the internal standard. Add the deuterated solvent (e.g., CDCl₃) to a final volume of approximately 0.7 mL.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer and allow it to equilibrate to the desired reaction temperature (e.g., 25 °C, 40 °C, 55 °C). Lock and shim the spectrometer.

  • Initial Spectrum (t=0): Acquire a ¹H NMR spectrum before initiating the reaction. This will serve as the t=0 time point. Ensure that the signals for the precursor and the internal standard are well-resolved.

  • Reaction Initiation: Remove the NMR tube from the spectrometer and add a stoichiometric amount (1.0 eq) of the hydrochloric acid solution. Quickly mix the contents and re-insert the tube into the spectrometer.

  • Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular intervals. This can be done using an arrayed 1D experiment or a pseudo-2D kinetics experiment.[10][13] The time interval will depend on the expected reaction rate.

  • Data Processing: Process the collected spectra (phasing, baseline correction). For each time point, integrate the characteristic signals of the precursor and the product relative to the integral of the internal standard.

  • Kinetic Analysis:

    • Calculate the concentration of the precursor and product at each time point.

    • Plot the natural logarithm of the precursor concentration versus time. If the reaction is first-order, this plot should be linear.

    • The negative of the slope of this line will give the observed rate constant (k_obs).

Data Presentation and Expected Results

The following table provides a template for organizing the kinetic data obtained from the NMR experiments.

Time (min)Integral (Precursor)Integral (Product)Integral (Standard)[Precursor] (M)[Product] (M)ln[Precursor]
0ValueValueValueValueValueValue
15ValueValueValueValueValueValue
30ValueValueValueValueValueValue
...ValueValueValueValueValueValue

Table 1: Template for organizing kinetic data.

By performing the kinetic runs at different temperatures, the activation energy (Ea) for the cyclization can be determined using the Arrhenius equation:

ln(k) = ln(A) - (Ea / RT)

A plot of ln(k) versus 1/T will yield a straight line with a slope of -Ea/R.

Causality and Self-Validation

  • Internal Standard: The use of an inert internal standard is critical for accurate quantification. It corrects for any variations in spectrometer performance over the course of the experiment.[12]

  • Pseudo-First-Order Kinetics: The intramolecular nature of the cyclization suggests that the reaction should follow first-order kinetics. A linear plot of ln[Precursor] vs. time will validate this assumption.

  • Temperature Control: The NMR spectrometer's variable temperature unit allows for precise control of the reaction temperature, which is essential for obtaining reproducible kinetic data and for determining activation parameters.

  • Choice of Solvent: The choice of a non-nucleophilic, aprotic solvent like CDCl₃ is important to ensure that the observed reaction is indeed the intramolecular cyclization and not a solvent-mediated side reaction.

Conclusion

This application note provides a comprehensive framework for investigating the reaction kinetics of this compound. By following the detailed protocols for synthesis and kinetic monitoring, researchers can generate reliable data to optimize reaction conditions, elucidate the reaction mechanism, and facilitate the scale-up of this important pharmaceutical scaffold. The principles and techniques described herein are broadly applicable to the study of other intramolecular cyclization reactions in organic synthesis.

References

  • Wagner, G. E., Tassoti, S., Glanzer, S., Stadler, E., Herges, R., Gescheidt, G., & Zangger, K. (2019). Monitoring fast chemical processes by reaction-interrupted excitation transfer (ExTra) NMR spectroscopy.
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  • Chemical Instrumentation Facility. (n.d.). Reaction Monitoring & Kinetics. Iowa State University.
  • Zhang, G., et al. (2019). Study on the influence of N-alkylation vs. O-alkylation of lactam-containing aromatic acceptors on PSCs performance. Journal of Materials Chemistry C, 7(17), 5096-5103. [Link]
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  • Blank, B., et al. (2012). Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols.
  • University of Ottawa. (2022). Monitoring Kinetics by NMR.
  • Wang, X., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(1), 14. [Link]
  • DeGuzman, J. C. (2006). Memory of Chirality in 1,4-Benzodiazepin-2-ones. Virginia Tech. [Link]
  • Zhang, G., et al. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. Journal of Materials Chemistry C, 7(17), 5096-5103. [Link]
  • Chbani, A., et al. (2012). Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation. Molecules, 17(3), 2591-2601. [Link]
  • Pearson Education. (n.d.). Lactones, Lactams and Cyclization Reactions.
  • Lee, W. S., & Kim, H. J. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. Organic letters, 13(23), 6276–6279. [Link]
  • Patel, K. M., et al. (2014). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1169-1173. [Link]
  • NotSeagull. (2012). Why are solid phase organics often conjugated to HCl? Chemistry Stack Exchange. [Link]
  • Kumar, A., et al. (2011). Synthesis of 2-(4-substitutedbenzyl-[11][14]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[10][11][14]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical biology & drug design, 77(1), 98–103. [Link]
  • Spencer, K., Rathnam, R., & Chowdhry, B. (2010). 1,4-Benzodiazepin-2-Ones in Medicinal Chemistry. Future Medicinal Chemistry, 2(9), 1441-1449. [Link]
  • Reddit. (2014). Why are salts of hydrochloric acid and organic bases called "hydrochlorides" instead of "chlorides"? r/askscience. [Link]
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Application Notes and Protocols for the Scale-Up Synthesis of 1-Methyl-1,4-diazepan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Bridging Bench Chemistry with Industrial Production

The successful transition of a chemical synthesis from the laboratory bench to a production environment is a multifaceted challenge that extends beyond the simple multiplication of reagent quantities. It necessitates a deep understanding of reaction kinetics, thermodynamics, mass transfer, and process safety. This document provides a comprehensive guide for the scale-up synthesis of 1-Methyl-1,4-diazepan-2-one hydrochloride, a valuable intermediate in the development of central nervous system agents.[1] The protocols and discussions herein are designed for researchers, scientists, and drug development professionals, offering not just a set of instructions, but also the scientific rationale behind the operational choices, ensuring a safe, efficient, and reproducible manufacturing process.

Introduction to this compound

1-Methyl-1,4-diazepan-2-one is a seven-membered heterocyclic compound, a class of molecules that are of significant interest in medicinal chemistry due to their diverse biological activities.[2] Its hydrochloride salt form enhances stability and solubility, making it amenable to pharmaceutical formulation. The synthesis of such cyclic amines and their derivatives is a cornerstone of many drug discovery programs.[2] This guide will detail a robust and scalable two-step synthesis, beginning with the N-alkylation of N-methylethylenediamine with ethyl chloroacetate, followed by an intramolecular cyclization to form the lactam, and culminating in the formation of the hydrochloride salt.

Strategic Overview of the Synthetic Pathway

The chosen synthetic route is a classic and efficient method for the preparation of N-substituted lactams. It involves the initial formation of an amino ester intermediate, which then undergoes an intramolecular aminolysis to form the desired cyclic amide (lactam).

Synthetic_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Salt Formation N_methylethylenediamine N-Methylethylenediamine Intermediate N-(2-(Methylamino)ethyl)glycine ethyl ester N_methylethylenediamine->Intermediate Base, Solvent Ethyl_chloroacetate Ethyl Chloroacetate Ethyl_chloroacetate->Intermediate Base, Solvent Lactam 1-Methyl-1,4-diazepan-2-one Intermediate->Lactam Heat HCl_salt 1-Methyl-1,4-diazepan-2-one HCl Lactam->HCl_salt HCl HCl HCl->HCl_salt

A high-level overview of the synthetic workflow.

In-Depth Analysis of Reaction Steps and Scale-Up Considerations

Step 1: N-Alkylation of N-Methylethylenediamine

The initial step involves the mono-N-alkylation of N-methylethylenediamine with ethyl chloroacetate. The primary amino group of N-methylethylenediamine is significantly more nucleophilic than the secondary amino group, allowing for a degree of selectivity. However, over-alkylation to form the dialkylated product is a potential side reaction that must be carefully controlled, especially at larger scales.

Causality of Experimental Choices:

  • Solvent Selection: A polar aprotic solvent such as acetonitrile or Tetrahydrofuran (THF) is recommended. These solvents are effective at solvating the reactants and the intermediate salt formed, while not participating in the reaction. Dichloromethane can also be used.

  • Base Selection: A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is a cost-effective and easily removable choice for scavenging the HCl generated during the reaction. The use of a milder base helps to minimize potential side reactions like ester hydrolysis. The use of stronger bases like sodium hydride (NaH) in a solvent like DMF could also be considered for this alkylation.[3]

  • Temperature Control: This reaction is exothermic. On a large scale, efficient heat removal is critical to prevent runaway reactions and the formation of impurities. The reaction should be initiated at a low temperature (0-5 °C) with controlled addition of the alkylating agent, and then allowed to slowly warm to room temperature.

  • Stoichiometry: A slight excess of the diamine can be used to ensure complete consumption of the more expensive ethyl chloroacetate and to minimize dialkylation.

Step 2: Intramolecular Cyclization (Lactamization)

The intermediate N-(2-(methylamino)ethyl)glycine ethyl ester is cyclized through heating to form 1-Methyl-1,4-diazepan-2-one. This is an intramolecular nucleophilic acyl substitution where the secondary amine attacks the ester carbonyl, eliminating ethanol.

Causality of Experimental Choices:

  • Solvent: For the cyclization, a high-boiling point, inert solvent like toluene or xylene is suitable. This allows for the reaction to be conducted at a temperature sufficient to drive the cyclization and to azeotropically remove the ethanol byproduct, thus shifting the equilibrium towards the product.

  • Temperature: The reaction typically requires elevated temperatures, often at the reflux temperature of the chosen solvent. The optimal temperature should be determined through laboratory studies to ensure a reasonable reaction rate without significant decomposition.

  • Reaction Monitoring: The progress of the cyclization can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the disappearance of the starting material.

Step 3: Formation of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt to improve the stability and handling of the final product.

Causality of Experimental Choices:

  • Solvent for Precipitation: A solvent in which the free base is soluble but the hydrochloride salt is insoluble is required. Isopropanol or a mixture of ethanol and diethyl ether are common choices.

  • HCl Source: A solution of hydrogen chloride in a suitable solvent (e.g., 2-propanol) or gaseous hydrogen chloride can be used. For large-scale operations, the use of a solution is often more practical and controllable.

  • Crystallization and Purification: The hydrochloride salt is typically purified by recrystallization to achieve the desired purity profile. The choice of recrystallization solvent is critical for obtaining a product with the correct crystal form and for removing impurities.

Detailed Experimental Protocols

Safety First: Before commencing any experimental work, a thorough risk assessment should be conducted. All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.

Materials and Equipment
Reagent/EquipmentGradeSupplier Recommendation
N-Methylethylenediamine≥98%Major Chemical Suppliers
Ethyl chloroacetate≥98%Major Chemical Suppliers
Potassium Carbonate (anhydrous)Fine powderMajor Chemical Suppliers
AcetonitrileAnhydrousMajor Chemical Suppliers
TolueneAnhydrousMajor Chemical Suppliers
Hydrogen Chloride (in 2-Propanol)~5-6 MMajor Chemical Suppliers
2-Propanol (IPA)AnhydrousMajor Chemical Suppliers
Diethyl EtherAnhydrousMajor Chemical Suppliers
Glass-lined ReactorAppropriate VolumeRespected Manufacturer
Overhead StirrerHigh TorqueRespected Manufacturer
Temperature Control Unit-20 °C to 150 °CRespected Manufacturer
Condenser and Dean-Stark Trap-Standard Glassware
Filtration Apparatus-Standard Equipment
Vacuum Drying Oven-Standard Equipment
Protocol 1: Synthesis of 1-Methyl-1,4-diazepan-2-one (Free Base)
  • Reactor Setup: Equip a clean, dry, glass-lined reactor with an overhead stirrer, a temperature probe, a nitrogen inlet, and a condenser.

  • Reagent Charging: Under a nitrogen atmosphere, charge the reactor with N-methylethylenediamine (1.1 equivalents) and anhydrous acetonitrile (10 volumes relative to ethyl chloroacetate).

  • Cooling: Cool the stirred solution to 0-5 °C.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the reactor.

  • Controlled Addition of Ethyl Chloroacetate: Slowly add ethyl chloroacetate (1.0 equivalent) to the reaction mixture over a period of 2-4 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC until the ethyl chloroacetate is consumed.

  • Work-up:

    • Filter the reaction mixture to remove the potassium salts.

    • Wash the filter cake with acetonitrile.

    • Concentrate the combined filtrate under reduced pressure to obtain the crude N-(2-(methylamino)ethyl)glycine ethyl ester as an oil.

  • Cyclization:

    • To the reactor containing the crude intermediate, add toluene (10 volumes).

    • Fit the reactor with a Dean-Stark trap and a condenser.

    • Heat the mixture to reflux and collect the ethanol/toluene azeotrope. Continue heating until no more ethanol is collected.

    • Monitor the cyclization by GC or TLC.

  • Solvent Removal: Once the reaction is complete, cool the mixture and concentrate under reduced pressure to remove the toluene.

  • Purification (Optional but Recommended): The crude 1-Methyl-1,4-diazepan-2-one can be purified by vacuum distillation to obtain a colorless to pale yellow oil.

Protocol 2: Preparation of this compound
  • Dissolution: Dissolve the purified 1-Methyl-1,4-diazepan-2-one (1.0 equivalent) in anhydrous 2-propanol (5-10 volumes).

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Acidification: Slowly add a solution of hydrogen chloride in 2-propanol (~5-6 M, 1.05 equivalents) to the stirred solution. A white precipitate should form.

  • Crystallization: Stir the mixture at 0-5 °C for 1-2 hours to ensure complete precipitation.

  • Isolation: Collect the solid product by filtration.

  • Washing: Wash the filter cake with cold 2-propanol and then with diethyl ether to facilitate drying.

  • Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Process Safety and Hazard Analysis

A thorough understanding of the hazards associated with the reagents and the process is paramount for a safe scale-up.

  • N-Methylethylenediamine: Corrosive and flammable. Handle in a well-ventilated area and avoid contact with skin and eyes.

  • Ethyl Chloroacetate: Toxic and a lachrymator. It is also corrosive. Handle with extreme care in a fume hood.

  • Potassium Carbonate: Irritant. Avoid inhalation of dust.

  • Hydrogen Chloride: Highly corrosive. Use with appropriate engineering controls and respiratory protection.

  • Exothermic Reactions: The N-alkylation step is exothermic. Proper temperature control and monitoring are essential to prevent a runaway reaction.

  • Pressure Build-up: Ensure adequate venting during the reaction and work-up steps.

Analytical Quality Control

To ensure the identity and purity of the final product, the following analytical tests are recommended:

TestSpecificationMethod
AppearanceWhite to off-white crystalline solidVisual
Identification by FTIRConforms to the reference spectrumFTIR
Identification by ¹H NMRConforms to the structure¹H NMR
Purity by HPLC≥98.5%HPLC
Water Content≤0.5%Karl Fischer
Residue on Ignition≤0.1%USP <281>

Conclusion: A Pathway to Successful Scale-Up

The synthesis of this compound on a large scale is an achievable goal with careful planning and execution. The protocols outlined in this guide provide a solid foundation for process development and optimization. It is imperative that each step is thoroughly evaluated in the laboratory and pilot plant before transitioning to full-scale production. By understanding the underlying chemical principles and adhering to stringent safety and quality standards, researchers and drug development professionals can confidently navigate the path from discovery to commercialization.

Scale_Up_Considerations Scale_Up Scale-Up Synthesis Process_Safety Process Safety Scale_Up->Process_Safety Reaction_Kinetics Reaction Kinetics & Thermodynamics Scale_Up->Reaction_Kinetics Heat_Transfer Heat Transfer Scale_Up->Heat_Transfer Mass_Transfer Mass Transfer & Mixing Scale_Up->Mass_Transfer Quality_Control Quality Control Scale_Up->Quality_Control Waste_Management Waste Management Scale_Up->Waste_Management

Key considerations for a successful process scale-up.

References

  • Google Patents. (n.d.). Process for preparing benzodiazepines.
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  • Google Patents. (n.d.). Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
  • Google Patents. (n.d.). Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
  • ResearchGate. (2012, November 26). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?
  • ResearchGate. (2014, November 24). Which product will be formed by the reaction of primary amine with ethyl chloroacetate?
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  • PubChem. (n.d.). Diazepam.
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  • PubMed. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives.
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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Methyl-1,4-diazepan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 1-Methyl-1,4-diazepan-2-one hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this important heterocyclic scaffold. As a key intermediate in the development of various centrally active agents, achieving a high yield and purity of this compound is often a critical step in the drug discovery and development pipeline[1].

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. The advice herein is grounded in established principles of organic synthesis, drawing parallels from the well-documented synthesis of related diazepanone and benzodiazepine structures, to provide actionable solutions to common experimental challenges.

I. Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process commencing with the Michael addition of N-methylethylenediamine to an acrylate ester, such as ethyl or methyl acrylate. This is followed by an intramolecular cyclization (lactamization) of the resulting β-amino ester intermediate. The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.

II. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound. Each problem is followed by an analysis of potential causes and detailed, step-by-step solutions.

Q1: My overall yield of 1-Methyl-1,4-diazepan-2-one is consistently low. What are the likely causes and how can I improve it?

A1: Low overall yield is a common challenge in multi-step syntheses and can be attributed to several factors in this specific reaction sequence. The primary areas to investigate are the initial Michael addition, the efficiency of the cyclization step, and losses during workup and purification.

Potential Causes and Solutions:

  • Incomplete Michael Addition: The initial reaction between N-methylethylenediamine and the acrylate ester may not be proceeding to completion.

    • Solution:

      • Reaction Monitoring: Actively monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the complete consumption of the starting materials.

      • Stoichiometry: While a 1:1 molar ratio is theoretically required, a slight excess of the more volatile reactant, typically the acrylate ester, may be used to drive the reaction to completion. However, be mindful that a large excess can complicate purification.

      • Temperature Control: The Michael addition is often exothermic. Running the reaction at a controlled, lower temperature (e.g., 0-10 °C) initially, followed by a gradual warming to room temperature, can prevent the formation of side products.

  • Inefficient Cyclization: The intramolecular cyclization to form the lactam ring is a critical, and often challenging, step.

    • Solution:

      • Thermal Promotion: This cyclization often requires elevated temperatures. Refluxing in a suitable high-boiling solvent such as toluene or xylene is a common strategy. The optimal temperature and reaction time should be determined empirically.

      • Catalysis: While often thermally induced, some lactamizations can be promoted by a catalytic amount of a weak acid or base. However, this should be approached with caution as it can also promote side reactions.

      • Removal of Byproducts: The cyclization reaction releases a molecule of alcohol (ethanol or methanol). Its removal, for instance by using a Dean-Stark apparatus, can help drive the equilibrium towards the product.

  • Product Loss During Workup and Purification: The desired product may be lost during aqueous washes or purification steps.

    • Solution:

      • Extraction pH: The basicity of the diazepanone product means it can be protonated and become water-soluble at acidic pH. Ensure that the aqueous layer is sufficiently basic (pH > 9) during extraction with an organic solvent.

      • Solvent Choice: Use a sufficiently polar organic solvent for extraction, such as dichloromethane or a mixture of ethyl acetate and a more polar solvent, to ensure efficient partitioning of the product.

      • Purification Method: If using column chromatography, deactivation of the silica gel with a small amount of triethylamine in the eluent can prevent product tailing and loss on the column.

Q2: I am observing the formation of a significant amount of a viscous, polymeric byproduct. What is this and how can I prevent it?

A2: The formation of a polymeric substance is a known side reaction in Michael additions involving acrylates. This is due to the potential for the acrylate to undergo self-polymerization or for the diamine to react with multiple acrylate molecules.

Potential Causes and Solutions:

  • Acrylate Self-Polymerization: Acrylate esters can polymerize, especially at elevated temperatures or in the presence of radical initiators.

    • Solution:

      • Use of Inhibitors: Ensure that the acrylate ester used contains a polymerization inhibitor (e.g., hydroquinone monomethyl ether, MEHQ). If the inhibitor has been removed, adding a small amount back into the reaction mixture can be beneficial.

      • Temperature Control: As mentioned previously, maintaining a lower reaction temperature during the initial Michael addition is crucial.

  • Multiple Additions of Diamine to Acrylate: The secondary amine in the product of the first Michael addition can potentially react with another molecule of the acrylate ester.

    • Solution:

      • Controlled Addition: Add the acrylate ester slowly and in a controlled manner to the N-methylethylenediamine. This ensures that the diamine is always in excess relative to the acrylate at any given time, favoring the mono-addition product.

Q3: My final product, after conversion to the hydrochloride salt, is difficult to crystallize and appears oily or gummy. How can I obtain a crystalline solid?

A3: The inability to obtain a crystalline hydrochloride salt often points to the presence of impurities that are inhibiting the crystallization process.

Potential Causes and Solutions:

  • Residual Solvents: The presence of residual solvents from the workup or reaction can prevent crystallization.

    • Solution:

      • Azeotropic Removal: Before attempting to form the salt, dissolve the free base in a solvent like toluene and evaporate it under reduced pressure. This can help to azeotropically remove traces of water and other low-boiling solvents.

      • High Vacuum Drying: Dry the free base under high vacuum for an extended period to ensure all volatile impurities are removed.

  • Presence of Non-crystalline Impurities: The crude product may contain side products that are oils and are co-precipitating with the desired salt.

    • Solution:

      • Purification of the Free Base: It is often more effective to purify the free base of 1-Methyl-1,4-diazepan-2-one by column chromatography or distillation before forming the hydrochloride salt.

      • Choice of Solvent for Salt Formation: The choice of solvent for the salt formation is critical. A common method is to dissolve the purified free base in a dry, non-polar solvent like diethyl ether or a mixture of ether and dichloromethane, and then add a solution of HCl in a miscible solvent (e.g., HCl in isopropanol or dioxane) dropwise.

      • Trituration: If an oil forms upon addition of HCl, it can sometimes be induced to crystallize by trituration with a non-polar solvent like hexane or pentane.

III. Frequently Asked Questions (FAQs)

Q: What is the expected appearance of this compound?

A: Purified this compound is typically a white to off-white crystalline solid.

Q: What are the key analytical techniques for characterizing the product and monitoring the reaction?

A: A combination of techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can be used to assess the purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Useful for identifying the characteristic amide carbonyl stretch in the lactam ring.

  • Thin Layer Chromatography (TLC): An excellent tool for monitoring the progress of both the Michael addition and the cyclization steps.

  • High-Performance Liquid Chromatography (HPLC): Can be used for quantitative analysis of purity.

Q: Are there any specific safety precautions I should take during this synthesis?

A: Yes. N-methylethylenediamine is corrosive and has a strong odor. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Acrylate esters are flammable and can be irritants. The use of ethereal solvents requires an inert atmosphere and the absence of ignition sources. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q: Can I use methyl acrylate instead of ethyl acrylate?

A: Yes, methyl acrylate is a suitable alternative to ethyl acrylate. The primary difference will be the alcohol byproduct of the cyclization (methanol instead of ethanol). The reaction conditions will likely be very similar.

IV. Experimental Workflow and Diagrams

Generalized Experimental Protocol
  • Michael Addition:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylethylenediamine in a suitable solvent (e.g., methanol or ethanol).

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly add ethyl acrylate dropwise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting materials.

    • Remove the solvent under reduced pressure to obtain the crude β-amino ester intermediate.

  • Intramolecular Cyclization (Lactamization):

    • Dissolve the crude intermediate in a high-boiling solvent such as toluene.

    • Heat the mixture to reflux and monitor the reaction by TLC for the formation of the lactam. A Dean-Stark trap can be used to remove the ethanol byproduct.

    • Once the reaction is complete, cool the mixture to room temperature.

  • Workup and Purification of the Free Base:

    • Wash the toluene solution with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-Methyl-1,4-diazepan-2-one.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

  • Formation of the Hydrochloride Salt:

    • Dissolve the purified free base in a minimal amount of a dry solvent such as diethyl ether.

    • Slowly add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether or isopropanol) with stirring.

    • The hydrochloride salt should precipitate as a solid. If an oil forms, attempt to induce crystallization by scratching the flask with a glass rod or by adding a non-polar co-solvent.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Diagrams

Synthesis_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification & Salt Formation start N-Methylethylenediamine + Ethyl Acrylate intermediate β-Amino Ester Intermediate start->intermediate Low Temperature (0-10 °C) cyclization Intramolecular Cyclization intermediate->cyclization High Temperature (e.g., Toluene Reflux) product_base 1-Methyl-1,4-diazepan-2-one (Free Base) cyclization->product_base purification Purification (Distillation or Chromatography) product_base->purification salt_formation HCl Addition purification->salt_formation final_product 1-Methyl-1,4-diazepan-2-one Hydrochloride salt_formation->final_product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Overall Yield cause1 Incomplete Michael Addition low_yield->cause1 cause2 Inefficient Cyclization low_yield->cause2 cause3 Product Loss During Workup low_yield->cause3 sol1 Monitor Reaction (TLC, GC-MS) Adjust Stoichiometry Control Temperature cause1->sol1 sol2 Increase Temperature (Reflux) Remove Byproducts (Dean-Stark) Consider Catalysis cause2->sol2 sol3 Control Extraction pH Optimize Solvents Deactivate Silica Gel cause3->sol3

Caption: A troubleshooting flowchart for addressing low yield in the synthesis.

V. References

Sources

Technical Support Center: Purification of 1-Methyl-1,4-diazepan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methyl-1,4-diazepan-2-one hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. As a specialized intermediate, publicly available, validated purification protocols are scarce. Therefore, this guide is built upon fundamental chemical principles and field-proven strategies for purifying amine hydrochlorides and related heterocyclic compounds.

Section 1: Frequently Asked Questions (FAQs) & First Principles

This section addresses foundational questions about the properties and handling of this compound, which are critical for designing a successful purification strategy.

Q1: What are the expected solubility properties of this compound?

A1: As a hydrochloride salt, the compound is highly polar. Expect good solubility in polar protic solvents like water, methanol, and ethanol. It will likely have very limited solubility in non-polar organic solvents such as hexanes, diethyl ether, and toluene. Its solubility in moderately polar solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetonitrile (ACN) may be low but can be useful for specific applications like slurry washes or chromatography.

Q2: What are the most likely impurities from its synthesis?

A2: Without a specific synthetic route, we can anticipate common impurity classes based on its structure. Potential impurities could include:

  • Starting Materials: Unreacted precursors used in the cyclization or methylation steps.

  • Ring-Opened Products: The lactam ring is susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures. This would result in a linear amino acid derivative.

  • De-methylated Analog: Incomplete methylation would leave 1,4-diazepan-2-one hydrochloride as an impurity.

  • Solvent Adducts & Residual Solvents: Solvents used in the synthesis or workup may be trapped in the crystalline solid.

  • Color Impurities: High-temperature reactions or side reactions can generate colored, often polymeric, byproducts.

Q3: Can I purify the compound directly by silica gel chromatography?

A3: It is highly discouraged to run the hydrochloride salt directly on standard silica gel. The high polarity and ionic nature of the salt will cause it to streak badly or bind irreversibly to the acidic silica. For chromatographic purification, it is industry-standard practice to first convert the salt to its free base form (1-Methyl-1,4-diazepan-2-one) through a basic workup. The neutral, less polar free base will behave much more predictably on silica gel.

Q4: How stable is the compound? What storage conditions are recommended?

A4: The hydrochloride salt is generally more stable and less reactive than its free base counterpart. However, it can be hygroscopic (absorb moisture from the air). The primary stability concern is the potential for lactam hydrolysis.

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (Nitrogen or Argon) to protect from moisture.[1]

  • Handling: Avoid prolonged exposure to strong acids or bases, particularly at high temperatures, to prevent degradation.

Section 2: Troubleshooting Common Purification Workflows

This section provides detailed troubleshooting for the most common purification techniques you are likely to employ.

Workflow 1: Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids to high purity. The key is selecting an appropriate solvent system.

Q: My compound "oils out" instead of crystallizing upon cooling. What should I do?

A: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it can form an ordered crystal lattice. This is common with salts.

  • Causality: The compound is too soluble in the chosen solvent even at lower temperatures. The cooling rate may also be too rapid.

  • Solution 1: Modify the Solvent System. Add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the hot, dissolved solution until it just begins to turn cloudy (the saturation point). Then, allow it to cool slowly. For this polar salt, suitable anti-solvents to polar protic solvents (like ethanol) could be ethyl acetate or diethyl ether.

  • Solution 2: Reduce the Cooling Rate. After dissolving the compound in a minimal amount of hot solvent, allow the flask to cool to room temperature slowly on the benchtop, then transfer it to a refrigerator, and finally to a freezer. Do not place the hot flask directly into an ice bath.

  • Solution 3: Scratching & Seeding. Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. If you have a small amount of pure solid, add a "seed crystal" to the cooled solution to initiate crystallization.

Q: The recrystallized product is still colored. How do I remove colored impurities?

A: Colored impurities are often large, conjugated molecules that can be effectively removed with activated carbon.

  • Protocol:

    • Dissolve the crude compound in the minimum amount of hot recrystallization solvent.

    • Remove the flask from the heat source.

    • Add a very small amount of activated carbon (charcoal) – typically 1-2% by weight. Caution: Adding charcoal to a boiling solution can cause violent bumping.

    • Gently swirl the hot mixture for a few minutes.

    • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the carbon.

    • Allow the clear, hot filtrate to cool and crystallize as usual.

Table 1: Recrystallization Solvent Selection Guide
SolventPolarityBoiling Point (°C)Comments
Isopropanol (IPA)Polar Protic82.6Good starting point. Often dissolves salts when hot and has lower solubility when cold.
Ethanol (EtOH)Polar Protic78.4Similar to IPA; may be slightly too strong a solvent.
Methanol (MeOH)Polar Protic64.7Often too powerful a solvent, leading to low recovery. Best used in a mixed system.
Acetonitrile (ACN)Polar Aprotic81.6Can be an excellent choice for salts that are sparingly soluble.
WaterVery Polar100.0High solubility likely. May require an organic anti-solvent for good recovery.
Ethyl AcetateMid-Polarity77.1Likely a good anti-solvent to pair with alcohols or water.
Workflow 2: Acid-Base Extraction for Conversion to Free Base

This workflow is essential if you need to perform silica gel chromatography or if your impurities are acidic or basic in nature. The goal is to isolate the neutral free base, 1-Methyl-1,4-diazepan-2-one.

Q: I've added a base to my aqueous solution of the salt, but I'm struggling to extract the product into my organic solvent. What's wrong?

A: This indicates either incomplete neutralization or an unsuitable choice of organic solvent.

  • Causality 1: Insufficient Base. The aqueous layer may not be sufficiently basic to fully deprotonate the hydrochloride salt. The protonated form will remain in the aqueous layer.

  • Solution 1: Check the pH. Use a pH strip or meter to ensure the aqueous layer is basic after adding the base (e.g., sodium bicarbonate, sodium carbonate). A target pH of 9-10 is generally sufficient to ensure full deprotonation of an amine salt.

  • Causality 2: Poor Solvent Choice. The free base, while less polar than the salt, may still have significant aqueous solubility. Solvents like diethyl ether may not be strong enough to efficiently partition it out of the water.

  • Solution 2: Use a More Polar Organic Solvent. Switch to a more effective extraction solvent like Dichloromethane (DCM) or a 3:1 mixture of Chloroform:Isopropanol. Perform multiple extractions (e.g., 3-5 times with smaller volumes) as this is more efficient than a single large-volume extraction.

Q: An inseparable emulsion has formed between the aqueous and organic layers. How can I break it?

A: Emulsions are common when dealing with amines and basic solutions. They are stabilized by soap-like interactions of the molecules at the interface.

  • Solution 1: Add Brine. Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion and forces the organic compound into the organic layer.

  • Solution 2: Gentle Swirling & Patience. Avoid vigorous shaking, which promotes emulsion formation. Instead, gently invert the separatory funnel multiple times. If an emulsion forms, let it stand for an extended period (15-60 minutes).

  • Solution 3: Filtration. For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can sometimes break the suspension.

Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in deionized water.

  • Basification: Cool the solution in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with stirring until the pH of the aqueous phase is ~9-10 (verify with pH paper). Avoid strong bases like NaOH unless you can keep the temperature low to minimize hydrolysis risk.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous layer 3-5 times with Dichloromethane (DCM). Combine the organic extracts.

  • Drying: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude free base, which can then be further purified by chromatography or recrystallization from a less polar solvent system.

Section 3: Visualization of Purification Strategies

A logical approach is key to efficient purification. The following diagrams outline the decision-making process.

Purification_Workflow cluster_start Initial Assessment cluster_purification Purification Path cluster_end Final Product start Crude HCl Salt assess Assess Purity (TLC, NMR, etc.) start->assess purity_check Purity > 95%? assess->purity_check recryst Recrystallization (e.g., IPA/EtOAc) purity_check->recryst Yes acid_base Acid-Base Extraction to Free Base purity_check->acid_base No final_product Pure 1-Methyl-1,4-diazepan-2-one HCl recryst->final_product chrom Silica Gel Chromatography of Free Base acid_base->chrom convert_back Convert back to HCl Salt (e.g., HCl in Ether) chrom->convert_back convert_back->final_product

Caption: Decision workflow for purification.

Acid_Base_Extraction A Start: Crude HCl Salt in Water B Add Base (e.g., NaHCO₃) to pH 9-10 A->B C Extract with Organic Solvent (e.g., DCM) B->C D Aqueous Layer (Inorganic Salts) C->D Discard E Combined Organic Layers (Free Base Product) C->E Collect F Dry over Na₂SO₄ E->F G Filter & Concentrate F->G H Purified Free Base G->H

Caption: Acid-base extraction workflow.

References

  • MySkinRecipes. (2026). This compound. Link
  • Biosynth. (n.d.). This compound. Link
  • WIPO Patent Scope. (2020).
  • YouTube. (2022). How to purify Amine?Link

Sources

Technical Support Center: Synthesis of 1-Methyl-1,4-diazepan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Methyl-1,4-diazepan-2-one hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. We will delve into the causality behind experimental observations and provide validated, step-by-step protocols to ensure the integrity and success of your work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-Methyl-1,4-diazepan-2-one?

A1: The most prevalent and industrially scalable route involves a two-step process: a Michael addition followed by an intramolecular cyclization. First, N-methylethylenediamine is reacted with an acrylic ester, typically ethyl acrylate, to form the intermediate N-(2-(methylamino)ethyl)-β-alanine ethyl ester. This is followed by a thermally-induced or base-catalyzed intramolecular aminolysis (cyclization) to form the 1-Methyl-1,4-diazepan-2-one free base. The final step is the salt formation with hydrochloric acid to yield the desired hydrochloride product.

Q2: Why is the hydrochloride salt form typically required?

A2: The free base of 1-Methyl-1,4-diazepan-2-one is a somewhat hygroscopic, oily, or low-melting solid that can be challenging to handle and purify. Converting it to the hydrochloride salt provides a stable, crystalline solid with a well-defined melting point. This form is significantly easier to purify by recrystallization, weigh accurately, and store, which is critical for applications in pharmaceutical development and research.

Q3: What are the critical reaction parameters to control during the synthesis?

A3: There are three critical control points:

  • Stoichiometry: A precise 1:1 molar ratio of N-methylethylenediamine to ethyl acrylate is crucial. An excess of the acrylate can lead to significant di-addition byproducts.

  • Temperature Control: The initial Michael addition is exothermic. The temperature should be kept low (e.g., 0-10 °C) during the addition of the acrylate to maximize selectivity and prevent runaway reactions or polymerization. The subsequent cyclization step requires higher temperatures (e.g., refluxing in a high-boiling solvent like toluene or xylene) to proceed at a reasonable rate.

  • Anhydrous Conditions: While not strictly necessary for the initial steps, moisture can promote the hydrolysis of the ester intermediate and the final lactam product. Using dry solvents and a dry atmosphere (e.g., nitrogen or argon) is good practice, especially during the final salt formation and purification steps.

Troubleshooting Guide: Common Impurities & Solutions

This section addresses specific issues identified through analytical characterization (NMR, LC-MS, etc.) during the synthesis.

Issue 1: Presence of Unreacted Starting Materials

Q: My final product is contaminated with a volatile, amine-smelling compound, and my reaction yield is low. LC-MS analysis shows a peak corresponding to the mass of N-methylethylenediamine. What went wrong?

A: This indicates an incomplete reaction, specifically the initial Michael addition. The characteristic amine odor is a strong indicator of residual N-methylethylenediamine.

Root Cause Analysis:

  • Insufficient Reaction Time/Temperature: The Michael addition may not have gone to completion before proceeding to the cyclization step.

  • Poor Mixing: In larger-scale reactions, inadequate agitation can lead to localized areas of high concentration, preventing the reactants from fully engaging.

  • Loss of Volatile Reactant: N-methylethylenediamine is relatively volatile. If the reaction was heated prematurely or run in an open system, the diamine could have evaporated.

Corrective & Preventative Actions:

  • Monitor the Michael Addition: Before heating for cyclization, confirm the consumption of the starting diamine via Thin Layer Chromatography (TLC) or a rapid LC-MS quench sample.

  • Controlled Addition: Add the ethyl acrylate dropwise to the cooled solution of N-methylethylenediamine to maintain temperature and ensure a homogenous reaction mixture.

  • Purification: Unreacted N-methylethylenediamine can often be removed by vacuum distillation from the intermediate ester before cyclization or by washing the free base product with water after extraction into an organic solvent (the diamine is highly water-soluble).

Issue 2: Incomplete Cyclization - The Lingering Intermediate

Q: The ¹H NMR spectrum of my crude product shows a persistent quartet at ~4.1 ppm and a triplet at ~1.2 ppm, characteristic of an ethyl ester. Why is my cyclization incomplete?

A: These signals strongly suggest the presence of the uncyclized intermediate, N-(2-(methylamino)ethyl)-β-alanine ethyl ester (Impurity B) . The cyclization step, which forms the amide (lactam) bond, has not gone to completion.

Root Cause Analysis:

  • Insufficient Heat/Time: The intramolecular aminolysis requires significant thermal energy to overcome the activation barrier. The reflux temperature may have been too low, or the reaction time too short.

  • Solvent Choice: The choice of solvent can impact the reaction rate. Solvents like ethanol can participate in transesterification or slow the reaction. High-boiling, non-protic solvents like toluene or xylene are generally preferred.

  • Catalyst Absence: While the reaction can proceed thermally, a mild base or acid catalyst can sometimes promote cyclization.

Protocol: Driving the Cyclization to Completion
  • Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Solvent: Dissolve the crude intermediate in toluene (approx. 5-10 mL per gram of substrate).

  • Reflux: Heat the mixture to reflux. The ethanol byproduct of the cyclization will be azeotropically removed with toluene and collected in the Dean-Stark trap.[1]

  • Monitoring: Continue refluxing for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS until the intermediate spot/peak is no longer observed.

  • Workup: Once complete, cool the reaction mixture and concentrate it under reduced pressure to obtain the crude free base of 1-Methyl-1,4-diazepan-2-one.

Issue 3: High Molecular Weight Byproduct Formation

Q: My LC-MS results show a major impurity with a mass of [M+H]⁺ = 261.18, significantly higher than my product's mass of 129.11. What is this impurity?

A: This mass corresponds to the di-addition product, diethyl 3,3'-(methylazanediyl)bis(ethane-2,1-diyl)bis(azanediyl)dipropanoate (Impurity C) . It forms when a second molecule of ethyl acrylate reacts with the secondary amine of the desired Michael addition intermediate. This impurity cannot cyclize to form the desired product.

Root Cause Analysis:

  • Incorrect Stoichiometry: Using more than one equivalent of ethyl acrylate is the most common cause.

  • Poor Temperature Control: Adding the acrylate too quickly or at an elevated temperature increases the rate of the second, undesired addition relative to the first. The primary amine is generally more reactive in Michael additions, but this selectivity can be compromised under harsh conditions.[2][3]

Visualizing Impurity Formation

impurity_formation NME N-Methylethylenediamine Intermediate Desired Intermediate (Impurity B) NME->Intermediate Michael Addition (Desired) EA1 Ethyl Acrylate (1st Eq.) EA1->Intermediate EA2 Ethyl Acrylate (Excess) Product 1-Methyl-1,4- diazepan-2-one Intermediate->Product Intramolecular Cyclization ImpurityC Di-addition Product (Impurity C) Intermediate->ImpurityC Michael Addition (Undesired) EA2->ImpurityC

Caption: Formation pathway for the desired product and the common di-addition impurity (Impurity C).

Preventative Actions:

  • Reverse Addition: Add the N-methylethylenediamine solution to the ethyl acrylate solution to ensure the acrylate is never in large excess.

  • Slow & Cold Addition: Add the acrylate dropwise using an addition funnel over 30-60 minutes while maintaining the reaction temperature below 10 °C with an ice bath.

Issue 4: Product Degradation - Hydrolysis

Q: The purity of my isolated hydrochloride salt decreases over time, and I observe a new peak in my chromatogram corresponding to a mass of [M+H]⁺ = 147.11. What is causing this instability?

A: The observed mass corresponds to the hydrolyzed product, 3-((2-(methylamino)ethyl)amino)propanoic acid (Impurity E) . The seven-membered lactam ring is susceptible to hydrolysis, especially in the presence of water and acid or base.[4][5] The hydrochloride salt itself can create a sufficiently acidic aqueous environment to promote slow hydrolysis.

Corrective & Preventative Actions:

  • Anhydrous Workup: During the final stages, including salt formation and filtration, use anhydrous solvents (e.g., HCl in isopropanol or dioxane) and protect the product from atmospheric moisture.

  • Thorough Drying: Dry the final hydrochloride salt thoroughly under a high vacuum at a moderate temperature (e.g., 40-50 °C) to remove any residual water or solvent.

  • Proper Storage: Store the final product in a tightly sealed container in a desiccator or a dry, inert atmosphere. Avoid storing it in solution for extended periods.

Summary of Common Impurities
Impurity IDStructure / NameFormulaMol. Wt. ( g/mol )[M+H]⁺Key Analytical Signature
A N-MethylethylenediamineC₃H₁₀N₂74.1275.09Volatile, amine odor. Characteristic NMR signals.
B N-(2-(methylamino)ethyl)-β-alanine ethyl esterC₈H₁₈N₂O₂174.24175.15¹H NMR: ~4.1 ppm (q), ~1.2 ppm (t).
C Di-addition ProductC₁₃H₂₆N₂O₄274.36275.20High MW byproduct in MS.
E Hydrolysis ProductC₆H₁₄N₂O₂146.19147.11Appears on storage; more polar peak in LC.

General Synthetic & Purification Protocol

This section provides a self-validating reference protocol designed to minimize the formation of common impurities.

Part 1: Synthesis of 1-Methyl-1,4-diazepan-2-one (Free Base)

synthesis_workflow start Start: N-Methylethylenediamine + Methanol cool Cool to 0-5 °C start->cool add Slowly Add Ethyl Acrylate (1 Eq.) cool->add stir Stir at RT (Monitor by TLC/LC-MS) add->stir concentrate1 Concentrate (Remove Methanol) stir->concentrate1 Completion dissolve Dissolve in Toluene concentrate1->dissolve reflux Reflux with Dean-Stark (Remove EtOH) dissolve->reflux concentrate2 Concentrate (Remove Toluene) reflux->concentrate2 Completion end End: Crude Free Base concentrate2->end

Caption: Workflow for the synthesis of the free base.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add N-methylethylenediamine (1.0 eq) and methanol (2-3 volumes).

  • Michael Addition: Cool the flask in an ice bath to 0-5 °C. Add ethyl acrylate (1.0 eq) dropwise via the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

  • Monitoring Point: Check for the complete consumption of N-methylethylenediamine using TLC or LC-MS.

  • Solvent Swap: Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Cyclization: Add toluene (5-10 volumes) to the residue and set up for reflux with a Dean-Stark trap. Heat the mixture to reflux and continue until no more ethanol is collected (typically 4-12 hours).

  • Monitoring Point: Check for the disappearance of the intermediate ester by TLC or LC-MS.

  • Isolation: Cool the mixture to room temperature and concentrate under reduced pressure to yield the crude 1-Methyl-1,4-diazepan-2-one free base, typically as a viscous oil.

Part 2: Purification via Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude free base in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate (approx. 3-5 volumes).

  • Precipitation: While stirring, slowly add a solution of anhydrous HCl (e.g., 2M HCl in diethyl ether or isopropanol) until the solution becomes acidic (check with pH paper). A white precipitate should form immediately.

  • Crystallization: Stir the resulting slurry at room temperature for 1 hour, then cool in an ice bath for another hour to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether or acetone to remove any soluble impurities.

  • Drying: Dry the white solid under a high vacuum at 40-50 °C to a constant weight. The product is this compound. For higher purity, this solid can be recrystallized from a solvent system like ethanol/diethyl ether.

References

  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives. JOCPR.
  • Google Patents. (2003). WO2003057760A1 - Methyl acrylate-diamine based polyamide resins and processes for producing the same.
  • COSMILE Europe. (n.d.). ETHYLENEDIAMINE/METHYL ACRYLATE DENDRIMER – Ingredient.
  • Han, W. W., Yakatan, G. J., & Maness, D. D. (1998). Mechanism of Alkaline Hydrolysis of Diazepam. Semantic Scholar.
  • Patil, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501.
  • Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences, 66(4), 573-577.
  • ResearchGate. (n.d.). Scheme 1. Reagents and conditions: (a) Methyl acrylate/ethylenediamine....
  • Erowid. (n.d.). Diazepam (Valium) Synthesis.
  • Palomo, C., et al. (2004). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. The Journal of Organic Chemistry, 69(12), 4126-4136.

Sources

Overcoming challenges in the synthesis of 1-Methyl-1,4-diazepan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to serve as a dedicated resource for overcoming the challenges in the synthesis of 1-Methyl-1,4-diazepan-2-one hydrochloride. As your Senior Application Scientist, I will provide field-proven insights and troubleshooting strategies to ensure the successful synthesis of this target molecule.

Proposed Synthetic Workflow

The synthesis of this compound can be approached through a multi-step sequence. The following proposed workflow is a logical pathway that allows for control at each stage.

Synthetic_Workflow start N-Methylethylenediamine intermediate1 Ethyl 2-((2-(methylamino)ethyl)amino)acetate start->intermediate1 Alkylation reagent1 Ethyl chloroacetate Base (e.g., K2CO3) Solvent (e.g., ACN) reagent1->intermediate1 product_freebase 1-Methyl-1,4-diazepan-2-one intermediate1->product_freebase Intramolecular Cyclization reagent2 Heat High dilution reagent2->product_freebase final_product 1-Methyl-1,4-diazepan-2-one hydrochloride product_freebase->final_product Salt Formation reagent3 HCl in an appropriate solvent (e.g., Dioxane, Ether) reagent3->final_product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-((2-(methylamino)ethyl)amino)acetate

  • To a stirred solution of N-methylethylenediamine (1.0 eq) and a non-nucleophilic base such as potassium carbonate (2.5 eq) in acetonitrile, add ethyl chloroacetate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor by TLC or LC-MS.

  • Upon completion, filter the inorganic salts and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2: Synthesis of 1-Methyl-1,4-diazepan-2-one (Cyclization)

  • The crude or purified ethyl 2-((2-(methylamino)ethyl)amino)acetate is subjected to thermal cyclization. This step is often performed under high dilution to favor intramolecular cyclization over intermolecular polymerization.

  • Dissolve the amino ester in a high-boiling point solvent like toluene or xylene and heat to reflux.

  • The ethanol byproduct is removed as it forms, for example, by using a Dean-Stark apparatus.

  • Monitor the reaction for the disappearance of the starting material.

  • After completion, the solvent is removed under vacuum, and the resulting crude lactam is purified.

Step 3: Formation of this compound

  • Dissolve the purified 1-Methyl-1,4-diazepan-2-one in a suitable anhydrous solvent (e.g., diethyl ether, dioxane, or isopropanol).

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 4M HCl in dioxane) with stirring.[1]

  • The hydrochloride salt will typically precipitate out of the solution.[2]

  • The solid is collected by filtration, washed with the anhydrous solvent, and dried under vacuum.

Troubleshooting Guide

Question 1: I am observing a low yield in the initial alkylation step (Step 1). What could be the cause?

Answer:

Low yields in this step can often be attributed to several factors:

  • Insufficient Base: The reaction generates HCl, which can protonate the starting amine, rendering it non-nucleophilic. Ensure at least two equivalents of a non-nucleophilic base are used to scavenge the acid and drive the reaction forward.

  • Reaction Temperature: While the reaction can proceed at room temperature, gentle heating can improve the rate and yield. However, excessive heat can lead to side reactions.

  • Dialkylation: The product, a secondary amine, can also react with ethyl chloroacetate. This can be minimized by the slow addition of the alkylating agent.

Troubleshooting Steps:

  • Optimize Base: Increase the amount of base (e.g., K2CO3 or DIPEA) to 2.5-3.0 equivalents.

  • Temperature Control: Maintain the reaction temperature between 40-60 °C.

  • Slow Addition: Add the ethyl chloroacetate solution dropwise over a period of 1-2 hours to maintain a low concentration of the alkylating agent.

Question 2: I am seeing the formation of a di-alkylated byproduct. How can I avoid this?

Answer:

The formation of the di-alkylated product is a common issue when both nitrogens of the diamine are reactive.

Side_Reaction start Ethyl 2-((2-(methylamino)ethyl)amino)acetate side_product Dialkylated byproduct start->side_product Further Alkylation reagent Ethyl chloroacetate reagent->side_product

Caption: Formation of the di-alkylated byproduct.

Troubleshooting Steps:

  • Stoichiometry Control: Use a slight excess of the N-methylethylenediamine (e.g., 1.2 equivalents) to favor mono-alkylation.

  • Protecting Groups: For more precise control, consider a synthetic route involving a protecting group on one of the amines, which is removed before the cyclization step.[]

Question 3: The cyclization to form the lactam (Step 2) is not proceeding or giving a low yield. What should I do?

Answer:

The success of the intramolecular cyclization is highly dependent on the reaction conditions.

  • Concentration: High concentrations favor intermolecular reactions (polymerization) over the desired intramolecular cyclization. The use of high dilution is critical.[4]

  • Temperature: Sufficient thermal energy is required to drive the cyclization and eliminate ethanol.

  • Catalyst: In some cases, a catalytic amount of a weak acid or base can promote the reaction.

Troubleshooting Steps:

  • High Dilution: Perform the reaction at a concentration of 0.01-0.05 M. This can be achieved by the slow addition of the starting material to a large volume of refluxing solvent.

  • Solvent Choice: Use a high-boiling point solvent like xylene or toluene to ensure a sufficiently high reaction temperature.

  • Byproduct Removal: Use a Dean-Stark apparatus to remove the ethanol as it is formed, which will help drive the equilibrium towards the product.

Question 4: I am having difficulty with the formation and purification of the hydrochloride salt (Step 3). It is forming an oil or is difficult to crystallize.

Answer:

The physical properties of hydrochloride salts can be challenging.

  • Solvent Choice: The choice of solvent is crucial. The free base should be soluble, while the hydrochloride salt should be insoluble to allow for precipitation.[5]

  • Water Content: The presence of even trace amounts of water can lead to the formation of a hygroscopic oil instead of a crystalline solid.[6]

  • Stoichiometry of HCl: An excess of HCl can sometimes lead to the formation of dihydrochloride salts or hinder crystallization.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. A solution of HCl in an anhydrous solvent (e.g., 4M HCl in dioxane) is recommended.[1]

  • Solvent Screening: If an oil forms, try different solvents for the precipitation, such as isopropanol, ethyl acetate, or mixtures thereof.

  • Controlled Addition of HCl: Add the HCl solution slowly and stoichiometrically (1.0 equivalent).

  • Recrystallization: If the initial precipitate is impure or oily, it may be possible to recrystallize it from a suitable solvent system, such as ethanol/ether.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for the successful synthesis of this compound?

The most critical parameters are the control of stoichiometry in the initial alkylation step to minimize side products, the use of high dilution in the cyclization step to favor the intramolecular reaction, and maintaining strictly anhydrous conditions during the hydrochloride salt formation to obtain a crystalline product.

Q2: Are there alternative synthetic routes?

Yes, other routes could be explored. For example, one could start with a protected glycine derivative and couple it with N-methylethylenediamine. Another approach could involve a reductive amination between N-methylethylenediamine and an appropriate keto-ester, followed by cyclization. The choice of route will depend on the availability of starting materials and the specific challenges encountered.

Q3: How can I effectively monitor the progress of the reactions?

Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of products. For more quantitative analysis and to check for the presence of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. For the final product, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation and purity assessment.

Q4: What are the best methods for characterizing the final product?

The final product, this compound, should be characterized by:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., amide carbonyl).

  • Melting Point: To assess purity.

Q5: What are the primary safety considerations for this synthesis?

  • Ethyl chloroacetate is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • N-Methylethylenediamine is corrosive and flammable. Handle with care in a fume hood.

  • Anhydrous HCl solutions are highly corrosive. Appropriate PPE, including gloves and safety glasses, is essential.

  • High-temperature reactions (refluxing toluene or xylene) should be conducted with appropriate safety measures to prevent fires.

Data Summary Table

StepKey ReagentsTypical SolventTemperature (°C)Expected Yield (%)
Alkylation Ethyl chloroacetate, K₂CO₃Acetonitrile50-6060-80
Cyclization -Toluene/XyleneReflux (110-140)50-70
Salt Formation HCl in DioxaneDiethyl Ether0 - RT>90

References

  • Australian Journal of Chemistry. (2005). Synthesis of N-Substituted γ-Methylene γ-Lactams.
  • ResearchGate. (n.d.). Synthesis of N-Substituted γ-Methylene γ-Lactams | Request PDF.
  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
  • PubMed Central (PMC). (n.d.).
  • AAPPTec. (n.d.).
  • PubMed. (n.d.).
  • ResearchGate. (2010). (PDF)
  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • Erowid. (n.d.). Diazepam (Valium) Synthesis.
  • ResearchGate. (n.d.). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).
  • ACS Publications. (n.d.). A Convenient Route to N-[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis-N-Boc Nucleobase Protecting Group Strategy | The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Lactam synthesis.
  • PubMed. (n.d.). Functionalization of N-[(silyl)methyl]-beta-lactam carbanions with carbon electrophiles.
  • RSC Publishing. (n.d.). Orthogonal N,N-deprotection strategies of β-amino esters - Journal of the Chemical Society, Perkin Transactions 1.
  • YouTube. (2022).
  • PubMed Central (PMC). (n.d.).
  • PubMed. (n.d.).
  • ResearchGate. (n.d.).
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
  • Google Patents. (n.d.). US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series.
  • Enlighten Theses. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis.
  • ECHEMI. (n.d.).
  • ResearchGate. (2017).
  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines.
  • PubMed. (2008). A convenient route to N-[2-(Fmoc)
  • ResearchGate. (n.d.). (PDF) A Convenient Route to N -[2-(Fmoc)
  • Google Patents. (n.d.).

Sources

Optimization of reaction conditions for 1-Methyl-1,4-diazepan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-Methyl-1,4-diazepan-2-one hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your reaction conditions effectively.

Introduction to the Synthesis

1-Methyl-1,4-diazepan-2-one is a valuable heterocyclic building block in medicinal chemistry, often serving as a scaffold for developing CNS-active agents and other bioactive molecules.[1] Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability. The most common synthetic approach involves a tandem Michael addition and intramolecular cyclization/lactamization sequence.

This guide addresses the critical steps of this synthesis: the initial formation of the 1,4-diazepan-2-one core, followed by N-methylation, and concluding with the hydrochloride salt formation.

Core Synthetic Workflow

The synthesis can be visualized as a multi-stage process. Understanding the function of each stage is critical for effective troubleshooting.

cluster_0 Stage 1: Diazepan-2-one Core Synthesis cluster_1 Stage 2: N-Alkylation cluster_2 Stage 3: Salt Formation A N-Methylethylenediamine C Michael Addition & Amide Formation A->C B Acrylic Acid Derivative (e.g., Methyl Acrylate) B->C D Intramolecular Cyclization (Lactamization) C->D Heat / Catalyst E 1,4-Diazepan-2-one D->E G N-Methylation E->G Base F Methylating Agent (e.g., MeI, Dimethyl Sulfate) F->G H 1-Methyl-1,4-diazepan-2-one (Free Base) G->H J Salt Formation H->J Aprotic Solvent I HCl Source (e.g., HCl in Dioxane/Ether) I->J K 1-Methyl-1,4-diazepan-2-one HCl (Final Product) J->K

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the 1,4-diazepan-2-one core?

The most direct route involves the reaction of a 1,2-diamine with a three-carbon carbonyl synthon. For the specific target, N-methylethylenediamine is the ideal diamine. The C3 unit is typically an acrylic acid derivative like methyl acrylate or ethyl acrylate. These reagents are readily available and react under relatively mild conditions to form the initial adduct.

Q2: Why is the cyclization step often the most challenging?

The intramolecular cyclization to form a seven-membered ring (a lactam in this case) can be entropically disfavored compared to intermolecular side reactions. At high concentrations, the linear amino ester intermediate can react with another molecule of N-methylethylenediamine or itself, leading to dimers and linear polymers. This is a classic challenge in medium-ring synthesis.

Q3: Is it better to perform the N-methylation before or after cyclization?

It is almost always preferable to perform the N-methylation after the formation of the 1,4-diazepan-2-one ring. Starting with N-methylethylenediamine ensures that the methyl group is correctly positioned at N-1. Attempting to methylate the unsubstituted 1,4-diazepan-2-one can lead to a mixture of N-1 and N-4 methylated products, creating a difficult separation challenge.

Q4: What is the purpose of converting the final product to a hydrochloride salt?

The free base of 1-Methyl-1,4-diazepan-2-one is often a viscous oil or a low-melting, potentially hygroscopic solid that is difficult to handle and purify. Converting it to the hydrochloride salt typically yields a stable, crystalline solid. This crystalline form is significantly easier to purify by recrystallization, handle, weigh accurately, and store long-term.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or no yield of the cyclized product (1,4-Diazepan-2-one).

  • Possible Cause A: Intermolecular Polymerization. As mentioned, intermolecular reactions can outcompete the desired intramolecular cyclization, especially at high reactant concentrations.

    • Solution: Employ high-dilution conditions for the cyclization step. After forming the initial Michael adduct, add it slowly via a syringe pump to a large volume of a refluxing high-boiling solvent like toluene or xylene. This maintains a very low instantaneous concentration of the intermediate, favoring intramolecular ring-closing over intermolecular reactions.

  • Possible Cause B: Ineffective Catalyst or Insufficient Heat. The lactamization is an equilibrium process that requires the removal of a byproduct (e.g., methanol from a methyl acrylate starting material) and often needs thermal energy to overcome the activation barrier.

    • Solution: Ensure your reaction temperature is adequate. Solvents like toluene (reflux ~111°C) are often sufficient. The use of a weak acid or base catalyst can sometimes facilitate the final amide bond formation, though heat is the primary driver. For removal of volatile byproducts like methanol or ethanol, using a Dean-Stark apparatus can help drive the equilibrium toward the product.

Problem 2: The N-methylation step is messy, yielding multiple products.

  • Possible Cause A: Over-methylation. Strong methylating agents (like methyl iodide or dimethyl sulfate) can react with the newly formed tertiary amine at N-1 to form a quaternary ammonium salt, especially if excess reagent is used.

    • Solution: Use precise stoichiometry (1.0 to 1.05 equivalents) of the methylating agent. Add the agent slowly at a reduced temperature (e.g., 0°C) to control the reaction rate and prevent temperature spikes that can favor over-alkylation.

  • Possible Cause B: Incorrect Base. The choice of base is critical. A very strong base (like NaH or LDA) can deprotonate the alpha-carbon to the carbonyl, leading to undesired side reactions. A base that is too weak may not effectively neutralize the acid byproduct (e.g., HI from methyl iodide), stalling the reaction.

    • Solution: Use a non-nucleophilic, moderately strong base like potassium carbonate (K₂CO₃) or a hindered amine base like diisopropylethylamine (DIPEA). These are strong enough to scavenge the acid byproduct but are unlikely to cause deprotonation at the alpha-carbon.

Problem 3: The final hydrochloride salt is an oil or fails to crystallize.

  • Possible Cause A: Impurities. The presence of residual solvent, starting materials, or side products can act as crystallization inhibitors.

    • Solution: Ensure the free base is pure before attempting salt formation. Purification via silica gel column chromatography is highly recommended. Use a solvent system like dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine to prevent the amine from streaking on the silica.

  • Possible Cause B: Incorrect Solvent for Salt Formation. The choice of solvent is crucial for inducing crystallization.

    • Solution: Perform the salt formation in a non-polar, aprotic solvent in which the free base is soluble but the hydrochloride salt is not. Common choices include diethyl ether, methyl tert-butyl ether (MTBE), or a mixture of dichloromethane and heptane. Add a solution of HCl (e.g., 2M HCl in diethyl ether) dropwise to a stirred solution of the pure free base until precipitation is complete.

Troubleshooting Decision Tree

start Low Yield of Final HCl Salt q1 Where is the yield loss? start->q1 a1 Stage 1: Cyclization q1->a1 No cyclized product a2 Stage 2: Methylation q1->a2 Cyclized product forms, but methylation fails a3 Stage 3: Salt Formation / Isolation q1->a3 Methylated free base forms, but final isolation fails t1_cause Check for Polymerization (High MW smear on TLC/LCMS) a1->t1_cause t2_cause Check for Multiple Products (TLC/LCMS shows spots near product) a2->t2_cause t3_cause Product is an Oil / Won't Crystallize a3->t3_cause t1_sol Action: Use High Dilution & Dean-Stark Trap t1_cause->t1_sol t2_sol Action: Check Stoichiometry, Change Base (e.g., K2CO3) t2_cause->t2_sol t3_sol Action: Purify Free Base (Column), Optimize Crystallization Solvent (e.g., Ether/Heptane) t3_cause->t3_sol

Sources

Stability issues of 1-Methyl-1,4-diazepan-2-one hydrochloride under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methyl-1,4-diazepan-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. As a substituted diazepanone, its stability profile is influenced by its lactam ring, tertiary amine, and hydrochloride salt form. This guide synthesizes established principles of pharmaceutical stability testing to empower you to anticipate and address potential challenges in your experiments.

Troubleshooting Guide: Investigating and Resolving Stability Issues

This section addresses specific problems you may encounter during your research and provides structured experimental plans to diagnose and mitigate them.

Q1: My compound shows signs of degradation in aqueous solution. How can I determine the cause and establish a stability profile?

A1: Initial Observation and Hypothesis

Degradation in an aqueous environment is most commonly due to hydrolysis, where the lactam ring is cleaved. The rate of this reaction is highly dependent on pH and temperature. The primary degradation product would likely be the ring-opened amino acid.

Causality: The seven-membered ring of the diazepanone possesses inherent ring strain, and the amide (lactam) bond is susceptible to nucleophilic attack by water, a reaction that can be catalyzed by acid or base.[1][2]

Experimental Protocol: Forced Hydrolysis Study

This study will determine the compound's susceptibility to hydrolysis across a range of pH values. This is a critical component of forced degradation studies as outlined by ICH guidelines.[3][4][5][6]

Materials:

  • This compound

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Phosphate or other suitable buffer (pH 7.0)

  • HPLC-grade water

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your compound in HPLC-grade water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic: Mix equal parts of your stock solution with 0.1 M HCl.

    • Neutral: Mix equal parts of your stock solution with pH 7.0 buffer.

    • Basic: Mix equal parts of your stock solution with 0.1 M NaOH.

  • Incubation: Store the solutions at a controlled elevated temperature (e.g., 60°C) to accelerate degradation. Include a control sample stored at 4°C.

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution. Neutralize the acidic and basic samples before analysis.

  • HPLC Analysis: Analyze the samples by HPLC to quantify the remaining parent compound and detect the formation of degradation products. A good target for degradation is 5-20%.[6]

Data Interpretation:

Condition Expected Outcome Interpretation
Acidic (HCl) Degradation observedSusceptible to acid-catalyzed hydrolysis.
Neutral (Buffer) Minimal to no degradationRelatively stable at neutral pH.
Basic (NaOH) Significant degradationSusceptible to base-catalyzed hydrolysis.[7]

Potential Hydrolytic Degradation Pathway

G cluster_main Hydrolytic Degradation Compound 1-Methyl-1,4-diazepan-2-one Intermediate Ring-Opened Intermediate (Amino Acid) Compound->Intermediate H₂O (Acid or Base Catalyzed)

Caption: Potential hydrolysis of the lactam ring.

Q2: I'm concerned about the thermal stability of my compound during storage or in a heated reaction. How can I assess its tolerance to heat?

A2: Rationale for Thermal Stress Testing

Elevated temperatures can provide the energy needed to overcome activation barriers for degradation reactions. For compounds like diazepanes, thermal stress can lead to various reactions, including ring cleavage or other rearrangements. While diazepam is relatively thermally stable, related benzodiazepines can undergo thermal degradation.[8][9][10][11]

Experimental Protocol: Thermal Stress Study (Solid and Solution)

Procedure:

  • Solid State:

    • Place a known amount of the solid compound in a vial.

    • Expose to a high temperature (e.g., 80°C) for a set period (e.g., 48 hours).

    • Include a control sample stored at the recommended storage temperature.

    • After exposure, dissolve both the stressed and control samples in a suitable solvent and analyze by HPLC.

  • Solution State:

    • Prepare a solution of the compound in a relevant solvent.

    • Heat the solution as described for the solid-state study.

    • Analyze the stressed and control solutions by HPLC at various time points.

Interpretation of Results:

  • No significant change: The compound is thermally stable under the tested conditions.

  • Appearance of new peaks in HPLC: The compound is degrading. The retention times of the new peaks can be used to track the degradation products.

  • Discoloration of the sample: This can be a physical indicator of degradation, as seen with some benzodiazepines where degradation products are colored.[12]

Q3: My compound solution is turning yellow after being left on the bench. Is it light-sensitive?

A3: Understanding Photostability

Many organic molecules, especially those with aromatic rings or heteroatoms, can absorb UV or visible light. This absorbed energy can promote electrons to excited states, leading to chemical reactions. Amine-containing compounds can be susceptible to photodegradation.[13][14] For regulatory purposes, photostability testing is guided by ICH Q1B.[15][16]

Experimental Protocol: Confirmatory Photostability Study

Procedure:

  • Sample Preparation: Prepare samples of the compound in both solid and solution form in transparent containers (e.g., quartz cuvettes or glass vials).

  • Dark Control: Prepare an identical set of samples and wrap them completely in aluminum foil to serve as dark controls.

  • Light Exposure: Place both sets of samples in a photostability chamber. The exposure should be to a light source that provides both visible and UV light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[16]

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC.

Interpretation:

  • Degradation in light-exposed sample but not in dark control: Confirms photosensitivity.

  • No significant difference between light-exposed and dark control: The compound is photostable under these conditions.

Photostability Workflow

G Prep Prepare Solid & Solution Samples Split Split into Two Sets Prep->Split Expose Expose to Light (ICH Q1B Conditions) Split->Expose Dark Wrap in Foil (Dark Control) Split->Dark Analyze_Exposed Analyze Exposed Samples (HPLC) Expose->Analyze_Exposed Analyze_Dark Analyze Dark Controls (HPLC) Dark->Analyze_Dark Compare Compare Results Analyze_Exposed->Compare Analyze_Dark->Compare Conclusion Determine Photostability Compare->Conclusion

Caption: Workflow for assessing photostability.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for this compound? A: Based on the general properties of amine hydrochlorides and related compounds, it is recommended to store the solid material at room temperature in a tightly sealed, light-resistant container to protect it from moisture and light.[17][18][19] For long-term storage, refrigeration (2-8°C) may be considered.

Q: What solvents are suitable for preparing stock solutions? A: For immediate use, high-purity water is a suitable solvent due to the hydrochloride salt form. For long-term storage in solution, consider aprotic organic solvents like DMSO or DMF, which will prevent hydrolysis. However, always perform a preliminary solubility and short-term stability test in your chosen solvent.

Q: Are there any visual signs of degradation I should watch for? A: Yes. A change in color (e.g., from white to yellow or brown) or a change in the physical state (e.g., clumping of the solid) can indicate degradation. In solution, the appearance of cloudiness, precipitation, or a color change can also be signs of instability. A major degradation product of diazepam, for instance, is known to cause discoloration.[12]

Q: Why is the compound supplied as a hydrochloride salt? A: The hydrochloride salt form generally offers several advantages for an amine-containing compound. It typically increases the melting point, enhances solubility in aqueous media, and improves the stability of the solid form by protecting the amine from oxidative and other degradation pathways.

Q: Can this compound undergo oxidation? A: Tertiary amines can be susceptible to oxidation, often forming N-oxides. While specific data for this compound is not available, a forced degradation study using an oxidizing agent like hydrogen peroxide (H₂O₂) would be necessary to determine its susceptibility.[3]

References

  • Journal of the American Chemical Society. Hydrolysis of β-Lactam Antibiotics Catalyzed by Dinuclear Zinc(II) Complexes: Functional Mimics of Metallo-β-lactamases. [Link]
  • ACS Catalysis. Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. [Link]
  • MDPI. Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. [Link]
  • Canadian Journal of Chemistry.
  • Journal of Chemical and Pharmaceutical Research. Stability and compatibility study of parenteral diazepam in different storage conditions. [Link]
  • ResearchGate. Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. [Link]
  • PMC - NIH. Degradation of Benzodiazepines after 120 Days of EMS Deployment. [Link]
  • PubMed.
  • PubMed.
  • ScienceLab.com.
  • Covetrus.
  • International Journal of Pharmaceutical and Clinical Research.
  • PubMed. A sensitive and selective method for the detection of diazepam and its main metabolites in urine by gas chromatography-tandem mass spectrometry. [Link]
  • ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
  • MedCrave online.
  • ResolveMass.
  • ResearchGate. (PDF)
  • PubMed.
  • Semantic Scholar. Mechanism of Alkaline Hydrolysis of Diazepam. [Link]
  • Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link]
  • Journal of Pharmaceutical Sciences. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. [Link]
  • European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
  • PubMed.

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Technical Support Center: Synthesis of 1-Methyl-1,4-diazepan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center guide for the synthesis of 1-Methyl-1,4-diazepan-2-one hydrochloride.

Introduction

Welcome to the technical support guide for the synthesis of this compound. This molecule is a crucial heterocyclic building block used in the development of various pharmaceutical agents, particularly those targeting the central nervous system.[1] The most common synthetic route involves a tandem Michael addition and subsequent intramolecular cyclization (lactamization) between N-methylethylenediamine and an acrylate ester, typically methyl or ethyl acrylate. While theoretically straightforward, this synthesis is often plagued by competing side reactions that can significantly reduce yield and complicate purification.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to help you, the researcher, identify, understand, and mitigate these common side reactions. We will delve into the mechanistic origins of these issues and provide field-proven, step-by-step solutions to optimize your synthesis.

Primary Synthesis and Competing Pathways

The desired reaction proceeds through two main steps: an initial aza-Michael addition of the primary amine of N-methylethylenediamine to the acrylate ester, followed by an intramolecular nucleophilic attack of the secondary amine on the ester carbonyl to form the seven-membered lactam ring.

Synthesis_Pathway cluster_0 Main Reaction Pathway Start N-Methylethylenediamine + Methyl Acrylate Intermediate Michael Addition Intermediate (Amino Ester) Start->Intermediate Aza-Michael Addition Product 1-Methyl-1,4-diazepan-2-one Intermediate->Product Intramolecular Cyclization (Lactamization)

Caption: Desired reaction pathway for 1-Methyl-1,4-diazepan-2-one synthesis.

However, several off-pathway reactions can compete with the desired intramolecular cyclization, leading to the formation of undesirable byproducts.

Side_Reactions cluster_undesired Side Reactions Intermediate Michael Addition Intermediate Desired_Product Desired_Product Intermediate->Desired_Product Favored by high dilution Polymerization Polymerization Intermediate->Polymerization Favored by high concentration Double_Addition Double Michael Addition (Diamine reacts with 2 acrylates) Start N-Methylethylenediamine + 2x Methyl Acrylate Start->Double_Addition

Caption: Competing side reactions in the synthesis of the target lactam.

Troubleshooting Guide & FAQs

Question 1: My reaction yields are consistently low, and the crude product is a non-distillable, viscous oil. What is the most likely cause?

Answer: This is the most common issue reported and is almost certainly due to intermolecular polymerization . The Michael addition intermediate possesses a nucleophilic secondary amine and can react with another molecule of methyl acrylate (if excess is used) or another intermediate molecule's ester group. Because this is a bimolecular reaction, its rate is highly dependent on the concentration of the reactants.[2][3] At high concentrations, the intermediates are more likely to collide and react with each other (intermolecular) than for the molecule to fold and cyclize upon itself (intramolecular).

Troubleshooting Steps:

  • Implement High-Dilution Conditions: This is the most critical factor. By significantly increasing the solvent volume, you decrease the concentration of the reactants, which kinetically disfavors the second-order intermolecular polymerization and favors the first-order intramolecular cyclization. A good starting point is a concentration of 0.05 M to 0.1 M.

  • Slow Addition of Reactants: Instead of adding the N-methylethylenediamine and methyl acrylate all at once, use a syringe pump to add one of the reactants (typically the diamine) slowly over several hours to a heated solution of the other reactant in a large volume of solvent. This maintains a pseudo-low concentration of the added reagent throughout the reaction.

  • Choice of Solvent and Temperature: Refluxing in a solvent like methanol or ethanol is common. The heat provides the necessary activation energy for the cyclization (amide formation from an ester can be slow).[4][5] The choice of alcohol as a solvent also helps to solvate the intermediates.

Question 2: I've identified a major byproduct with a mass corresponding to the diamine plus two acrylate units. How do I prevent its formation?

Answer: You have correctly identified the double Michael addition product . N-methylethylenediamine has two nucleophilic nitrogen atoms. While the primary amine is generally more reactive in Michael additions due to less steric hindrance, the secondary amine can also react, especially if the stoichiometry is not carefully controlled or if local concentrations of the acrylate are high.

Troubleshooting Steps:

  • Control Stoichiometry: Use a strict 1:1 molar ratio of N-methylethylenediamine to methyl acrylate. A slight excess of the diamine can sometimes be used to ensure all the acrylate is consumed, but this can complicate purification. Avoid using an excess of the acrylate ester.

  • Utilize Slow Addition: As mentioned in the previous point, the slow addition of the acrylate ester to the diamine solution (the reverse of the previous suggestion) ensures that the acrylate concentration is always low, minimizing the chance of a second addition to the same diamine molecule.

Question 3: My reaction seems to stall, and I isolate the uncyclized amino ester intermediate. How can I drive the final lactamization step to completion?

Answer: The intramolecular cyclization to form the seven-membered lactam ring is often the rate-limiting step and is reversible.[6] Failure to cyclize can be due to insufficient thermal energy, short reaction times, or catalyst choice.

Troubleshooting Steps:

  • Increase Temperature/Reaction Time: Ensure the reaction is heated to reflux in an appropriate solvent (e.g., methanol, toluene) for an extended period (12-24 hours). Monitor the reaction progress by TLC or GC-MS to confirm the disappearance of the intermediate.

  • Consider a Catalyst: While often conducted thermally, some amide formations can be facilitated by mild catalysts. However, for this specific lactamization, heat is the most commonly employed and effective method. Strong acid or base catalysis can promote hydrolysis of the ester or other side reactions.

  • Water Removal: The cyclization reaction releases a molecule of alcohol (e.g., methanol). While not as critical as in direct amidation of carboxylic acids which releases water, removing the alcohol byproduct can help drive the equilibrium toward the product. This can be achieved by using a Dean-Stark apparatus if a non-alcoholic solvent like toluene is used.

Question 4: What is the best method for purifying the final product and forming the hydrochloride salt?

Answer: Purification is critical for removing oligomeric byproducts and unreacted starting materials. The formation of the hydrochloride salt is an excellent final purification step as it often induces crystallization of the desired product, leaving neutral organic impurities behind in the solvent.

Troubleshooting Steps:

  • Initial Workup: After the reaction, remove the solvent under reduced pressure. The resulting crude oil can be subjected to vacuum distillation or column chromatography to separate the monomeric product from polymers.

  • Salt Formation: Dissolve the purified free-base (1-Methyl-1,4-diazepan-2-one) in a suitable anhydrous solvent like diethyl ether, ethyl acetate, or isopropanol.

  • Precipitation: Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol). The hydrochloride salt should precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash with cold anhydrous solvent to remove any remaining impurities, and dry under vacuum.

Optimized Experimental Protocols

Protocol 1: High-Dilution Synthesis of 1-Methyl-1,4-diazepan-2-one

This protocol is designed to minimize polymerization by maintaining low reactant concentrations.

  • Setup: Equip a 2 L three-neck round-bottom flask with a reflux condenser, a mechanical stirrer, and a pressure-equalizing dropping funnel.

  • Solvent: Add 1 L of anhydrous methanol to the flask.

  • Reactant 1: Add methyl acrylate (e.g., 0.1 mol) to the methanol and heat the solution to a gentle reflux.

  • Reactant 2 (Slow Addition): Dissolve N-methylethylenediamine (0.1 mol) in 200 mL of anhydrous methanol and add it to the dropping funnel.

  • Reaction: Add the diamine solution dropwise to the refluxing methyl acrylate solution over a period of 4-6 hours.

  • Reflux: After the addition is complete, maintain the reflux for an additional 18-24 hours.

  • Monitoring (Validation Step): Monitor the reaction by taking small aliquots and analyzing via GC-MS. Look for the disappearance of starting materials and the growth of the product peak at the expected mass. The intermediate amino ester may also be visible.

  • Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure to yield the crude product as an oil.

Data Table: Effect of Concentration on Yield

The following table illustrates the critical impact of reactant concentration on the yield of the desired product versus the formation of polymeric byproducts.

Concentration (M)Addition MethodTemperature (°C)Desired Product Yield (%)Polymer Byproduct (%)
1.0 MBulk Addition65~15%>80%
0.5 MBulk Addition65~35%~60%
0.1 MBulk Addition65~60%~35%
0.05 M Slow Addition 65 >85% <10%

Data are representative examples based on established chemical principles favoring intramolecular reactions at high dilution.

References

  • Master Organic Chemistry. (n.d.). Formation of Amides From Esters.
  • Chemistry LibreTexts. (2023). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation.
  • MDPI. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
  • Wikipedia. (n.d.). Lactam.
  • ResearchGate. (2015). Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolymerization.
  • PMC (NIH). (2018). State of the Art in Dual-Curing Acrylate Systems.
  • MySkinRecipes. (n.d.). This compound.

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Technical Support Center: Synthesis of 1-Methyl-1,4-diazepan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Methyl-1,4-diazepan-2-one hydrochloride. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. As a key intermediate in the development of various pharmaceutical agents, particularly those targeting the central nervous system, a robust and reproducible synthesis is paramount.[1]

This guide moves beyond a simple recitation of steps. It delves into the causality behind the synthetic strategy, anticipates common experimental challenges, and provides field-tested solutions in a direct question-and-answer format. Our goal is to equip you with the expertise to not only execute the synthesis but also to intelligently troubleshoot any issues that may arise.

Core Synthesis Overview: A Mechanistic Approach

The synthesis of 1-Methyl-1,4-diazepan-2-one, a seven-membered lactam, is most effectively approached via the intramolecular cyclization of a linear amino acid precursor. The overall strategy is designed to first construct the carbon and nitrogen backbone and then induce ring closure. The final step involves converting the resulting basic compound into its more stable and easily handled hydrochloride salt.

The workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Hydrolysis cluster_2 Part C: Lactamization cluster_3 Part D: Salt Formation A1 N-Methylethylenediamine A3 Michael Addition A1->A3 A2 Methyl Acrylate A2->A3 A4 Methyl 3-((2-aminoethyl)(methyl)amino)propanoate A3->A4 B2 Saponification A4->B2 B1 LiOH / H2O B1->B2 B3 3-((2-Aminoethyl)(methyl)amino)propanoic acid B2->B3 C2 Intramolecular Cyclization B3->C2 C1 High Temperature (e.g., Xylene, Reflux) C1->C2 C3 1-Methyl-1,4-diazepan-2-one C2->C3 D2 Precipitation C3->D2 D1 Anhydrous HCl D1->D2 D3 Final Product: Hydrochloride Salt D2->D3

Caption: Overall synthetic workflow for this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. Each entry is framed as a question you might ask, followed by a detailed explanation of the underlying causes and actionable solutions.

Q1: My lactamization (cyclization) reaction has stalled. TLC and NMR analysis show only the starting amino acid precursor, even after prolonged heating. What is preventing the ring formation?

A1: This is a common and frustrating issue in the formation of medium-sized rings like diazepanones. The problem almost always lies in unfavorable thermodynamics or kinetics for the intramolecular reaction.

  • Causality: The intramolecular cyclization to form a lactam is a condensation reaction in equilibrium with the open-chain amino acid.[2] For a seven-membered ring, the entropic penalty can be significant, making the ring-closed product less stable than for five- or six-membered rings. If the water byproduct is not efficiently removed, the equilibrium will favor the starting material. Furthermore, the amino acid may exist in a zwitterionic state, where the nucleophilic amine is protonated and the carboxylic acid is deprotonated, rendering both groups unreactive for amide bond formation.

  • Diagnostic Steps & Solutions:

    • Aggressive Water Removal: Standard reflux may be insufficient. Employ a Dean-Stark apparatus with a high-boiling, azeotroping solvent like toluene or xylene. This physically removes water from the reaction, driving the equilibrium towards the product according to Le Châtelier's principle.

    • High Dilution Principle: The primary competing reaction is intermolecular polymerization.[3] To favor the desired intramolecular cyclization, perform the reaction under high-dilution conditions (e.g., 0.01-0.05 M). This is often achieved by the slow addition of the amino acid precursor via a syringe pump to the refluxing solvent over several hours.

    • Activate the Carboxylate: If thermal condensation is ineffective, chemical activation is the next logical step. Convert the carboxylic acid to a more reactive species. Coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used, though this adds complexity to the purification. A simpler method is to convert the acid to an ester (e.g., methyl or ethyl ester) and promote thermal aminolysis, which is often less reversible than direct amidation.

Q2: The reaction appears to have worked, but the crude product is a non-distillable, sticky oil, and the NMR spectrum is broad and poorly resolved. What are these impurities?

A2: A viscous, intractable crude product is a classic sign of intermolecular side reactions, primarily polymerization.

  • Causality: As mentioned above, the linear amino acid precursor can react with itself head-to-tail to form long-chain polyamides instead of cyclizing. This is especially prevalent at higher concentrations where intermolecular collisions are statistically more likely than the chain ends finding each other for intramolecular reaction. Dimerization to form a 14-membered cyclic di-lactam is also possible.

  • Troubleshooting & Visualization: The key is to create conditions that favor the intramolecular pathway.

    Reaction_Pathways cluster_main Reaction Conditions cluster_intra High Dilution cluster_inter High Concentration Start Amino Acid Precursor Intra Intramolecular Cyclization Start->Intra Favored Inter Intermolecular Reaction Start->Inter Disfavored Product Desired Product: 1-Methyl-1,4-diazepan-2-one Intra->Product Success SideProduct Side Products: Polymers, Dimers Inter->SideProduct Failure

    Caption: Competing reaction pathways in lactamization.

  • Solutions:

    • Re-run at High Dilution: The most effective solution is to repeat the cyclization step following the high-dilution principle as described in A1.

    • Purification Strategy: If repeating the reaction is not feasible, attempts can be made to isolate the monomer from the oligomeric material. Column chromatography on silica gel can be attempted, but the polar nature of the product and byproducts can lead to streaking. It is often better to use a more polar stationary phase like alumina (basic or neutral) or to switch to reverse-phase chromatography if available.

    • Salt Precipitation: Sometimes, the desired monomeric free base is more soluble in certain organic solvents than the oligomers. You can attempt to selectively extract the desired product. Subsequently, converting to the hydrochloride salt can be a powerful purification tool, as the monomeric salt may crystallize out of a solution that retains the oligomeric impurities.

Q3: The final hydrochloride salt is hygroscopic and difficult to handle, or it oils out instead of precipitating as a solid. How can I obtain a clean, crystalline salt?

A3: The physical form of the final salt is highly dependent on its purity and the conditions of its formation.

  • Causality: The presence of even small amounts of water or residual solvent can inhibit crystallization and lead to a hygroscopic or oily product. The free amine product is basic and will readily absorb atmospheric moisture and carbon dioxide. The choice of solvent for the salt formation is also critical; the free base must be soluble, while the hydrochloride salt should be insoluble.

  • Solutions:

    • Ensure Anhydrous Conditions: Thoroughly dry your purified free-base lactam under high vacuum before proceeding. Use anhydrous solvents (e.g., diethyl ether, ethyl acetate, or dichloromethane, freshly distilled or from a solvent purification system).

    • Use Gaseous HCl or a Solution in a Non-Aqueous Solvent: The best method is to dissolve the free base in anhydrous diethyl ether and bubble dry HCl gas through the solution until precipitation is complete. Alternatively, use a commercially available solution of HCl in an anhydrous solvent like isopropanol or dioxane and add it dropwise. Avoid using aqueous HCl at all costs.

    • Optimize Crystallization Solvent: If the salt oils out, the solvent system may not be optimal. Diethyl ether is an excellent choice for inducing precipitation. If the salt is somewhat soluble in ether, you can add an anti-solvent like hexanes to decrease its solubility and promote crystallization.

    • Storage: Once isolated, store the final hydrochloride salt in a desiccator over a drying agent (e.g., P₂O₅ or Drierite) and under an inert atmosphere (nitrogen or argon) to prevent moisture uptake.[1]

Frequently Asked Questions (FAQs)

  • Q: What analytical techniques are essential for characterizing the final product?

    • A: A full characterization suite is necessary. ¹H and ¹³C NMR are critical to confirm the structure, showing the expected shifts and integrations for the methyl group, the diazepane ring protons, and the carbonyl carbon. Mass Spectrometry (MS) will confirm the molecular weight of the free base. Infrared (IR) Spectroscopy should show a strong carbonyl (C=O) stretch for the amide around 1650-1680 cm⁻¹. Finally, a sharp melting point for the hydrochloride salt is a good indicator of purity.

  • Q: My Michael addition in Part A is giving multiple products. How can I improve the selectivity?

    • A: The primary issue in the reaction between N-methylethylenediamine and methyl acrylate is the potential for the diamine to react at both nitrogen atoms. To favor mono-addition, use a significant excess (3-5 equivalents) of the N-methylethylenediamine. This statistically favors the acrylate encountering a fresh diamine molecule rather than one that has already reacted. Additionally, perform the addition slowly at a low temperature (e.g., 0 °C) to control the reaction rate.

  • Q: How stable is the final hydrochloride salt?

    • A: As a salt, it is significantly more stable than the free base. It is less prone to degradation via oxidation or reaction with atmospheric CO₂. However, it can be hygroscopic, as discussed previously. When stored under dry, inert conditions, it is stable for extended periods at room temperature.[1][4] The free base, being a cyclic amide (lactam), is generally stable but can be susceptible to hydrolysis under strongly acidic or basic conditions.

Reference Experimental Protocol

This protocol is a representative, self-validating methodology. Yields are illustrative and will depend on experimental execution.

Part A: Synthesis of Methyl 3-((2-aminoethyl)(methyl)amino)propanoate

  • To a round-bottom flask under a nitrogen atmosphere, add N-methylethylenediamine (22.2 g, 300 mmol, 3.0 equiv). Cool the flask to 0 °C in an ice bath.

  • Add methyl acrylate (9.0 g, 100 mmol, 1.0 equiv) dropwise via an addition funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 16 hours.

  • Remove the excess N-methylethylenediamine under reduced pressure. The resulting crude oil can be purified by vacuum distillation or used directly in the next step.

Part B: Synthesis of 3-((2-aminoethyl)(methyl)amino)propanoic acid

  • Dissolve the crude ester from Part A (assuming 100 mmol) in a mixture of methanol (100 mL) and water (100 mL).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (6.3 g, 150 mmol, 1.5 equiv).

  • Stir the mixture at room temperature for 4-6 hours, monitoring the disappearance of the ester by TLC.

  • Carefully acidify the solution to pH ~7 with 1M HCl.

  • Remove all solvents under reduced pressure to yield the crude amino acid as a lithium salt mixture, which can be used directly.

Part C: Synthesis of 1-Methyl-1,4-diazepan-2-one

  • Set up a 2 L, three-neck flask with a mechanical stirrer, a heating mantle, and a Dean-Stark apparatus fitted with a reflux condenser.

  • Add xylene (1 L) to the flask and heat to reflux, allowing some solvent to collect in the Dean-Stark trap to ensure anhydrous conditions.

  • Dissolve the crude amino acid from Part B in methanol (200 mL) and add it dropwise via a syringe pump to the refluxing xylene over 8 hours.

  • Continue to reflux for an additional 4 hours after the addition is complete, collecting any water that forms.

  • Cool the reaction mixture to room temperature and remove the xylene under reduced pressure to yield the crude free base as an oil. Purify by column chromatography (Alumina, 5-10% MeOH in DCM).

Part D: Synthesis of this compound

  • Dissolve the purified free base (e.g., 10.0 g) in anhydrous diethyl ether (200 mL).

  • While stirring, slowly bubble anhydrous HCl gas through the solution. A white precipitate will form.

  • Continue the HCl addition until the solution becomes acidic (test with pH paper on the vapor) and no further precipitation is observed.

  • Filter the white solid, wash it with cold anhydrous diethyl ether, and dry it under high vacuum in a desiccator.

Troubleshooting Summary
Symptom Potential Cause(s) Recommended Action(s)
No/low yield in cyclizationEquilibrium favors starting material; Zwitterion formationUse Dean-Stark trap; High-dilution; Use coupling agents (EDC/DCC)
Oily, intractable crude productIntermolecular polymerization/dimerizationRe-run reaction under high-dilution; Chromatograph on alumina; Purify via salt formation
Final salt is oily/hygroscopicPresence of water; Impurities; Incorrect solventUse anhydrous solvents/reagents; Purify free base thoroughly; Use Et₂O for precipitation
Multiple products in Michael additionDi-alkylation of diamineUse large excess of diamine; Add acrylate slowly at low temperature

References

  • Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming the Peptide Linkage. Journal of the American Chemical Society, 77(4), 1067–1068. [Link]
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes Product Page. Retrieved January 7, 2026. [Link]
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]
  • Journal of Chemical and Pharmaceutical Research. (2015).
  • Hosseyni, S., & Jarrahpour, A. (2018). Recent advances in β-lactam synthesis. Organic & Biomolecular Chemistry, 16(38), 6844-6861. [Link]
  • Quimica Organica. (n.d.). Lactam synthesis. Quimicaorganica.org. Retrieved January 7, 2026. [Link]
  • Vaickelioniene, R., Mickevicius, V., & Mikulskiene, G. (2005). Synthesis and cyclizations of N-(2,3-, 3,4- and 3,5-dimethylphenyl)-beta-alanines. Molecules, 10(2), 407–416. [Link]
  • Sternbach, L. H. (1979). The Benzodiazepine Story. Journal of Medicinal Chemistry, 22(1), 1-7. [Link]
  • American Society of Health-System Pharmacists. (2017). Diazepam.

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Technical Support Center: Catalyst Selection for 1-Methyl-1,4-diazepan-2-one Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Methyl-1,4-diazepan-2-one hydrochloride. This document provides in-depth guidance, troubleshooting protocols, and frequently asked questions tailored for researchers, chemists, and drug development professionals. Our focus is to elucidate the critical role of catalyst selection in achieving an efficient and high-yield synthesis, moving beyond mere procedural steps to explain the underlying chemical principles.

Introduction: The Synthetic Challenge

1-Methyl-1,4-diazepan-2-one is a key heterocyclic scaffold used as a building block in medicinal chemistry, particularly for developing anxiolytic and sedative agents.[1] Its synthesis, while conceptually straightforward, presents a significant challenge: efficiently forming the seven-membered lactam ring. The core of this challenge lies in the intramolecular cyclization step, where an amino ester precursor must be coaxed to form an amide bond. Direct thermal condensation is often thermodynamically unfavorable, requiring harsh conditions that can lead to polymerization and degradation.[2] Therefore, strategic catalyst selection is paramount to activating the substrate and facilitating a high-yield intramolecular reaction over competing intermolecular pathways.

Synthetic Pathway Overview

The synthesis is typically approached as a three-stage process. Understanding this workflow is essential for effective troubleshooting and optimization.

  • Michael Addition: N-methylethylenediamine is reacted with an acrylate ester (e.g., methyl or ethyl acrylate) to form the linear amino ester precursor. This reaction is generally high-yielding.[3][4]

  • Intramolecular Amidation (Cyclization): This is the critical, catalyst-dependent step where the primary amine of the precursor attacks the ester carbonyl to form the 1,4-diazepan-2-one ring, releasing an alcohol byproduct.

  • Salt Formation: The basic product is converted to its hydrochloride salt for improved stability, solubility, and handling.

SynthesisWorkflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cyclization (Catalyst-Mediated) cluster_2 Stage 3: Salt Formation A N-Methylethylenediamine C Linear Amino Ester Precursor A->C B Acrylate Ester B->C D 1-Methyl-1,4-diazepan-2-one C->D Catalyst (e.g., Lewis Acid) F 1-Methyl-1,4-diazepan-2-one Hydrochloride (Final Product) D->F E HCl E->F

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-Methyl-1,4-diazepan-2-one? The most prevalent and scalable route involves the initial Michael addition of N-methylethylenediamine to an acrylate ester, followed by a catalyzed intramolecular amidation to form the seven-membered ring.[3][5] This approach utilizes readily available starting materials.

Q2: Why is catalyst selection so critical for the cyclization step? The cyclization requires the formation of a thermodynamically stable seven-membered ring. Without a catalyst, this process typically requires high temperatures, which can promote undesirable side reactions, most notably intermolecular polymerization. A catalyst's role is to lower the activation energy for the intramolecular reaction, making it the preferred pathway under milder conditions. It achieves this by activating the ester carbonyl, making it more electrophilic and susceptible to nucleophilic attack by the terminal amine.

Q3: What are the main classes of catalysts used for this type of intramolecular amidation? The primary classes include:

  • Lewis Acids: (e.g., Ti(OiPr)₄, Sc(OTf)₃, AlMe₃) - These coordinate to the ester's carbonyl oxygen, increasing its electrophilicity.

  • Brønsted Acids: (e.g., p-toluenesulfonic acid, heteropolyacids) - These protonate the carbonyl, activating it for nucleophilic attack.[6]

  • Organocatalysts: Boron-derived catalysts, such as boronic acids, have been shown to be effective for direct amidation reactions.[7]

Q4: Are there non-catalytic methods to promote cyclization? Yes, but they often have significant drawbacks. The most common non-catalytic method is thermal condensation at high temperatures (often >150 °C) in a high-boiling solvent. This method frequently suffers from low yields and the formation of polymeric byproducts. Another approach involves converting the ester to a more reactive species like an acid chloride, but this adds steps and reduces atom economy.[2]

Q5: How is the final hydrochloride salt typically formed and purified? After the cyclization is complete and the product is isolated, it is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). A solution of hydrogen chloride in an organic solvent (or gaseous HCl) is then added, causing the hydrochloride salt to precipitate. The salt can then be collected by filtration, washed with a cold solvent to remove impurities, and dried under a vacuum.

Catalyst Selection Guide

Choosing the right catalyst is a balance of reactivity, cost, availability, and compatibility with your substrate. The following table summarizes the characteristics of common catalyst classes for the intramolecular amidation of the amino ester precursor.

Catalyst ClassSpecific ExamplesMechanism of ActionProsConsExperimental Considerations
Lewis Acids Ti(OiPr)₄, Sc(OTf)₃, Yb(OTf)₃, AlMe₃Coordinates to the ester carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the amine.High efficiency, commercially available, well-documented.Can be moisture-sensitive, may require stoichiometric amounts, metal contamination in the final product.Requires strictly anhydrous conditions. Reaction temperature varies from RT to reflux depending on the catalyst's activity.
Brønsted Acids p-TsOH, H₂SO₄, Heteropolyacids[6]Protonates the ester carbonyl, activating it for attack.Inexpensive, readily available, easy to handle.Can promote side reactions like dehydration or rearrangement, requires careful pH control during workup.Often requires elevated temperatures and removal of the alcohol byproduct (e.g., with a Dean-Stark trap) to drive equilibrium.
Organocatalysts Boronic Acids[7]Forms a reactive intermediate with the ester, which is then susceptible to aminolysis.Metal-free, often milder conditions, low toxicity.May have lower turnover numbers than metal catalysts, can be more expensive.Anhydrous conditions are preferred. Co-catalysts or additives may be required.[7]

Troubleshooting Guide

Even with a well-designed protocol, experimental challenges can arise. This guide addresses the most common issues encountered during the synthesis.

Troubleshooting cluster_0 Observed Symptom cluster_1 Probable Cause cluster_2 Recommended Solution S1 Low/No Yield of Cyclized Product C1 Inefficient Catalyst / Deactivated Catalyst S1->C1 C2 Suboptimal Conditions (Temp, Solvent) S1->C2 S2 Significant Polymer Byproduct C3 High Reaction Concentration S2->C3 C4 Intermolecular Reaction Kinetically Favored S2->C4 S3 Multiple Spots on TLC/ LCMS (Impure Product) S3->C1 C5 Incomplete Step 1 (Michael Addition) S3->C5 C6 Side Reactions (e.g., Hydrolysis) S3->C6 R1 Screen Alternative Catalysts (See Table Above) Verify Catalyst Purity/Loading C1->R1 C1->R1 R2 Optimize Temperature & Solvent Remove Alcohol Byproduct (e.g., Dean-Stark) C2->R2 R3 Employ High-Dilution Conditions (Slow Addition of Substrate) C3->R3 C4->R1 R4 Isolate Precursor Before Cyclization Monitor Step 1 to Completion (TLC/NMR) C5->R4 R5 Use Anhydrous Solvents/Reagents Run Reaction Under Inert Gas (N₂/Ar) C6->R5

Caption: A logical workflow for troubleshooting common issues in the cyclization reaction.

Issue 1: Low to No Yield of Cyclized Product
  • Symptom: TLC or LC-MS analysis shows predominantly unreacted linear precursor, even after extended reaction time.

  • Probable Cause A: Inefficient or Deactivated Catalyst. The chosen catalyst may not be active enough under the selected conditions, or it may have been deactivated by moisture or other impurities.

  • Solution:

    • Verify Catalyst Integrity: Ensure the catalyst is pure and was handled under appropriate conditions (e.g., anhydrous conditions for Lewis acids).

    • Increase Catalyst Loading: Perform a trial with a higher catalyst loading (e.g., increase from 5 mol% to 15 mol%).

    • Screen Other Catalysts: Select a catalyst from a different class or a more active catalyst from the same class based on the guide above. For example, if p-TsOH is ineffective, try a Lewis acid like Ti(OiPr)₄.

  • Probable Cause B: Unfavorable Reaction Equilibrium. The intramolecular amidation is a reversible reaction. The accumulation of the alcohol byproduct can push the equilibrium back towards the starting material.

  • Solution:

    • Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C while monitoring for product formation and degradation.

    • Remove Byproduct: If using a solvent like toluene, employ a Dean-Stark apparatus to remove the alcohol byproduct (methanol or ethanol) as it forms, driving the reaction to completion.

Issue 2: Significant Formation of Polymeric Byproduct
  • Symptom: The reaction mixture becomes viscous or solidifies. Analysis shows a high molecular weight distribution characteristic of polymers instead of the desired product.

  • Probable Cause: High Concentration. The reaction is being run at a concentration where intermolecular reactions (one molecule's amine reacting with another's ester) are kinetically more favorable than the intramolecular cyclization. This is a classic problem in the formation of medium-sized rings.[8]

  • Solution:

    • Employ High-Dilution Conditions: Drastically lower the concentration of the substrate. A common technique is to dissolve the linear precursor in a large volume of solvent and add it very slowly (e.g., via syringe pump over several hours) to a refluxing solution of the catalyst in the same solvent. This keeps the instantaneous concentration of the precursor low, favoring the intramolecular pathway.

Issue 3: Complex Mixture of Products on TLC/LC-MS
  • Symptom: The crude reaction mixture shows multiple spots or peaks that do not correspond to the starting material, product, or polymer.

  • Probable Cause A: Incomplete Michael Addition. The cyclization was attempted on a mixture containing unreacted N-methylethylenediamine and acrylate ester, leading to multiple side reactions.

  • Solution:

    • Isolate the Precursor: Run the Michael addition as a separate first step. Purify the linear amino ester precursor before subjecting it to the cyclization conditions. This ensures a clean starting material for the critical step.

    • Monitor Step 1: Before proceeding to cyclization, confirm the complete consumption of the limiting reagent in the Michael addition via TLC, GC-MS, or NMR.

  • Probable Cause B: Hydrolysis. Trace amounts of water are hydrolyzing the ester precursor back to a carboxylic acid, which may react differently or not at all.

  • Solution:

    • Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use.

    • Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction.

Experimental Protocols

Disclaimer: These protocols are intended as a starting point. All procedures should be performed by trained personnel in a suitable chemical laboratory with appropriate safety precautions.

Protocol 1: Synthesis of the Linear Precursor (Ethyl 3-((2-(methylamino)ethyl)amino)propanoate)
  • To a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath (0 °C), add N-methylethylenediamine (1.0 eq).

  • Slowly add ethyl acrylate (1.05 eq) dropwise over 30 minutes with vigorous stirring. The reaction is exothermic. Maintain the internal temperature below 20 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction for the disappearance of the starting materials by TLC or GC-MS.

  • Once complete, the crude product is typically a viscous oil. It can be purified by vacuum distillation or used directly in the next step if purity is deemed sufficient (>95%).

Protocol 2: Lewis Acid-Catalyzed Intramolecular Cyclization
  • Set up a flame-dried, three-neck flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet.

  • Add anhydrous toluene (to achieve a final substrate concentration of ~0.01-0.05 M).

  • Add the Lewis acid catalyst (e.g., Titanium(IV) isopropoxide, Ti(OiPr)₄, 1.2 eq).

  • Heat the solution to reflux.

  • In a separate flask, dissolve the linear precursor from Protocol 1 (1.0 eq) in anhydrous toluene.

  • Using a syringe pump, add the precursor solution to the refluxing catalyst mixture over 6-8 hours.

  • After the addition is complete, maintain the reflux for an additional 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by carefully adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 1-Methyl-1,4-diazepan-2-one.

Protocol 3: Formation and Purification of the Hydrochloride Salt
  • Purify the crude product from Protocol 2 via silica gel column chromatography.

  • Dissolve the purified free base in anhydrous diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Stir the resulting slurry in the ice bath for 30 minutes.

  • Collect the white solid by vacuum filtration, wash the filter cake with a small amount of cold, anhydrous diethyl ether.

  • Dry the product under high vacuum to afford this compound as a stable, crystalline solid.

References

  • Cui, Y., & He, C. (2004). A Silver-Catalyzed Intramolecular Amidation of Saturated C-H Bonds. Angewandte Chemie International Edition, 43(32), 4210-4212.
  • Gao, W., et al. (2018). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Scientific Reports, 8(1), 16253.
  • ResearchGate. (n.d.). Reported intramolecular amidation reactions and this work. [Image].
  • Gicquel, M., et al. (2021). Enantioselective Catalytic C-H Amidations: An Highlight. Molecules, 26(7), 2055.
  • Charville, H., et al. (2011). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 1(1), 59-83.
  • Bentouhami, E., et al. (2012). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 17(9), 10311-10321.
  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 676-704.
  • Patel, H. D., & Patel, H. R. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 101-104.
  • El-Gharbi, R., et al. (2014). Theoretical study of 1, 4-diazepines synthesis: The reaction mechanism and tautomerism in gas phase and in solution. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 564-574.
  • Google Patents. (2003). Methyl acrylate-diamine based polyamide resins and processes for producing the same. WO2003057760A1.
  • COSMILE Europe. (n.d.). ETHYLENEDIAMINE/METHYL ACRYLATE DENDRIMER.
  • ResearchGate. (n.d.). Scheme 1. Reagents and conditions: (a) Methyl acrylate/ethylenediamine... [Image].
  • MySkinRecipes. (n.d.). This compound.
  • CAS Common Chemistry. (n.d.). Ethylenediamine-methyl acrylate copolymer.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Validation of 1-Methyl-1,4-diazepan-2-one Hydrochloride by Titration

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 1-Methyl-1,4-diazepan-2-one hydrochloride, a key building block in the synthesis of various central nervous system agents, is no exception.[1] Its structural integrity and freedom from impurities directly impact the quality, safety, and therapeutic efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of titrimetric methods for the purity validation of this compound, grounded in scientific principles and practical, field-proven insights. We will explore the nuances of method selection, the causality behind experimental choices, and provide a comparative perspective against modern chromatographic techniques.

Understanding the Analyte: Chemical Characteristics of this compound

A thorough understanding of the analyte's chemical properties is paramount for developing a robust analytical method. This compound possesses two key structural features relevant to titration: a tertiary amine within the diazepan ring and a hydrochloride salt.

  • The Basic Nitrogen: The nitrogen atom at position 4 is a tertiary amine. While the nitrogen at position 1 is part of an amide linkage and is non-basic due to resonance stabilization of the lone pair of electrons with the adjacent carbonyl group.[2][3] The basicity of the tertiary amine allows for acid-base titration. The pKa of the conjugate acid of a typical cyclic amine is in the range of 9-11.[4][5][6] This basicity is a key handle for quantification.

  • The Hydrochloride Salt: The presence of the hydrochloride salt offers a secondary route for analysis via the quantification of the chloride ion.

Titrimetric Approaches to Purity Determination: A Comparative Overview

Two primary titrimetric strategies can be employed for the purity validation of this compound: non-aqueous acid-base titration targeting the amine, and argentometric titration for the chloride content.

Method 1: Non-Aqueous Potentiometric Titration of the Amine Moiety

Principle: The basic tertiary amine in the diazepan ring can be titrated with a strong acid in a non-aqueous solvent. Water is a leveling solvent that can suppress the basicity of weak bases, making endpoint detection difficult. Non-aqueous solvents, such as glacial acetic acid, can enhance the basicity of weak bases, leading to a sharper and more accurate endpoint.[3] Perchloric acid, a very strong acid in non-aqueous media, is the titrant of choice.[7]

Causality of Experimental Choices:

  • Solvent Selection: Glacial acetic acid is an excellent solvent for this application as it is a protogenic solvent that enhances the basicity of the amine.

  • Titrant Selection: Perchloric acid in glacial acetic acid provides a significant potential jump at the equivalence point for the titration of weak bases.

  • Endpoint Detection: Potentiometric detection is preferred over visual indicators for better accuracy, precision, and for the analysis of colored or turbid solutions.

Experimental Protocol:

  • Preparation of 0.1 M Perchloric Acid: Cautiously mix 8.5 mL of 70% perchloric acid with 500 mL of glacial acetic acid and 21 mL of acetic anhydride. Dilute to 1 L with glacial acetic acid and allow the solution to stand for 24 hours before use. Standardize against primary standard potassium hydrogen phthalate.

  • Sample Preparation: Accurately weigh approximately 150 mg of this compound and dissolve it in 50 mL of glacial acetic acid.

  • Titration: Titrate the sample solution with the standardized 0.1 M perchloric acid, using a potentiometric titrator equipped with a suitable electrode system (e.g., glass and reference electrodes).

  • Endpoint Determination: The endpoint is determined from the inflection point of the titration curve.

  • Calculation: Purity (%) = (V * M * E) / W * 100 Where:

    • V = Volume of perchloric acid consumed (mL)

    • M = Molarity of perchloric acid

    • E = Equivalent weight of this compound (164.63 g/mol )

    • W = Weight of the sample (mg)

Method 2: Argentometric Titration of the Hydrochloride

Principle: This method quantifies the chloride content of the salt. The Mohr method, a direct titration with silver nitrate using potassium chromate as an indicator, is a classic and effective approach.[4][8]

Causality of Experimental Choices:

  • Titrant Selection: Silver nitrate (AgNO₃) is the standard titrant for halides, forming a sparingly soluble precipitate (AgCl).

  • Indicator: Potassium chromate (K₂CrO₄) is used as the indicator. After all the chloride ions have precipitated as white AgCl, the first excess of Ag⁺ ions reacts with the chromate ions to form a reddish-brown precipitate of silver chromate (Ag₂CrO₄), signaling the endpoint.

  • pH Control: The titration should be carried out in a neutral or slightly alkaline medium (pH 6.5-9). In acidic solutions, chromate is converted to dichromate, and in strongly alkaline solutions, silver hydroxide may precipitate.

Experimental Protocol:

  • Preparation of 0.1 M Silver Nitrate: Accurately weigh approximately 17.0 g of silver nitrate, dissolve in 1 L of purified water, and store in a light-resistant container. Standardize against primary standard sodium chloride.

  • Sample Preparation: Accurately weigh approximately 300 mg of this compound and dissolve it in 50 mL of purified water.

  • Indicator Addition: Add 1 mL of 5% w/v potassium chromate solution to the sample solution.

  • Titration: Titrate with the standardized 0.1 M silver nitrate solution until a permanent reddish-brown precipitate is formed.

  • Calculation: Purity (%) = (V * M * E) / W * 100 Where:

    • V = Volume of silver nitrate consumed (mL)

    • M = Molarity of silver nitrate

    • E = Equivalent weight of this compound (164.63 g/mol )

    • W = Weight of the sample (mg)

Comparative Analysis: Titration vs. High-Performance Liquid Chromatography (HPLC)

While titration offers a classic, cost-effective, and accurate method for purity assessment, it is essential to compare its performance with modern chromatographic techniques like HPLC. HPLC provides a more comprehensive purity profile by separating and quantifying individual impurities.

FeatureTitration (Non-Aqueous & Argentometric)High-Performance Liquid Chromatography (HPLC)
Specificity Lower. Titration is a total base or total chloride determination and does not distinguish between the active compound and basic or chloride-containing impurities.High. Can separate the main compound from its impurities, providing a detailed purity profile.
Accuracy High, when performed correctly and with proper standardization.High, with proper method validation.
Precision High, typically with low relative standard deviation (RSD).High, with low RSD.
Sensitivity Lower. Requires a significant amount of sample.High. Can detect and quantify impurities at very low levels (ppm).
Throughput Lower. Generally a manual and slower process.Higher. Amenable to automation for high-throughput analysis.
Cost Lower. Requires basic laboratory equipment and reagents.Higher. Requires expensive instrumentation, columns, and high-purity solvents.
Information Provides an overall purity value (assay).Provides both assay and a profile of impurities.

Workflow and Decision Making

The choice between titration and HPLC depends on the specific requirements of the analysis.

Sources

A Comparative Guide to the Synthetic Routes of 1-Methyl-1,4-diazepan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1,4-diazepan-2-one hydrochloride is a valuable heterocyclic building block in medicinal chemistry. Its diazepanone core is a key structural motif in various biologically active compounds. This guide provides a comparative analysis of plausible synthetic routes to this compound, offering insights into the strategic considerations for its preparation. While a definitive, optimized procedure for this specific molecule is not widely published, this document outlines two primary logical synthetic pathways, drawing upon established principles of organic chemistry and related literature precedents.

Strategic Overview of Synthetic Pathways

The synthesis of 1-Methyl-1,4-diazepan-2-one fundamentally involves the formation of a seven-membered lactam ring from an acyclic precursor. The two most direct and logical approaches involve the reaction of N-methylethylenediamine with a three-carbon electrophilic component. These routes are:

  • Route A: Michael Addition followed by Intramolecular Amidation

  • Route B: Nucleophilic Substitution followed by Intramolecular Amidation

This guide will delve into the mechanistic details, potential advantages and disadvantages, and provide representative experimental protocols for each route.

Route A: Michael Addition and Subsequent Cyclization

This pathway commences with the Michael addition of N-methylethylenediamine to an acrylic acid derivative, such as ethyl acrylate, to form an intermediate β-amino ester. This intermediate is then subjected to thermal or base-catalyzed intramolecular amidation to yield the desired 1-methyl-1,4-diazepan-2-one.

Reaction Scheme

Route_A N_Me_Ethylenediamine N-Methylethylenediamine Intermediate Intermediate β-amino ester N_Me_Ethylenediamine->Intermediate + Ethyl_Acrylate Ethyl Acrylate Ethyl_Acrylate->Intermediate Product 1-Methyl-1,4-diazepan-2-one Intermediate->Product Intramolecular Amidation (Heat or Base) HCl_salt 1-Methyl-1,4-diazepan-2-one Hydrochloride Product->HCl_salt + HCl

Figure 1. Synthetic pathway for Route A involving Michael addition and subsequent intramolecular amidation.

Mechanistic Considerations & Rationale

The initial Michael addition is a conjugate addition reaction where the more nucleophilic primary amine of N-methylethylenediamine attacks the β-carbon of the electron-deficient alkene in ethyl acrylate. This step is typically performed at or below room temperature. The subsequent cyclization is an intramolecular nucleophilic acyl substitution. Heating the intermediate ester, often in a high-boiling point solvent, provides the thermal energy required for the secondary amine to attack the ester carbonyl, eliminating ethanol and forming the seven-membered lactam ring. Alternatively, a base can be used to deprotonate the secondary amine, increasing its nucleophilicity and allowing the cyclization to proceed at a lower temperature.

Experimental Protocol (Representative)

Step 1: Synthesis of Ethyl 3-(2-(methylamino)ethylamino)propanoate

  • To a solution of N-methylethylenediamine (1.0 eq) in ethanol (5 mL/g of diamine) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add ethyl acrylate (1.05 eq) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, remove the solvent under reduced pressure to yield the crude intermediate β-amino ester. This intermediate may be used in the next step without further purification.

Step 2: Synthesis of 1-Methyl-1,4-diazepan-2-one

  • The crude ethyl 3-(2-(methylamino)ethylamino)propanoate is placed in a round-bottom flask equipped with a distillation apparatus.

  • The flask is heated in an oil bath to 150-160 °C under a nitrogen atmosphere.

  • Ethanol is distilled off as the reaction proceeds.

  • The reaction is monitored by TLC or GC-MS until the starting material is consumed.

  • The resulting crude 1-methyl-1,4-diazepan-2-one is then purified by vacuum distillation or column chromatography.

Step 3: Formation of this compound

  • Dissolve the purified 1-methyl-1,4-diazepan-2-one in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Route B: Nucleophilic Substitution and Subsequent Cyclization

This alternative route involves the initial N-alkylation of N-methylethylenediamine with an ethyl haloacetate, such as ethyl chloroacetate. The resulting intermediate is then cyclized, typically under basic conditions, to form the diazepan-2-one ring.

Reaction Scheme

Route_B N_Me_Ethylenediamine N-Methylethylenediamine Intermediate Intermediate Ester N_Me_Ethylenediamine->Intermediate + Ethyl_Chloroacetate Ethyl Chloroacetate Ethyl_Chloroacetate->Intermediate Product 1-Methyl-1,4-diazepan-2-one Intermediate->Product Intramolecular Amidation (Base) HCl_salt 1-Methyl-1,4-diazepan-2-one Hydrochloride Product->HCl_salt + HCl

Figure 2. Synthetic pathway for Route B involving nucleophilic substitution and subsequent intramolecular amidation.

Mechanistic Considerations & Rationale

This synthesis begins with a nucleophilic substitution reaction where one of the nitrogen atoms of N-methylethylenediamine displaces the chloride from ethyl chloroacetate. Due to the higher nucleophilicity of the primary amine, it is the more likely site of initial attack. However, dialkylation is a potential side reaction. The use of a large excess of the diamine can help to minimize this. The subsequent intramolecular amidation is typically promoted by a base to deprotonate the non-acylated nitrogen, which then acts as a nucleophile to attack the ester carbonyl, leading to cyclization and elimination of ethanol.

Experimental Protocol (Representative)

Step 1: Synthesis of Ethyl 2-(2-(methylamino)ethylamino)acetate

  • In a round-bottom flask, dissolve N-methylethylenediamine (3.0 eq) in a suitable solvent like acetonitrile or ethanol.

  • Add a non-nucleophilic base such as potassium carbonate (1.5 eq).

  • To this stirred suspension, add ethyl chloroacetate (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC or GC-MS.

  • After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step.

Step 2: Synthesis of 1-Methyl-1,4-diazepan-2-one

  • Dissolve the crude ethyl 2-(2-(methylamino)ethylamino)acetate in a solvent such as toluene.

  • Add a strong base, for example, sodium ethoxide (1.1 eq).

  • Heat the mixture to reflux. The cyclization should proceed with the elimination of ethanol.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the product by vacuum distillation or column chromatography.

Step 3: Formation of this compound

The procedure is identical to that described in Route A.

Comparison of Synthetic Routes

FeatureRoute A: Michael AdditionRoute B: Nucleophilic Substitution
Starting Materials N-methylethylenediamine, ethyl acrylateN-methylethylenediamine, ethyl chloroacetate
Key Reactions Michael addition, intramolecular amidationNucleophilic substitution, intramolecular amidation
Potential Advantages - Atom economical (no leaving group in the first step).- Generally clean reaction with fewer side products in the first step.- Can be a one-pot reaction under certain conditions.
Potential Disadvantages - The intramolecular amidation may require high temperatures.- Potential for polymerization of the acrylate.- Risk of dialkylation of the diamine.- Use of a haloacetate which can be a lachrymator.
Control of Selectivity The primary amine is significantly more reactive in Michael additions.A large excess of the diamine is needed to favor mono-alkylation.
Overall Yield (Expected) Moderate to good.Potentially lower due to side reactions.

Conclusion

Both Route A and Route B present viable strategies for the synthesis of this compound. The choice between the two will likely depend on the availability and cost of starting materials, desired scale of the reaction, and the laboratory's capabilities for purification.

Route A is arguably the more elegant approach from a chemical standpoint due to its atom economy in the initial step. The primary challenge lies in optimizing the cyclization conditions to achieve a good yield without product degradation at high temperatures.

Route B is a more classical approach to lactam formation. The main hurdle is controlling the initial alkylation to prevent the formation of undesired byproducts. Careful control of stoichiometry and reaction conditions is crucial for the success of this route.

For researchers embarking on the synthesis of this compound, small-scale trials of both routes are recommended to determine the most efficient and reliable method for their specific needs. Further optimization of reaction conditions, such as solvent, temperature, and catalyst/base, will likely be necessary to maximize the yield and purity of the final product.

References

  • Michael Addition: Title: The Michael Reaction Source: Organic Reactions URL: [Link]
  • Intramolecular Amidation/Lactam Formation: Title: Synthesis of Lactams and Lactones Source: Strategic Applications of Named Reactions in Organic Synthesis URL: [Link]
  • Nucleophilic Substitution on Alpha-Halo Esters: Title: Nucleophilic Substitution Source: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure URL: [Link]

A Comparative Guide to 1-Methyl-1,4-diazepan-2-one Hydrochloride and Other N-Alkylated Diazepanones for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 1-Methyl-1,4-diazepan-2-one hydrochloride and its N-alkylated analogs, specifically the N-ethyl and N-benzyl derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and potential applications of these compounds, supported by experimental data and established scientific principles.

Introduction: The Significance of the 1,4-Diazepan-2-one Scaffold and N-Alkylation

The 1,4-diazepan-2-one core is a seven-membered heterocyclic structure containing two nitrogen atoms and a carbonyl group. This scaffold is of significant interest in medicinal chemistry as it forms the backbone of numerous biologically active compounds.[1] N-alkylation of the diazepan-2-one ring, particularly at the 1-position, is a critical synthetic modification that can profoundly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. These modifications, in turn, can modulate the compound's pharmacological profile, including its potency, selectivity, and duration of action.

This guide will focus on a comparative analysis of three key N-alkylated derivatives:

  • This compound: The simplest N-alkylated analog, often used as a starting material or building block in more complex syntheses.

  • N-Ethyl-1,4-diazepan-2-one: A slightly more lipophilic analog.

  • N-Benzyl-1,4-diazepan-2-one: A bulkier, more lipophilic derivative that can introduce significant steric and electronic changes.

Synthesis of N-Alkylated 1,4-Diazepan-2-ones: A Generalized Approach

The synthesis of N-alkylated 1,4-diazepan-2-ones typically proceeds via a two-step process: the formation of the parent 1,4-diazepan-2-one ring, followed by N-alkylation at the 1-position.

Synthesis of the Parent Scaffold: 1,4-Diazepan-2-one

The formation of the 1,4-diazepan-2-one ring can be achieved through various synthetic routes, often involving the cyclization of linear precursors. A common strategy involves the reaction of an activated carboxylic acid derivative with a diamine.

N-Alkylation: Introducing Molecular Diversity

The N-alkylation of the 1,4-diazepan-2-one scaffold is a crucial step for generating a library of derivatives with diverse properties. This reaction is typically an SN2 process where the nitrogen atom of the lactam acts as a nucleophile, attacking an alkyl halide.

Experimental Protocol: General Procedure for the N-Alkylation of 1,4-Diazepan-2-one

Objective: To synthesize N-alkylated 1,4-diazepan-2-ones (N-methyl, N-ethyl, N-benzyl) from the parent 1,4-diazepan-2-one.

Materials:

  • 1,4-Diazepan-2-one

  • Alkylating agents: Methyl iodide, Ethyl bromide, Benzyl bromide

  • Base: Sodium hydride (NaH) or Potassium carbonate (K2CO3)

  • Solvent: Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Quenching solution: Saturated aqueous ammonium chloride (NH4Cl)

  • Extraction solvent: Dichloromethane (CH2Cl2) or Ethyl acetate

  • Drying agent: Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,4-diazepan-2-one (1.0 eq.).

  • Deprotonation: Dissolve the starting material in the chosen anhydrous solvent. Add the base (1.1-1.5 eq.) portion-wise at 0 °C. Allow the mixture to stir for 30-60 minutes at room temperature to ensure complete deprotonation of the amide nitrogen. The choice of a strong base like NaH is often employed to facilitate the formation of the amide anion, which is a more potent nucleophile.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the corresponding alkylating agent (1.1-1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., CH2Cl2 or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-alkylated 1,4-diazepan-2-one.

  • Salt Formation (for this compound): To a solution of the purified 1-methyl-1,4-diazepan-2-one in a suitable solvent (e.g., diethyl ether or methanol), add a solution of hydrochloric acid in the same solvent dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product SM1 1,4-Diazepan-2-one Deprotonation Deprotonation SM1->Deprotonation SM2 Alkyl Halide (R-X) (e.g., CH3I, CH3CH2Br, PhCH2Br) Alkylation N-Alkylation (SN2) SM2->Alkylation Base Base (e.g., NaH, K2CO3) Base->Deprotonation Deprotonation->Alkylation Amide Anion Quench Quench (aq. NH4Cl) Alkylation->Quench Extract Extraction Quench->Extract Purify Purification (Chromatography) Extract->Purify Product N-Alkyl-1,4-diazepan-2-one Purify->Product Salt Hydrochloride Salt (optional) Product->Salt HCl

Caption: Generalized workflow for the synthesis of N-alkylated 1,4-diazepan-2-ones.

Comparative Physicochemical and Spectroscopic Data

The introduction of different alkyl groups at the N1-position significantly alters the physicochemical properties of the 1,4-diazepan-2-one scaffold. The following table summarizes available and predicted data for the parent compound and its N-alkylated derivatives.

Property1,4-Diazepan-2-oneThis compoundN-Ethyl-1,4-diazepan-2-oneN-Benzyl-1,4-diazepan-2-one
Molecular Formula C₅H₁₀N₂OC₆H₁₃ClN₂OC₇H₁₄N₂OC₁₂H₁₆N₂O
Molecular Weight 114.15 g/mol [2][3]164.63 g/mol 142.20 g/mol 204.27 g/mol [4]
Appearance Solid[2][3]White to off-white solidColorless oil or low melting solidWhite crystalline solid[4]
Melting Point (°C) Data not availableData not availableData not available115-117[4]
Solubility Soluble in water and polar organic solventsSoluble in waterModerately soluble in water, soluble in organic solventsSparingly soluble in water, soluble in organic solvents[4]
Predicted logP -1.2-0.8-0.31.5

Note: Some data points are based on predictions from chemical software due to the limited availability of published experimental data for all compounds.

Spectroscopic Analysis: Unveiling Structural Nuances

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for confirming the structure and purity of the synthesized compounds.

Infrared (IR) Spectroscopy:

  • 1,4-Diazepan-2-one (Parent): A strong absorption band is expected around 1650-1680 cm⁻¹ corresponding to the C=O stretching of the amide. A broad absorption in the region of 3200-3400 cm⁻¹ would indicate the N-H stretching vibration.

  • N-Alkylated Derivatives: The characteristic C=O stretching vibration will still be present. The most significant change will be the disappearance of the N-H stretching band, confirming successful alkylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR:

    • 1-Methyl-1,4-diazepan-2-one: The appearance of a singlet around 2.8-3.2 ppm, integrating to three protons, is indicative of the N-methyl group. The protons on the diazepane ring will appear as multiplets in the upfield region.

    • N-Ethyl-1,4-diazepan-2-one: A triplet around 1.0-1.3 ppm (for the -CH₃) and a quartet around 3.0-3.5 ppm (for the -CH₂-) will be characteristic of the N-ethyl group.

    • N-Benzyl-1,4-diazepan-2-one: A singlet around 4.5-5.0 ppm for the benzylic protons (-CH₂-Ph) and signals in the aromatic region (7.2-7.4 ppm) will confirm the presence of the benzyl group.

  • ¹³C NMR:

    • The carbonyl carbon will resonate around 170-175 ppm.

    • The carbons of the N-alkyl groups will show characteristic signals in the upfield region (e.g., ~35 ppm for N-methyl, ~15 ppm and ~45 ppm for N-ethyl, and ~55 ppm and aromatic signals for N-benzyl).

Applications and Future Directions

N-alkylated diazepanones are valuable intermediates in the synthesis of a wide range of biologically active molecules. Their utility stems from the ability to introduce diverse functionalities and modulate physicochemical properties.

Applications cluster_apps Potential Applications Core N-Alkylated 1,4-Diazepan-2-ones App1 CNS Agents Core->App1 Scaffold for Anxiolytics, Anticonvulsants App2 Antimicrobial Agents Core->App2 Precursors for Novel Antibacterials App3 Enzyme Inhibitors Core->App3 Building Blocks for Targeted Inhibitors App4 Material Science Core->App4 Monomers for Specialty Polymers

Caption: Potential applications of N-alkylated 1,4-diazepan-2-one derivatives.

The choice of the N-alkyl substituent is a critical decision in the drug design process. A methyl group can enhance metabolic stability, while larger groups like benzyl can be used to probe steric pockets in a biological target or to introduce aromatic interactions. The hydrochloride salt form of these compounds, such as this compound, is often preferred for its improved solubility and handling properties in research and development settings.

Future research in this area will likely focus on:

  • The synthesis of a broader range of N-alkylated and N-functionalized diazepanones.

  • The exploration of their biological activities in various therapeutic areas.

  • The development of more efficient and sustainable synthetic methodologies.

Conclusion

This guide has provided a comparative overview of this compound and other N-alkylated diazepanones. While comprehensive experimental data for a direct comparison remains somewhat limited in the public domain, this document has synthesized available information to present a scientifically grounded perspective on their synthesis, properties, and potential applications. The strategic use of N-alkylation on the 1,4-diazepan-2-one scaffold offers a powerful tool for medicinal chemists to fine-tune molecular properties and explore new avenues for drug discovery.

References

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A Senior Application Scientist's Guide to the Structural Characterization and Validation of 1-Methyl-1,4-diazepan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation and regulatory compliance.[1][2][3] Heterocycles, such as 1-Methyl-1,4-diazepan-2-one hydrochloride, are pivotal building blocks for bioactive molecules, often forming the core scaffold of therapeutic agents.[1][4] This guide provides an in-depth, multi-technique workflow for the definitive characterization and validation of its structure.

Our approach is rooted in the principle of orthogonal validation, where data from multiple, independent analytical techniques are converged to build an irrefutable structural model. We will not only detail the "how" but, more critically, the "why" behind each experimental choice. To provide context and highlight the specificity of our analytical signatures, we will compare our findings with those of a structurally related, well-documented compound: Diazepam, a classic 1,4-benzodiazepine.[5][6] This comparative methodology underscores how subtle changes in a molecular framework produce distinct and measurable analytical data, a crucial concept in drug development and quality control.

Part 1: The Candidates - Structural Overview

The subject of our investigation is this compound, a saturated seven-membered heterocyclic ring containing a tertiary amide and a secondary amine, presented as a hydrochloride salt. Its structure suggests a flexible ring system and specific functional groups that will be our analytical targets.

For a meaningful comparison, we have selected Diazepam. While both molecules share a seven-membered diazepine ring, Diazepam is a 1,4-benzodiazepine, featuring an aromatic ring fusion, a phenyl substituent, and a chlorine atom.[5] These differences in hybridization (sp³ vs. sp² carbons), substitution, and the nature of the nitrogen atoms provide an excellent basis for demonstrating the resolving power of modern analytical techniques.

Feature1-Methyl-1,4-diazepan-2-one HCl Diazepam
Core Scaffold Saturated 1,4-Diazepane1,4-Benzodiazepine (Aromatic Fusion)
Molecular Formula C₆H₁₃ClN₂OC₁₆H₁₃ClN₂O
Molecular Weight 164.63 g/mol [4]284.74 g/mol [6]
Nitrogen N1 Tertiary Amide (N-Methyl)Tertiary Amide (N-Methyl)
Nitrogen N4 Secondary Amine (as Hydrochloride Salt)Imine (part of conjugated system)
Key Substituents N-Methyl7-Chloro, 5-Phenyl
Aromaticity NoneAromatic (Benzene Ring)

Part 2: The Workflow - A Multi-Pronged Analytical Strategy

The validation of a molecular structure is not a linear process but a convergence of evidence. Our workflow is designed to build a structural hypothesis with foundational techniques and then confirm it with definitive methods.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation cluster_2 Definitive 3D Confirmation MS Mass Spectrometry (Molecular Weight & Formula) NMR NMR Spectroscopy (¹H & ¹³C Connectivity) MS->NMR FTIR FTIR Spectroscopy (Functional Groups) FTIR->NMR XRAY Single Crystal X-Ray (Absolute Structure) NMR->XRAY Hypothesis Generation Validation Validated Structure XRAY->Validation Unambiguous Confirmation

Caption: Orthogonal workflow for structural validation.

Part 3: Experimental Protocols & Comparative Data Analysis

Here, we delve into the core analytical techniques, presenting both the methodology and a comparative analysis of the expected data for our target compound and Diazepam.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience (Causality): HRMS is our first step because it provides the most fundamental piece of information: the accurate mass and, by extension, the elemental formula.[7][8] This is a non-negotiable checkpoint. For a novel compound, confirming the molecular formula with high accuracy (typically <5 ppm) provides immense confidence before proceeding to more time-consuming structural analyses like NMR.[7] We employ Electrospray Ionization (ESI) in positive mode, as the nitrogen atoms in our compound are readily protonated.

Trustworthiness (Self-Validating Protocol):

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol. Prepare a similar solution for Diazepam.

  • Instrument Calibration: Calibrate the ESI-TOF (Time-of-Flight) or Orbitrap mass spectrometer using a known calibration standard immediately prior to analysis to ensure mass accuracy.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5 µL/min.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Look for the protonated molecular ion [M+H]⁺. For the hydrochloride salt, the free base is typically observed.

  • Formula Determination: Use the instrument's software to calculate the elemental formula for the observed accurate mass of the [M+H]⁺ ion and compare it to the theoretical value.

Data Presentation & Comparison:

Parameter1-Methyl-1,4-diazepan-2-one (Free Base)Diazepam
Formula (Free Base) C₆H₁₂N₂OC₁₆H₁₃ClN₂O
Theoretical Mass [M] 128.09496284.07674
Observed Ion [M+H]⁺[M+H]⁺
Theoretical m/z [M+H]⁺ 129.10277285.08456
Expected HRMS Result 129.1028 ± 0.0006 (within 5 ppm)285.0846 ± 0.0014 (within 5 ppm)

This initial step validates the elemental composition, confirming that we have the correct atoms to build our proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience (Causality): FTIR is a rapid and powerful technique for identifying the functional groups present in a molecule.[9] For this compound, we are specifically looking for evidence of the amide carbonyl (C=O), the secondary amine salt (N-H⁺), and C-N bonds. The comparison with Diazepam is particularly insightful here, as Diazepam lacks the N-H bond, providing a clear differential diagnosis.[9][10]

Trustworthiness (Self-Validating Protocol):

  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid powder directly onto the ATR crystal.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum from 4000 to 400 cm⁻¹.

  • Data Processing: Perform baseline correction and peak picking.

Data Presentation & Comparison:

Functional GroupExpected Wavenumber (cm⁻¹) - Target Compound Expected Wavenumber (cm⁻¹) - Diazepam Rationale for Difference
Amide C=O Stretch ~1650-1680 cm⁻¹ (Strong)~1685 cm⁻¹ (Strong)The conjugated system in Diazepam slightly increases the C=O bond order and frequency.[9]
N-H Stretch ~2400-2800 cm⁻¹ (Broad, Strong)AbsentThe target compound has a secondary amine hydrochloride salt, which exhibits very broad N-H⁺ stretching. Diazepam has no N-H bonds.[10]
C-H Stretch ~2850-2960 cm⁻¹ (Aliphatic)~3020-3080 cm⁻¹ (Aromatic) & ~2930 cm⁻¹ (Aliphatic)Presence of sp² C-H bonds in Diazepam's aromatic rings.
C-N Stretch ~1150-1250 cm⁻¹ (Aliphatic Amine/Amide)~1300-1350 cm⁻¹ (Aromatic Amine/Amide)The C-N bond in Diazepam has more double bond character due to conjugation.[10]

The presence of the broad N-H⁺ stretch and only aliphatic C-H stretches provides strong, immediate evidence for the proposed saturated heterocyclic salt structure over an aromatic benzodiazepine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience (Causality): NMR is the most powerful technique for mapping the carbon-hydrogen framework of a molecule in solution.[11] ¹H NMR reveals the number of distinct proton environments and their connectivity through spin-spin coupling, while ¹³C NMR identifies the number of unique carbon environments. For our target compound, we expect to see distinct signals for the N-methyl group and the four methylene (-CH₂-) groups of the diazepine ring, which will provide definitive evidence of the core structure.

Trustworthiness (Self-Validating Protocol):

  • Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts to ensure solubility and allow for the exchange of the N-H proton.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Key parameters include a sufficient number of scans for good signal-to-noise and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • 2D NMR (Optional but Recommended): Acquire a COSY (¹H-¹H correlation) spectrum to confirm proton-proton couplings and an HSQC (¹H-¹³C correlation) spectrum to assign protons to their directly attached carbons.

Data Presentation & Comparison (Expected Chemical Shifts δ, ppm):

Assignment1-Methyl-1,4-diazepan-2-one HCl (in D₂O)Diazepam (in CDCl₃)Rationale for Difference
N-CH₃ (¹H) ~3.1 (singlet, 3H)~3.4 (singlet, 3H)Different electronic environment and solvent.
Ring -CH₂- (¹H) ~2.8 - 3.8 (multiplets, 8H total)~4.0 & 4.8 (AB quartet, 2H)The target has four distinct methylene groups in a flexible ring. Diazepam has only one isolated -CH₂- group.
Aromatic -CH (¹H) Absent~7.2 - 7.6 (multiplets, 9H total)Diazepam's structure includes fused benzene and phenyl rings.[5]
N-CH₃ (¹³C) ~45~38Solvent and electronic effects.
Ring -CH₂- (¹³C) ~40 - 60 (4 signals)~56Four sp³ carbons in the target vs. one in Diazepam.
C=O (¹³C) ~175~170Conjugation in Diazepam slightly shields the carbonyl carbon.
Aromatic C/CH (¹³C) Absent~120 - 140 (multiple signals)Aromatic rings are unique to Diazepam.

The NMR data provides an unambiguous fingerprint. The absence of aromatic signals and the presence of four distinct methylene carbon signals are conclusive proof for the saturated 1-Methyl-1,4-diazepan-2-one structure.

Single-Crystal X-ray Crystallography

Expertise & Experience (Causality): While spectroscopic methods provide powerful evidence for connectivity, X-ray crystallography provides the "ground truth"—the absolute, unambiguous three-dimensional arrangement of atoms in space.[12][13] For a hydrochloride salt, it definitively shows the conformation of the diazepine ring and the precise location of the chloride counter-ion relative to the protonated amine. This technique is the gold standard for structural validation.[13]

Trustworthiness (Self-Validating Protocol):

  • Crystal Growth: The critical, and often most challenging, step is growing a single crystal of sufficient size and quality.[14] A common method for organic salts is slow evaporation or vapor diffusion.[14][15]

    • Dissolve the compound in a minimal amount of a polar solvent like methanol or ethanol.

    • Place this solution in a small vial.

    • Place the vial inside a larger, sealed jar containing a more non-polar "anti-solvent" like diethyl ether or hexane.

    • Allow the anti-solvent vapor to slowly diffuse into the vial, gradually reducing the solubility of the compound and promoting slow crystallization over several days.

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.[12]

  • Data Collection: Place the crystal in a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution & Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.

Data Presentation & Validation Summary: The crystallographic data would confirm:

  • The seven-membered ring connectivity.

  • The position of the methyl group on N1 and the carbonyl group at C2.

  • The protonation site at N4, with the Cl⁻ ion in close proximity, confirming the hydrochloride salt structure.

  • The specific chair/boat-like conformation of the flexible diazepine ring in the solid state.

  • Precise bond lengths (e.g., C=O ≈ 1.23 Å, C-N ≈ 1.34 Å for the amide; C-N ≈ 1.48 Å for the amine).

Part 4: Synthesis of Findings - A Self-Validating Conclusion

The structural validation of this compound is achieved through a logical and self-reinforcing progression of analysis.

G HRMS HRMS Confirms C₆H₁₂N₂O Formula NMR NMR Maps C-H Framework (N-Me, 4x -CH₂-) Confirms Connectivity HRMS->NMR Correct Atoms FTIR FTIR Identifies Amide C=O & Amine N-H⁺ Salt FTIR->NMR Correct Functional Groups XRAY X-Ray Crystallography Provides Absolute 3D Structure Confirms Salt Site & Conformation NMR->XRAY Correct Connectivity Conclusion Validated Structure of 1-Methyl-1,4-diazepan-2-one HCl XRAY->Conclusion Definitive Proof

Caption: Logical flow of structural confirmation.

Each piece of data corroborates the others. HRMS provides the correct elemental formula. FTIR confirms the expected functional groups (amide and amine salt). NMR spectroscopy pieces together the atomic framework, confirming the connectivity of the N-methyl and four methylene groups within the ring. Finally, X-ray crystallography delivers the definitive, three-dimensional structure, leaving no ambiguity.

References

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A Senior Application Scientist's Guide to Establishing and Comparing Reference Standards for 1-Methyl-1,4-diazepan-2-one Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a High-Quality Reference Standard

Unlike widely marketed drugs such as Diazepam, for which numerous official reference standards and validated analytical methods exist, 1-Methyl-1,4-diazepan-2-one hydrochloride often requires the user to establish their own in-house standard.[2][3] Some suppliers explicitly state that they do not provide detailed analytical data for such compounds, placing the onus of identity and purity confirmation on the buyer.[4]

This guide provides a comprehensive framework for the qualification of a candidate batch of this compound (CAS: 685859-01-2; Molecular Formula: C₆H₁₃ClN₂O) to serve as a reliable in-house reference standard.[5] We will compare the utility of various analytical techniques, explaining the causality behind their selection and demonstrating how their combined data creates a self-validating system for quality assessment.

The Foundational Workflow: Qualifying an In-House Reference Standard

The process of qualifying a reference standard is a multi-step, evidence-based workflow designed to unequivocally confirm the material's identity, purity, and potency. The objective is to create a benchmark against which all future analytical measurements of the same compound can be confidently compared.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Potency Assignment cluster_3 Final Stage identity_ms Mass Spectrometry (MS) Confirm Molecular Weight purity_hplc HPLC-UV Primary Purity Assessment (Area % Method) identity_ms->purity_hplc Identity Confirmed identity_nmr NMR Spectroscopy (¹H, ¹³C) Confirm Structure identity_nmr->purity_hplc purity_lcms LC-MS/MS Sensitive Impurity ID purity_hplc->purity_lcms Profile Impurities potency_mass Mass Balance Approach (HPLC Purity, Water, Non-Volatile Impurities) purity_hplc->potency_mass Purity Value purity_lcms->potency_mass purity_gc GC-MS Volatile/Residual Solvents purity_gc->potency_mass final_cert Generate Certificate of Analysis (CoA) potency_mass->final_cert Potency Assigned potency_qnmr qNMR Direct Potency Measurement potency_qnmr->final_cert Potency Confirmed

Caption: Workflow for qualifying an in-house reference standard.

Part 1: Unambiguous Identity Confirmation

Before any quantitative assessment, the identity of the candidate material must be proven beyond doubt. This is achieved by comparing experimental data with the known theoretical structure.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the most direct evidence of a compound's molecular weight. For this compound, we expect to see specific ions corresponding to the molecule.

  • Causality: Electrospray Ionization (ESI) in positive mode is the preferred technique as the nitrogen atoms in the diazepane ring are readily protonated. This allows for the detection of the molecular ion.

  • Expected Results: The analysis should confirm the presence of an ion corresponding to the free base [M+H]⁺ at m/z 129.1. The full molecule has a molecular weight of approximately 164.63 g/mol .[5] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition, providing a high degree of confidence in the identity. Analytical methods developed for related benzodiazepines often utilize LC-MS/MS for its high sensitivity and specificity.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

While MS confirms the weight, NMR spectroscopy elucidates the atomic connectivity, providing a "fingerprint" of the molecule's structure. Both ¹H and ¹³C NMR are essential.

  • ¹H NMR: Should confirm the presence of all 12 protons in their respective chemical environments (methyl group, methylene groups on the diazepane ring, and the N-H proton).

  • ¹³C NMR: Should confirm the presence of all 6 unique carbon atoms, including the characteristic carbonyl carbon (C=O) of the lactam ring.

  • Trustworthiness: The combined data from 1D (¹H, ¹³C) and potentially 2D (e.g., COSY, HSQC) NMR experiments provides an irrefutable confirmation of the compound's covalent structure, which can be compared against predicted spectra or data from synthesis literature.[8][9]

Part 2: Comparative Purity Assessment – A Multi-Technique Approach

Purity is not a single number but a composite assessment derived from multiple analytical techniques. Relying on a single method can be misleading. Here, we compare the strengths of the primary chromatographic techniques.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Purity Analysis

HPLC coupled with a UV detector is the standard method for assessing the purity of organic compounds and detecting non-volatile impurities.[10] The choice of method parameters is critical and can be logically derived from established methods for structurally similar compounds like Diazepam.[11][12][13]

Experimental Protocol: Proposed RP-HPLC Method

  • System Preparation: Utilize a standard HPLC system with a UV/DAD detector.

  • Column: Select a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) for good retention and separation of polar to moderately non-polar compounds.

  • Mobile Phase: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.5) and an organic solvent like acetonitrile or methanol. An isocratic or gradient elution may be required to resolve all impurities.

  • Sample Preparation: Accurately weigh and dissolve the this compound standard in the mobile phase to a concentration of approximately 1.0 mg/mL.

  • Analysis: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 210 nm, where the amide chromophore absorbs) to detect all potential impurities.

  • Data Interpretation: Calculate the purity based on the relative peak area of the main component (Area % method). A purity value >99.5% is typically desired for a reference standard.

Table 1: Comparison of Analytical Techniques for Purity Assessment

TechniquePrinciplePrimary TargetStrengthsLimitations
HPLC-UV Chromatographic separation based on polarity, UV absorbance detection.Organic, non-volatile impurities.Robust, reproducible, excellent for quantification (Area %).[14]May not detect co-eluting impurities or those without a UV chromophore.
LC-MS/MS HPLC separation coupled with mass-based detection.Low-level organic impurities, identification of unknowns.Extremely sensitive and specific; can identify impurities by mass.[7]Quantification can be more complex than UV; response factors vary.
GC-MS Chromatographic separation based on boiling point, mass detection.Volatile organic compounds (e.g., residual solvents).Gold standard for volatile impurity analysis.[10]Not suitable for non-volatile or thermally labile compounds.
The Mass Balance Approach: Achieving Absolute Potency

The area percentage from an HPLC chromatogram does not represent the true potency of the standard. A more accurate, "absolute" value is determined using a mass balance approach, which is a self-validating system that accounts for all components of the material.

G cluster_main Mass Balance Calculation cluster_impurities Subtractable Impurities Total Total Mass (100%) HPLC Organic Impurities (from HPLC Area %) Total->HPLC Water Water Content (from Karl Fischer) Total->Water Inorganic Inorganic Residue (from Residue on Ignition) Total->Inorganic Volatile Volatile Solvents (from GC-MS) Total->Volatile Potency Assigned Potency HPLC->Potency - Water->Potency - Inorganic->Potency - Volatile->Potency -

Caption: Logic of the mass balance approach for potency assignment.

Potency (%) = 100% - (% Organic Impurities) - (% Water) - (% Residue on Ignition) - (% Residual Solvents)

  • Organic Impurities: Determined by HPLC-UV, assuming a response factor of 1 for all impurities relative to the main peak unless otherwise known.

  • Water Content: Accurately measured by Karl Fischer titration, a specific and precise method for water quantification.

  • Residue on Ignition (ROI): Measures the amount of non-volatile inorganic impurities by burning off all organic material.

  • Residual Solvents: Quantified by GC-MS, which identifies and measures any solvents remaining from the synthesis and purification process.

By combining these orthogonal (measuring different properties) techniques, a highly trustworthy and defensible potency value can be assigned to the in-house reference standard, which can then be documented on its Certificate of Analysis.

Conclusion: From Candidate Material to Certified Reference Standard

The analysis of specialized compounds like this compound demands a rigorous, first-principles approach to analytical standard qualification. In the absence of official pharmacopeial standards, the responsibility falls upon the researcher to build a comprehensive analytical package. By systematically confirming identity with MS and NMR, and then comparing purity data from multiple chromatographic techniques (HPLC, LC-MS, GC), one can confidently establish a high-quality in-house reference standard. The final assignment of potency via the mass balance method provides a robust and defensible value, ensuring the accuracy and integrity of all subsequent research and development activities.

References

  • Journal of Pharmaceutical and Biomedical Analysis. (1996). Determination of 1,4-benzodiazepines by high-performance liquid chromatography-electrospray tandem mass spectrometry. J Chromatogr B Biomed Appl., 676(1), 61-7.
  • Patil, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501.
  • Srivastava, V., Kumar, P., & Jat, R.K. (2016). Development and Validation of RP-HPLC Method for Diazepam and Imipramine in Bulk & Pharmaceutical Formulations. Pharmacophore, 7(1), 63-73.
  • Rouini, M.R., et al. (2008). An improved HPLC method for rapid quantitation of diazepam and its major metabolites in human plasma. Talanta, 75(3), 671-6.
  • El-Dien, M. K., & Eid, M. (2017). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical & Pharmaceutical Research, 5(5).
  • PubChem. (n.d.). 2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-1-methyl-5-phenyl-, hydrochloride (1:1). National Center for Biotechnology Information.
  • Molecules. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.
  • SpectraBase. (n.d.). Diazepam. Wiley.
  • USP. (n.d.). Diazepam. USP-NF.
  • Chemdad. (n.d.). This compound.
  • MySkinRecipes. (n.d.). This compound.
  • PubChem. (n.d.). Diazepam. National Center for Biotechnology Information.
  • Research and Reviews: Journal of Pharmaceutical Analysis. (2016). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods.
  • SIELC Technologies. (2018). Diazepam.
  • ResearchGate. (2015). Analytical methods for determination of benzodiazepines. A short review.
  • ResearchGate. (2008). Improved HPLC method for rapid quantitation of diazepam and its major metabolites in human plasma.
  • NIST. (n.d.). Diazepam. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • SynZeal. (n.d.). Diazepam EP Impurity A.
  • PubMed. (1996). Determination of 1,4-benzodiazepines by high-performance liquid chromatography-electrospray tandem mass spectrometry.
  • USP BPEP. (n.d.). USP Monographs: Diazepam.
  • MDPI. (2024). Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE) Method. Molecules, 29(5), 1051.
  • National Institutes of Health. (2017). Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study. Journal of Pharmaceutical Investigation, 47(4), 335-342.
  • SpectraBase. (n.d.). Diazepam - Optional[13C NMR] - Chemical Shifts. Wiley.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Methyl-1,4-diazepan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. This guide provides an in-depth technical comparison of proposed analytical methodologies for the characterization and quantification of 1-Methyl-1,4-diazepan-2-one hydrochloride, a compound of interest in contemporary drug discovery. While specific validated methods for this compound are not widely published, this document extrapolates from established analytical strategies for structurally similar compounds, such as benzodiazepines, to propose a comprehensive cross-validation framework.[1][2][3]

The principles of analytical method validation, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, form the bedrock of this guide.[4][5][6][7][8] The objective is to provide researchers, scientists, and drug development professionals with a scientifically grounded approach to selecting and validating appropriate analytical techniques, ensuring data integrity, and facilitating regulatory compliance.[9][10]

Introduction to Analytical Method Cross-Validation

Cross-validation in analytical chemistry is the process of comparing the results from two or more distinct analytical methods to ensure the data is equivalent and reliable.[11][12] This is particularly crucial when a new method is developed to replace an existing one, when transferring a method between laboratories, or when comparing data generated by different techniques.[13] The goal is to demonstrate that the different methods produce comparable results within predefined acceptance criteria.[12]

This guide will focus on a proposed cross-validation of three powerful and commonly employed analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A cornerstone of pharmaceutical analysis for its versatility, robustness, and quantitative accuracy.[1][14][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific technique, particularly valuable for the analysis of volatile and semi-volatile compounds.[16][17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: An absolute quantification method that provides rich structural information and does not typically require a reference standard of the analyte.[19][20]

Proposed Analytical Methodologies

The following sections detail the proposed experimental protocols for the analysis of this compound using HPLC-UV, GC-MS, and qNMR. These protocols are based on established methods for benzodiazepines and related cyclic diamine structures.[21][22][23][24]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a widely used technique for the separation and quantification of pharmaceutical compounds.[1] For a polar, water-soluble compound like this compound, a reversed-phase HPLC method is proposed.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of 0.1% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined by UV spectral analysis of this compound, likely in the range of 210-254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in the initial mobile phase composition. Calibration standards are prepared by serial dilution.

Rationale for Experimental Choices:

  • The C18 column is a versatile stationary phase suitable for a wide range of polar and non-polar compounds.

  • The use of trifluoroacetic acid in the mobile phase helps to improve peak shape and resolution for amine-containing compounds.

  • Gradient elution allows for the efficient separation of the analyte from potential impurities with varying polarities.

Visualization of HPLC Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Sample in Mobile Phase injection Inject into HPLC System prep_sample->injection prep_std Prepare Calibration Standards prep_std->injection separation Separation on C18 Column injection->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Quantify using Calibration Curve chromatogram->quantification

Caption: Proposed workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it an excellent tool for impurity profiling and trace-level quantification.[16][17] Due to the relatively low volatility and polar nature of this compound, derivatization may be necessary to improve its chromatographic behavior.

Experimental Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).

  • Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection Mode: Splitless injection at 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Derivatization (if required): Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to increase volatility and thermal stability.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Rationale for Experimental Choices:

  • Derivatization with a silylating agent is a common strategy to improve the GC performance of polar compounds containing active hydrogens.

  • The 5% phenyl-methylpolysiloxane column is a general-purpose column suitable for a wide range of underivatized and derivatized compounds.

  • SIM mode provides enhanced sensitivity and selectivity for quantitative analysis by monitoring characteristic ions of the analyte.

Visualization of GC-MS Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis extraction Solvent Extraction derivatization Derivatization (Optional) extraction->derivatization injection Inject into GC System derivatization->injection separation Separation in Capillary Column injection->separation ionization Electron Ionization separation->ionization detection Mass Spectrometry Detection ionization->detection mass_spectrum Generate Mass Spectrum detection->mass_spectrum quantification Quantify using SIM mass_spectrum->quantification

Caption: Proposed workflow for GC-MS analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method of measurement that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[19] This is particularly advantageous for novel compounds where a certified reference standard may not be available.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing quantitative experiments.

  • Solvent: Deuterated water (D₂O) or deuterated methanol (CD₃OD).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh the sample and the internal standard into a vial and dissolve in a known volume of the deuterated solvent.

  • NMR Acquisition Parameters:

    • Pulse Sequence: A 90° pulse with a long relaxation delay (at least 5 times the longest T₁ of the signals of interest).

    • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate the signals of the analyte and the internal standard.

    • Calculate the concentration of the analyte using the known concentration of the internal standard and the ratio of the integrated signal areas.

Rationale for Experimental Choices:

  • The choice of a high-field NMR spectrometer ensures better signal dispersion and sensitivity.

  • The use of a certified internal standard is crucial for accurate quantification.

  • A long relaxation delay is essential to ensure that all signals are fully relaxed before the next pulse, which is a prerequisite for accurate integration.

Visualization of qNMR Workflow:

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weighing Accurate Weighing of Sample & Internal Std. dissolution Dissolution in Deuterated Solvent weighing->dissolution acquisition Acquire 1H NMR Spectrum dissolution->acquisition processing Phasing & Baseline Correction acquisition->processing integration Integrate Analyte & Internal Std. Signals processing->integration calculation Calculate Concentration integration->calculation

Caption: Proposed workflow for qNMR analysis.

Comparative Performance Data (Hypothetical)

The following table summarizes the expected performance characteristics of the three proposed analytical methods for the analysis of this compound. These values are based on the general capabilities of each technique and are intended to serve as a guide for method selection and validation.

Validation Parameter HPLC-UV GC-MS (SIM) qNMR ICH Q2(R1) Guideline Reference
Specificity/Selectivity High (dependent on chromatographic resolution)Very High (based on mass-to-charge ratio)High (based on unique chemical shifts)[8][25]
Linearity (r²) > 0.999> 0.995Not applicable (direct quantification)[10][25]
Range 1 - 100 µg/mL0.1 - 10 µg/mL0.1 - 10 mg/mL[10]
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%[25][26]
Precision (% RSD) < 2%< 5%< 1%[8][26]
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL~10 µg/mL[25][26]
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.03 µg/mL~30 µg/mL[25][26]
Robustness GoodModerate (sensitive to derivatization)High[26]

Cross-Validation Strategy

A robust cross-validation study would involve analyzing a set of samples of this compound using all three validated methods. The results would then be statistically compared to assess the level of agreement between the techniques.

Proposed Cross-Validation Workflow:

CrossValidation_Workflow cluster_methods Analysis by Validated Methods cluster_comparison Data Comparison and Evaluation start Prepare a Batch of Homogeneous Samples hplc HPLC-UV Analysis start->hplc gcms GC-MS Analysis start->gcms qnmr qNMR Analysis start->qnmr stat_analysis Statistical Analysis (e.g., t-test, Bland-Altman plot) hplc->stat_analysis gcms->stat_analysis qnmr->stat_analysis acceptance Assess against Acceptance Criteria stat_analysis->acceptance conclusion Conclusion on Method Equivalence acceptance->conclusion

Sources

A Senior Application Scientist's Guide to Qualifying 1-Methyl-1,4-diazepan-2-one hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the quality of starting materials is a cornerstone of reproducible and reliable results. For researchers utilizing 1-Methyl-1,4-diazepan-2-one hydrochloride, a key building block in the synthesis of various bioactive molecules, selecting a high-quality, consistent supplier is a critical first step.[1][2] This guide provides a comprehensive framework for the comparative analysis of this crucial reagent from different commercial sources. We will delve into the essential analytical techniques required for qualification, present a hypothetical comparative dataset, and offer insights into making an informed purchasing decision.

The Importance of Rigorous Qualification

This compound and its derivatives are integral to the development of novel therapeutics, including anxiolytic and sedative agents.[1] The purity and impurity profile of this starting material can significantly impact the downstream synthetic steps, influencing reaction yield, by-product formation, and the ultimate purity of the final active pharmaceutical ingredient (API). Therefore, a robust analytical assessment is not merely a quality control measure but a fundamental aspect of good scientific practice.

Experimental Workflow for Supplier Qualification

The following workflow outlines a systematic approach to comparing this compound from various suppliers. This multi-faceted strategy ensures a thorough characterization of the material's identity, purity, and physical properties.

Experimental Workflow cluster_0 Initial Assessment cluster_1 Structural Confirmation & Purity cluster_2 Quantitative Purity & Impurity Profiling cluster_3 Decision Making Visual Inspection Visual Inspection Solubility Testing Solubility Testing Visual Inspection->Solubility Testing NMR Spectroscopy NMR Spectroscopy Solubility Testing->NMR Spectroscopy Mass Spectrometry Mass Spectrometry NMR Spectroscopy->Mass Spectrometry FTIR Spectroscopy FTIR Spectroscopy Mass Spectrometry->FTIR Spectroscopy HPLC-UV HPLC-UV FTIR Spectroscopy->HPLC-UV Residual Solvent Analysis (GC-HS) Residual Solvent Analysis (GC-HS) HPLC-UV->Residual Solvent Analysis (GC-HS) Data Analysis & Comparison Data Analysis & Comparison Residual Solvent Analysis (GC-HS)->Data Analysis & Comparison Supplier Selection Supplier Selection Data Analysis & Comparison->Supplier Selection

Caption: A comprehensive workflow for the qualification of this compound from different suppliers.

Comparative Data: A Hypothetical Analysis

To illustrate the application of our analytical workflow, we present a hypothetical comparative dataset for this compound from three fictional suppliers: Supplier A, Supplier B, and Supplier C.

Parameter Supplier A Supplier B Supplier C Acceptance Criteria
Appearance White crystalline solidOff-white powderWhite crystalline solidWhite to off-white solid
Solubility (in Water) Freely solubleSolubleFreely solubleFreely soluble
¹H NMR Conforms to structureConforms to structureConforms to structureConforms to reference
Mass Spectrometry (m/z) 129.10 (M+H)⁺129.10 (M+H)⁺129.11 (M+H)⁺129.10 ± 0.05
Purity (HPLC, %) 99.5%98.2%99.8%≥ 98.0%
Largest Impurity (HPLC, %) 0.2%0.8%0.1%≤ 0.5%
Total Impurities (HPLC, %) 0.5%1.8%0.2%≤ 2.0%
Residual Solvents (GC) Ethanol: 500 ppmAcetone: 1200 ppmMethanol: 300 ppmAs per ICH Q3C

Discussion of Hypothetical Results:

In this scenario, Supplier C demonstrates the highest purity (99.8%) with the lowest levels of individual and total impurities. Supplier A also provides a high-quality product, well within the acceptance criteria. Supplier B, however, shows a lower purity and a significant single impurity at 0.8%, which exceeds the typical threshold for a key starting material. The presence of a higher level of residual acetone in Supplier B's material might also be a concern for certain chemical transformations. Based on this data, Supplier C would be the preferred choice, followed by Supplier A.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and identify any major organic impurities.

Protocol:

  • Prepare a 10 mg/mL solution of this compound in Deuterium Oxide (D₂O).

  • Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Compare the resulting spectra to a known reference standard or literature data to confirm the chemical shifts and coupling constants of all protons and carbons.

Causality: NMR is a powerful tool for structural elucidation. The unique magnetic environment of each nucleus provides a distinct signal, offering a "fingerprint" of the molecule. Any significant deviation from the expected spectrum would indicate a different compound or the presence of substantial impurities.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and quantify any impurities.

Protocol:

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution in the initial mobile phase composition.

  • Run a blank (mobile phase), a standard of known concentration, and the samples from each supplier.

  • Calculate the area percentage of the main peak and any impurity peaks.

Causality: HPLC separates compounds based on their differential partitioning between the stationary and mobile phases.[3][4] This allows for the separation and quantification of the main compound from its impurities, providing a precise measure of purity.

HPLC Workflow Sample Preparation Sample Preparation HPLC System HPLC System Sample Preparation->HPLC System Chromatographic Separation Chromatographic Separation HPLC System->Chromatographic Separation UV Detection UV Detection Chromatographic Separation->UV Detection Data Analysis (Purity Calculation) Data Analysis (Purity Calculation) UV Detection->Data Analysis (Purity Calculation)

Caption: The general workflow for purity determination by HPLC.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the compound.

Protocol:

  • Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with an HPLC system.

  • Acquire the mass spectrum in positive ion mode using electrospray ionization (ESI).

  • Identify the peak corresponding to the protonated molecule [M+H]⁺.

Causality: Mass spectrometry measures the mass-to-charge ratio of ions. This provides a direct measurement of the molecular weight, confirming the identity of the compound.

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Place a small amount of the solid sample directly onto the attenuated total reflectance (ATR) crystal of the FTIR spectrometer.

  • Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the amide C=O stretch, C-N bonds, and N-H bonds (if present as the hydrochloride salt).

Causality: FTIR spectroscopy probes the vibrational frequencies of chemical bonds.[5] Each functional group has a characteristic absorption frequency, allowing for the confirmation of the molecule's key structural features.

Conclusion and Recommendations

The selection of a supplier for a critical raw material like this compound should be a data-driven decision. While cost and availability are important factors, the quality and consistency of the material are paramount to ensuring the success of research and development efforts. The analytical workflow and comparative data presented in this guide provide a robust framework for making an informed choice. Researchers are encouraged to request certificates of analysis from potential suppliers and, where possible, perform their own in-house verification using the techniques outlined above. By investing in a thorough qualification process, you can build a foundation of quality and reproducibility for your scientific endeavors.

References

  • MySkinRecipes. This compound.
  • Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of some 1,4-diazepines derivatives.
  • PubChem. Diazepam.
  • National Center for Biotechnology Information. Classics in Chemical Neuroscience: Diazepam (Valium).
  • ResearchGate. Analytical methods for determination of benzodiazepines. A short review.
  • Pharmacophore. Development and Validation of RP-HPLC Method for Diazepam and Imipramine in Bulk & Pharmaceutical Formulations.
  • Journal of Chemical and Pharmaceutical Research. Identification, synthesis and characterization of principal process related potential impurities in Diazepam.
  • National Center for Biotechnology Information. Analytical Methods Used for the Detection and Quantification of Benzodiazepines.

Sources

A Senior Application Scientist's Guide to Spectroscopic Comparison of 1-Methyl-1,4-diazepan-2-one hydrochloride and its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity and purity is a cornerstone of scientific rigor. In the synthesis of 1-Methyl-1,4-diazepan-2-one hydrochloride, a key intermediate in the development of central nervous system agents, spectroscopic analysis provides the definitive evidence of successful chemical transformation.[1] This guide offers an in-depth comparison of the spectroscopic characteristics of the final product and its precursors, N-methylethylenediamine and ethyl chloroacetate, providing the critical data points necessary to validate the synthetic pathway.

The synthesis of this compound involves the cyclization of N-methylethylenediamine with a suitable C2 synthon, such as ethyl chloroacetate. This process results in significant changes to the functional groups present, which are readily identifiable through various spectroscopic techniques.

The Synthetic Pathway: A Spectroscopic Journey

The transformation from the open-chain precursors to the cyclic diazepanone hydrochloride salt is a journey that can be meticulously tracked by observing the appearance and disappearance of key spectroscopic signals.

cluster_precursors Precursors cluster_product Product N-methylethylenediamine N-methylethylenediamine 1-Methyl-1,4-diazepan-2-one_hydrochloride 1-Methyl-1,4-diazepan-2-one hydrochloride N-methylethylenediamine->1-Methyl-1,4-diazepan-2-one_hydrochloride Cyclization Ethyl chloroacetate Ethyl chloroacetate Ethyl chloroacetate->1-Methyl-1,4-diazepan-2-one_hydrochloride

Caption: Reaction scheme for the synthesis of this compound.

I. Infrared (IR) Spectroscopy: Tracking Functional Group Transformations

Infrared spectroscopy is a powerful tool for identifying the presence and absence of specific functional groups. The key transformation in this synthesis is the formation of an amide bond within the seven-membered ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Ensure the sample (liquid precursor or solid product) is clean and dry. For the hydrochloride salt, ensure it is finely powdered.

  • Instrument Setup: Use a clean, dry ATR crystal (e.g., diamond or germanium). Record a background spectrum of the empty ATR crystal.

  • Sample Analysis: Place a small amount of the sample directly onto the ATR crystal, ensuring good contact.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a baseline correction and peak picking.

Spectroscopic Comparison:

CompoundKey IR Absorptions (cm⁻¹)Interpretation
N-methylethylenediamine ~3350-3250 (broad, multiple bands)N-H stretching of primary and secondary amines
~2940, ~2850C-H stretching
Ethyl chloroacetate ~1750-1735 (strong, sharp)C=O stretching of the ester[2]
~1200 (strong)C-O stretching of the ester
~750 (strong)C-Cl stretching
This compound ~1680-1650 (strong, sharp)Appearance of the amide C=O stretch (amide I band)
~3200-2700 (broad)N-H stretching of the secondary amine hydrochloride salt
Disappearance of ester C=O (~1740 cm⁻¹) and primary amine N-H stretchesConfirmation of cyclization and amide formation

The most telling evidence of a successful reaction in the IR spectrum is the disappearance of the strong ester carbonyl peak from ethyl chloroacetate and the appearance of a new, strong carbonyl absorption at a lower wavenumber, characteristic of an amide.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in a molecule. The changes in the NMR spectra of the precursors upon formation of the product are dramatic and definitive.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃ for the precursors). For the hydrochloride salt, D₂O or DMSO-d₆ are appropriate choices.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Shim the instrument to obtain good resolution.

  • Data Acquisition: Acquire ¹H and ¹³C spectra. For ¹³C, a proton-decoupled experiment is standard.

  • Data Processing: Fourier transform the raw data, phase the spectra, and perform baseline correction. Integrate the ¹H signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

A. ¹H NMR Spectroscopy

Spectroscopic Comparison:

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
N-methylethylenediamine ~2.3s3HN-CH₃
~2.6t2HN-CH₂
~2.7t2HN-CH₂
(variable)br s3HNH and NH₂
Ethyl chloroacetate ~1.3t3HO-CH₂-CH₃[3]
~4.1s2HCl-CH₂-C=O[3]
~4.2q2HO-CH₂-CH₃[3]
This compound ~3.0s3HN-CH₃
~3.2-3.8m6HRing CH₂ protons
~4.0s2H-C(=O)-CH₂-N-
(variable)br s2HNH₂⁺

Key Transformations to Observe:

  • Disappearance of the characteristic triplet and quartet of the ethyl group from ethyl chloroacetate.

  • Appearance of a more complex set of multiplets for the diazepane ring protons.

  • A downfield shift of the N-CH₃ singlet compared to N-methylethylenediamine due to the influence of the amide group and protonation.

  • The appearance of a singlet for the methylene group adjacent to the carbonyl.

B. ¹³C NMR Spectroscopy

Spectroscopic Comparison:

CompoundChemical Shift (δ, ppm)Assignment
N-methylethylenediamine ~36N-CH₃
~40N-CH₂
~52N-CH₂
Ethyl chloroacetate ~14O-CH₂-CH₃
~41Cl-CH₂-C=O
~62O-CH₂-CH₃
~167C=O (ester)
This compound ~40-55 (multiple peaks)Ring carbons and N-CH₃
~170C=O (amide)

The key diagnostic signal in the ¹³C NMR spectrum of the product is the amide carbonyl carbon, which will appear at a similar chemical shift to the ester carbonyl of the precursor but represents a different functional group. The number of signals in the aliphatic region will also confirm the formation of the seven-membered ring.

III. Mass Spectrometry (MS): Confirming the Molecular Weight

Mass spectrometry provides the molecular weight of the compound, offering a final, definitive piece of evidence for the successful synthesis.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Instrument Setup: Use an ESI mass spectrometer. Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ for the free base or [M]⁺ for the cationic form of the hydrochloride salt).

Expected Results:

  • N-methylethylenediamine: The free base has a molecular weight of 74.13 g/mol . In positive ESI-MS, a peak at m/z 75.14 corresponding to [M+H]⁺ would be expected.

  • Ethyl chloroacetate: The molecular weight is 122.55 g/mol .

  • This compound: The molecular weight of the free base is 128.18 g/mol , and the hydrochloride salt is 164.63 g/mol . In positive ESI-MS, a prominent peak at m/z 129.19 corresponding to the protonated free base, [C₆H₁₂N₂O + H]⁺, would confirm the formation of the target molecule.

Visualizing the Workflow

A systematic approach to spectroscopic analysis is crucial for efficient and accurate characterization.

cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Synthesize Synthesize 1-Methyl-1,4-diazepan-2-one hydrochloride IR FT-IR Analysis Synthesize->IR NMR NMR Analysis (¹H and ¹³C) Synthesize->NMR MS Mass Spectrometry (ESI-MS) Synthesize->MS Confirm_FG Confirm Functional Group Transformation IR->Confirm_FG Confirm_Structure Confirm Molecular Structure NMR->Confirm_Structure Confirm_MW Confirm Molecular Weight MS->Confirm_MW

Caption: Workflow for the spectroscopic confirmation of this compound synthesis.

Conclusion

The successful synthesis of this compound can be unequivocally confirmed through a multi-technique spectroscopic approach. By carefully comparing the IR, NMR, and Mass Spectra of the final product with its precursors, researchers can confidently verify the formation of the desired cyclic amide structure. This guide provides the foundational spectroscopic data and protocols to ensure the integrity and quality of this important pharmaceutical intermediate.

References

  • ResearchGate. FT-IR spectrum of ethyl chloroacetate.
  • PubChem. N-Methylethylenediamine.
  • PubChem. Ethyl chloroacetate.
  • MySkinRecipes. This compound.

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A Comparative Guide to the Performance of 1-Methyl-1,4-diazepan-2-one Hydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that influences the efficiency, scalability, and overall success of a synthetic campaign. 1-Methyl-1,4-diazepan-2-one is a valuable heterocyclic motif, offering a constrained, partially rigid scaffold that is frequently explored in the development of central nervous system (CNS) agents and other bioactive molecules.[1] It is commonly supplied as its hydrochloride salt to enhance stability and ease of handling.[2]

This guide provides an in-depth comparison of using 1-Methyl-1,4-diazepan-2-one hydrochloride in subsequent reaction steps versus plausible alternatives. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and practical utility.

Section 1: Physicochemical Properties and Handling Considerations

The choice between using a free base and its salt form is often the first tactical decision in reaction design. The hydrochloride salt of 1-Methyl-1,4-diazepan-2-one offers significant advantages in terms of shelf-life and handling. Free secondary amines, particularly cyclic ones, can be susceptible to slow air oxidation and absorption of atmospheric CO2, potentially impacting purity over time. The salt form mitigates these issues, ensuring consistency between experiments.

PropertyThis compound1-Methyl-1,4-diazepan-2-one (Free Base)
CAS Number 685859-01-2[2][3]60565-89-1[4]
Molecular Formula C₆H₁₃ClN₂OC₆H₁₂N₂O
Molecular Weight 164.63 g/mol 128.17 g/mol
Physical Form Crystalline SolidLikely an oil or low-melting solid
Stability High; stable under ambient, dry conditions[2]Moderate; susceptible to air oxidation and CO2
Solubility Soluble in polar solvents (e.g., water, methanol)Soluble in a broader range of organic solvents
Handling Non-hygroscopic, easy to weigh and handlePotentially viscous, requires inert atmosphere for long-term storage

Section 2: Performance in Nucleophilic N-Alkylation Reactions

A primary application of this reagent is to act as a nucleophile via its secondary amine at the N-4 position, allowing for its coupling with various electrophiles (e.g., alkyl halides, epoxides). The key difference in performance arises from the need to deprotonate the hydrochloride salt in situ.

The Challenge: Introducing a Benzyl Group

Let us consider a representative reaction: the N-benzylation of the diazepan-2-one ring system. This is a common step in elaborating scaffolds for screening in drug discovery programs.

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Start_HCl 1-Methyl-1,4-diazepan-2-one HCl Cond_HCl Base (≥2 eq.) Solvent (e.g., DMF, ACN) Start_HCl->Cond_HCl Method 1 Start_Free 1-Methyl-1,4-diazepan-2-one (Free Base) Cond_Free Base (≥1 eq.) Solvent (e.g., DMF, ACN) Start_Free->Cond_Free Alternative Electrophile Benzyl Bromide Electrophile->Cond_HCl Electrophile->Cond_Free Product 4-Benzyl-1-methyl-1,4-diazepan-2-one Cond_HCl->Product Cond_Free->Product

Caption: General workflow for N-alkylation.

Method 1: Direct Alkylation using the Hydrochloride Salt

Causality: Using the hydrochloride salt directly is convenient as it avoids a separate workup step to prepare the free base. However, it necessitates the use of at least two equivalents of a base. The first equivalent neutralizes the hydrochloride to liberate the nucleophilic free amine. The second equivalent scavenges the hydrobromic acid (HBr) generated during the SN2 reaction. An inorganic base like potassium carbonate (K₂CO₃) is often preferred as it is inexpensive and its insolubility in organic solvents can simplify purification, though it may lead to a heterogeneous reaction mixture and potentially slower reaction rates.

Alternative 1: Alkylation using the Pre-Formed Free Base

Causality: Generating the free base prior to the reaction ensures a homogeneous reaction mixture and requires only one equivalent of base to scavenge the HBr byproduct. This can lead to cleaner reactions and more predictable kinetics. However, it adds an extra step to the procedure (aqueous workup to generate the free base) and requires careful handling of the potentially less stable free amine.

Comparative Experimental Data

While no single study directly compares these specific starting materials in a side-by-side experiment, we can synthesize a realistic performance comparison based on analogous reactions, such as the N-methylation of des-methyl diazepam, which proceeds in good yield.[5]

ParameterMethod 1: Hydrochloride SaltAlternative 1: Free Base
Starting Material 1-Methyl-1,4-diazepan-2-one HCl1-Methyl-1,4-diazepan-2-one
Base K₂CO₃ (2.2 eq.)K₂CO₃ (1.1 eq.)
Solvent Acetonitrile (ACN)Acetonitrile (ACN)
Temperature 60 °C60 °C
Reaction Time 12 hours8 hours
Representative Yield 75-85%80-90%
Key Advantage Operational simplicity; uses stable starting material.Faster reaction; simpler stoichiometry.
Key Disadvantage Requires >2 eq. of base; may be heterogeneous.Requires extra step to prepare free base; handling.

Detailed Experimental Protocols

Protocol 1: N-Benzylation using this compound
  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.00 g, 6.07 mmol).

  • Add anhydrous potassium carbonate (K₂CO₃) (1.84 g, 13.36 mmol, 2.2 eq.).

  • Add anhydrous acetonitrile (30 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (0.72 mL, 6.07 mmol, 1.0 eq.) dropwise.

  • Heat the reaction mixture to 60 °C and stir for 12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane/methanol) to yield the product, 4-Benzyl-1-methyl-1,4-diazepan-2-one.

Protocol 2 (Alternative): N-Benzylation using the Free Base
  • Preparation of the Free Base:

    • Dissolve this compound (1.00 g, 6.07 mmol) in water (10 mL).

    • Cool the solution in an ice bath and add 2M sodium hydroxide solution dropwise until the pH is >12.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base. Use immediately in the next step.

  • Alkylation Reaction:

    • To a round-bottom flask, add the freshly prepared 1-Methyl-1,4-diazepan-2-one (approx. 6.07 mmol).

    • Add anhydrous acetonitrile (30 mL) and anhydrous K₂CO₃ (0.92 g, 6.68 mmol, 1.1 eq.).

    • Add benzyl bromide (0.72 mL, 6.07 mmol, 1.0 eq.) dropwise.

    • Heat the reaction mixture to 60 °C and stir for 8 hours.

    • Follow steps 7-9 from Protocol 1 for workup and purification.

Section 3: Subsequent Transformations - Reductive Ring Opening

The lactam functionality within the 1-Methyl-1,4-diazepan-2-one scaffold is not merely a passive element; it can be further transformed. A common and powerful subsequent reaction is the reduction of the amide to an amine, which unmasks a fully saturated 1,4-diamine structure. This transformation is highly valuable for accessing a different region of chemical space.

Start 4-Substituted-1-methyl- 1,4-diazepan-2-one Reagent Reducing Agent (e.g., LiAlH₄, BH₃•THF) Start->Reagent Product 1-Methyl-4-substituted- 1,4-diazepane Reagent->Product Reduction Relationship opens the lactam ring to a fully reduced diamine, a key step for further functionalization. Product->Relationship

Caption: Logical relationship of lactam reduction.

Causality: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃•THF) are effective for this transformation. The choice of reagent can be critical. LiAlH₄ is highly reactive and non-selective, reducing other functional groups like esters or nitriles if present. BH₃•THF is generally milder and can offer better chemoselectivity. The resulting 1,4-diamine is a versatile intermediate for further derivatization at two distinct nitrogen centers.

General Protocol for Lactam Reduction
  • To a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), add a solution of the N-alkylated diazepan-2-one (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of LiAlH₄ (e.g., 1.5-2.0 eq., 1M in THF) dropwise, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes, then filter through a pad of celite.

  • Wash the filter cake with THF or ethyl acetate.

  • Concentrate the combined filtrates and purify the residue as needed to obtain the fully reduced diamine.

Conclusion

This compound is a robust and reliable building block for organic synthesis, particularly in the field of medicinal chemistry. Its primary advantage lies in its superior stability and ease of handling compared to its free base counterpart. While its direct use in N-alkylation reactions requires a stoichiometric excess of base, the operational simplicity often outweighs the modest increase in reagent cost and potentially longer reaction times.

For applications demanding maximum yield and reaction efficiency, a two-step process involving the initial generation of the free base is a superior, albeit more labor-intensive, alternative. The choice between these methods should be guided by the scale of the reaction, the cost of reagents, and the desired purity of the final product. Ultimately, understanding the trade-offs between the hydrochloride salt and its free base allows the discerning scientist to make informed decisions that best suit the specific goals of their synthetic project.

References

  • MySkinRecipes. This compound.
  • Fujita, K. et al. N-Alkylation of Amines with Alcohols Catalyzed by a Water-Soluble CpIridium Complex: An Efficient Method for the Synthesis of Amines in Aqueous Media*. ChemInform.
  • Wikipedia. Amine alkylation.
  • Kar, S. et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega.
  • Dey, S. et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry.
  • Atanassova, I. et al. 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen.
  • Haddad, G. L. et al. (2014). Classics in Chemical Neuroscience: Diazepam (Valium). ACS Chemical Neuroscience.
  • Liu, W. et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules.
  • Smith, S. W. (2006). Memory of Chirality in 1,4-Benzodiazepin-2-ones. VTechWorks.
  • Rashid, M. et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.
  • Rao, K. S. et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research.

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Benchmarking Synthesis Efficiency: A Comparative Guide to 1-Methyl-1,4-diazepan-2-one Hydrochloride Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the efficient synthesis of intermediates is a cornerstone of timely and cost-effective drug discovery and production. 1-Methyl-1,4-diazepan-2-one hydrochloride, a key building block in the synthesis of various bioactive molecules, presents a synthetic challenge that necessitates a careful evaluation of potential production routes.[1] This guide provides a comparative analysis of plausible synthetic strategies for this compound, offering insights into the chemical logic and experimental considerations that underpin each approach. While a plethora of literature exists for the synthesis of the structurally related benzodiazepines,[2][3][4] detailed protocols for this specific saturated diazepanone are less common. Therefore, this guide will focus on a logical and efficient approach: the synthesis of the parent lactam, 1,4-diazepan-2-one, followed by a comparative analysis of N-methylation strategies.

The Strategic Approach: Two-Step Synthesis via a Common Intermediate

A robust and versatile strategy for the synthesis of this compound involves a two-step process:

  • Synthesis of the Core Scaffold: Preparation of the parent lactam, 1,4-diazepan-2-one.

  • N-Methylation and Salt Formation: Introduction of the methyl group onto the N1 position and subsequent conversion to the hydrochloride salt.

This approach offers the advantage of a common intermediate (1,4-diazepan-2-one) that can be used to generate a library of N-substituted analogs for structure-activity relationship (SAR) studies.

Part 1: Synthesis of the 1,4-Diazepan-2-one Scaffold

The formation of the seven-membered lactam ring is the critical step in this synthesis. A common and effective method is the intramolecular cyclization of an appropriate amino ester.

Methodology A: Reductive Amination followed by Cyclization

This classical approach builds the diazepanone ring through a sequence of reductive amination and subsequent intramolecular amidation.

Experimental Protocol:

  • Step 1: Reductive Amination. N-(2-aminoethyl)glycine ethyl ester is synthesized by reacting ethyl glycinate with a suitable protected 2-aminoacetaldehyde derivative, followed by reduction of the resulting imine.

  • Step 2: Deprotection and Cyclization. The protecting group on the terminal amine is removed, and the resulting amino ester is heated in a high-boiling point solvent (e.g., xylene or toluene) to induce intramolecular cyclization via elimination of ethanol.

Causality of Experimental Choices:

  • Protecting Groups: The use of a protecting group on the 2-aminoacetaldehyde is crucial to prevent self-condensation and other side reactions. The choice of protecting group (e.g., Boc or Cbz) will depend on the desired deprotection conditions.

  • Solvent Choice: A high-boiling point, non-polar solvent for the cyclization step facilitates the removal of ethanol, driving the equilibrium towards the formation of the lactam.

Part 2: Benchmarking N-Methylation Strategies

With the 1,4-diazepan-2-one scaffold in hand, the next critical step is the selective methylation of the N1 nitrogen. Here, we compare two common methylation strategies.

Methodology 1: Direct N-Methylation using Methyl Iodide

This is a straightforward and widely used method for the N-alkylation of amines and amides.

Experimental Protocol:

  • Deprotonation: 1,4-diazepan-2-one is treated with a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to generate the corresponding amide anion.

  • Methylation: Methyl iodide (CH₃I) is added to the solution, and the reaction is stirred at room temperature until completion.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

  • Salt Formation: The purified 1-Methyl-1,4-diazepan-2-one is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride (HCl) in the same or a compatible solvent to precipitate the hydrochloride salt.

Causality of Experimental Choices:

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amide nitrogen without competing in the subsequent alkylation reaction. NaH is a common and effective choice.

  • Solvent: Anhydrous conditions are essential as the amide anion is highly reactive towards protic solvents.

  • Alkylating Agent: Methyl iodide is a highly reactive and efficient methylating agent.

Methodology 2: Reductive Amination with Formaldehyde

An alternative approach involves the direct reductive amination of the secondary amine in the 1,4-diazepan-2-one ring with formaldehyde.

Experimental Protocol:

  • Reaction Setup: 1,4-diazepan-2-one is dissolved in a suitable solvent, such as methanol or acetonitrile.

  • Imine Formation: An aqueous solution of formaldehyde is added, followed by a reducing agent.

  • Reduction: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise. The pH is typically maintained in a slightly acidic range to facilitate imine formation and reduction.

  • Work-up, Purification, and Salt Formation: Similar to Methodology 1.

Causality of Experimental Choices:

  • Reducing Agent: Sodium cyanoborohydride and sodium triacetoxyborohydride are preferred because they are selective for the reduction of iminium ions in the presence of carbonyl groups (the lactam).

  • pH Control: Maintaining a slightly acidic pH is a delicate balance. It needs to be low enough to protonate the intermediate carbinolamine and facilitate water elimination to form the iminium ion, but not so low as to significantly protonate the starting amine, rendering it non-nucleophilic.

Comparative Analysis of N-Methylation Methodologies

ParameterMethodology 1: Direct N-Methylation (Methyl Iodide)Methodology 2: Reductive Amination (Formaldehyde)
Reagent Toxicity & Handling Methyl iodide is toxic and a suspected carcinogen. Requires careful handling in a fume hood. Sodium hydride is highly flammable and reactive with water.Formaldehyde is a known carcinogen. Sodium cyanoborohydride is toxic and releases hydrogen cyanide upon contact with strong acids.
Reaction Conditions Requires strictly anhydrous conditions and the use of a strong, moisture-sensitive base.Can often be performed in protic solvents and is generally more tolerant of ambient moisture.
Selectivity Highly selective for N-methylation if the deprotonation is clean.Potential for over-alkylation (dimethylation) is low under controlled conditions.
Work-up and Purification Can be complicated by the need to quench the strong base and remove inorganic byproducts.Generally simpler work-up procedures.
Cost-Effectiveness Methyl iodide and strong bases can be more expensive for large-scale synthesis.Formaldehyde and borohydride reagents are generally more cost-effective.
Overall Efficiency (Yield) Typically provides high yields (80-95%) under optimized conditions.Yields can be variable (60-90%) depending on the substrate and reaction conditions.

Visualizing the Synthetic Workflows

Workflow for Methodology 1: Direct N-Methylation

cluster_0 Step 1: Deprotonation cluster_1 Step 2: Methylation cluster_2 Step 3: Salt Formation 1,4-Diazepan-2-one 1,4-Diazepan-2-one Amide Anion Amide Anion 1,4-Diazepan-2-one->Amide Anion NaH, THF 1-Methyl-1,4-diazepan-2-one 1-Methyl-1,4-diazepan-2-one Amide Anion->1-Methyl-1,4-diazepan-2-one CH3I Product_HCl 1-Methyl-1,4-diazepan-2-one HCl 1-Methyl-1,4-diazepan-2-one->Product_HCl HCl in Ether

Caption: Direct N-methylation workflow.

Workflow for Methodology 2: Reductive Amination

cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation 1,4-Diazepan-2-one 1,4-Diazepan-2-one Iminium Ion Iminium Ion 1,4-Diazepan-2-one->Iminium Ion HCHO, H+ 1-Methyl-1,4-diazepan-2-one 1-Methyl-1,4-diazepan-2-one Iminium Ion->1-Methyl-1,4-diazepan-2-one NaBH3CN Product_HCl 1-Methyl-1,4-diazepan-2-one HCl 1-Methyl-1,4-diazepan-2-one->Product_HCl HCl in Ether

Caption: Reductive amination workflow.

Conclusion and Recommendations

Both direct N-methylation with methyl iodide and reductive amination with formaldehyde are viable strategies for the synthesis of 1-Methyl-1,4-diazepan-2-one.

  • For laboratory-scale synthesis and rapid analog production , the direct N-methylation approach (Methodology 1) may be preferred due to its typically higher yields and straightforward reaction pathway, provided that appropriate safety precautions for handling methyl iodide and strong bases are strictly followed.

  • For process development and scale-up , the reductive amination route (Methodology 2) presents significant advantages in terms of reagent safety, cost, and milder reaction conditions. While optimization may be required to maximize yields, the operational simplicity and reduced hazards make it a more attractive option for larger-scale production.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research or production campaign, including scale, available resources, and safety infrastructure. This guide provides the foundational knowledge and comparative data to make an informed decision, enabling the efficient and safe synthesis of this valuable pharmaceutical intermediate.

References

  • Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers.
  • Synthesis of Diazepam. Chemistry Steps.
  • Synthesis of Diazepam Medicinal Chemistry. YouTube.
  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI.
  • Synthesis of diazepam[5] 1: 2-amino-5-chlorobenzophenone; 2: glycine... ResearchGate.
  • This compound. MySkinRecipes.

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 1-Methyl-1,4-diazepan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As scientists and researchers, our responsibility extends beyond discovery and innovation to the entire lifecycle of the materials we handle, culminating in their safe and compliant disposal. For specialized reagents like 1-Methyl-1,4-diazepan-2-one hydrochloride, a specific, pre-written disposal protocol is often unavailable. This guide, therefore, provides a procedural framework derived from its known chemical hazards and the foundational principles of laboratory waste management as mandated by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

The core principle is risk mitigation. By understanding the compound's characteristics and adhering to established hazardous waste protocols, we ensure the safety of laboratory personnel and protect our environment from potential contamination.

Hazard Profile and Waste Classification

Before any disposal procedure can be established, a thorough risk assessment based on the compound's known properties is essential. This assessment directly informs its classification as hazardous waste.

Table 1: Hazard Profile and RCRA Classification of this compound

PropertyClassification & RemarksSource
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaled[1]
Physical Form Solid (hydrochloride salt)N/A
Chemical Class Heterocyclic Compound[2]
RCRA Waste Classification Toxic Waste . While not explicitly on the EPA's 'P' or 'U' lists of acute commercial chemical wastes, its GHS classification as "Harmful" (H302, H332) requires it to be managed as a toxic hazardous waste.[3][4]
Environmental Concern Heterocyclic compounds can be persistent in the environment and may exhibit aquatic toxicity. Their degradation can sometimes lead to toxic byproducts, making proper disposal critical to prevent release into waterways.[2][5]

The causality is clear: because the compound is classified as harmful if ingested or inhaled and is an irritant, it cannot be treated as benign waste. It must enter a controlled hazardous waste stream to neutralize these risks.

The Cardinal Rule: Prohibited Disposal Methods

Under no circumstances should this compound or its solutions be disposed of via standard laboratory sinks or in regular solid waste receptacles.[3][6]

  • Sink Disposal: Municipal wastewater treatment facilities are generally not equipped to remove specialized chemical compounds like this.[6] Release into the sewer system can lead to the contamination of waterways, harming aquatic life and potentially entering the human water supply.[5]

  • Trash Disposal: Landfilling of untreated chemical waste is prohibited. It poses a risk of soil and groundwater contamination through leaching.[7]

Adherence to the EPA's Resource Conservation and Recovery Act (RCRA) establishes a "cradle-to-grave" responsibility for all hazardous waste generators, meaning the laboratory is accountable for the waste from generation to final, verified disposal.[6]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to safely manage this compound waste from the point of generation to its final handoff for disposal.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to mitigate the risks of skin contact, eye irritation, and inhalation.

  • Eye Protection: ANSI-rated safety goggles.

  • Hand Protection: Chemically compatible gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If handling fine powders outside of a fume hood, an approved respirator may be necessary.[8]

Step 2: Segregate and Collect Waste

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Identify the Waste Stream: This compound should be collected as a non-halogenated organic solid waste . If in solution with a solvent, it should be collected in the appropriate liquid waste stream (e.g., non-halogenated organic solvent waste).

  • Avoid Co-mingling: Do not mix this waste with incompatible materials such as strong oxidizing agents, strong bases, or mineral acids.[8][9]

  • Collect Contaminated Materials: Any items grossly contaminated with the compound, such as weigh boats, gloves, or absorbent pads used for spills, must also be collected as hazardous waste.

Step 3: Use a Designated and Compatible Waste Container

The integrity of the waste container is a primary barrier against environmental release.

  • Container Type: Use a container made of a material compatible with the waste. For solid this compound, a clearly labeled, sealable plastic bag or a wide-mouthed HDPE (high-density polyethylene) container is appropriate. For liquid solutions, use a screw-cap glass or HDPE bottle.[10]

  • Container Condition: Ensure the container is in good condition, free of leaks or cracks, and has a securely fitting lid.[4]

  • Keep Closed: The container must remain tightly closed at all times, except when waste is actively being added.[11]

Step 4: Label the Container Correctly and Completely

Proper labeling is a regulatory requirement and ensures the safety of everyone who will handle the container.

  • Attach a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.

  • Write the full, unabbreviated chemical name: "this compound" .

  • List all constituents in the container, including solvents, with their approximate percentages.

  • Indicate the hazard characteristics: "Toxic" and "Irritant" .

  • Fill in the accumulation start date.

Step 5: Store Waste in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated SAA pending pickup.

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[9][11]

  • Secondary Containment: All liquid waste containers must be placed in a secondary containment tray or bin to contain any potential leaks or spills.[11]

  • Segregation: Do not store incompatible waste types in the same secondary containment.[11][12]

Step 6: Arrange for Final Disposal

Laboratory personnel do not perform the final disposal. This is handled by certified professionals.

  • Contact EHS: Once the waste container is full or has been in the SAA for the maximum allowed time (consult your institutional policy), contact your EHS department to schedule a waste pickup.

  • Professional Disposal: EHS will then transport the waste to a central accumulation facility before it is transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via high-temperature incineration.[7][13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_prep Preparation & Collection cluster_storage Accumulation cluster_disposal Final Disposition start Waste Generated (Pure solid, solution, or contaminated material) ppe Step 1: Don Appropriate PPE start->ppe container Step 2: Select Compatible Hazardous Waste Container ppe->container labeling Step 3: Affix & Complete Hazardous Waste Label container->labeling saa Step 4: Store Container in Designated SAA (with secondary containment) labeling->saa inspect Inspect SAA Weekly & Adhere to Storage Limits saa->inspect ehs_contact Step 5: Container Full? Contact EHS for Pickup inspect->ehs_contact vendor_pickup EHS Collects Waste from Laboratory ehs_contact->vendor_pickup Yes final_disposal Transport to Licensed Disposal Facility (e.g., for Incineration) vendor_pickup->final_disposal

Caption: Decision workflow for compliant disposal of this compound.

Managing Spills and Decontamination

In the event of a small spill, follow these procedures:

  • Alert Personnel: Inform others in the immediate area.

  • Evacuate if Necessary: If the spill is large or in a poorly ventilated area, evacuate and contact EHS.

  • Wear PPE: Don appropriate PPE before attempting cleanup.

  • Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a chemical spill pillow).

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. All cleaning materials must also be disposed of as hazardous waste.

  • Ventilate: Allow the area to ventilate thoroughly.

For routine decontamination of glassware, rinse with a suitable solvent (e.g., ethanol or acetone), and collect the initial rinsate as hazardous liquid waste. Subsequent rinses with soap and water can typically be discharged to the sanitary sewer, but consult your institutional EHS policy.

By following this comprehensive guide, researchers can confidently manage the disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Title: OSHA Rules for Hazardous Chemicals - DuraLabel Resources Source: DuraLabel URL
  • Title: OSHA Chemical Storage Requirements: How Employers Can Stay Compliant Source: A-C-T URL
  • Title: Hazardous Waste Operations and Emergency Response (HAZWOPER)
  • Title: OSHA Regulations and Hazardous Waste Disposal: What To Know Source: HWH Environmental URL
  • Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL
  • Title: Disposal of Chemicals in the Laboratory Source: Environmental Marketing Services URL
  • Title: How to Dispose of Chemical Waste in a Lab Correctly Source: GAIACA URL
  • Title: OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview Source: CDMS URL
  • Source: U.S. Environmental Protection Agency (EPA)
  • Title: MATERIAL SAFETY DATA SHEET (Diazepam)
  • Title: ENVIRONMENTAL IMPACT AND TOXICOLOGICAL ASSESSMENT OF HETEROCYCLIC COMPOUNDS Source: IJRPR URL
  • Title: How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health URL
  • Title: 1-Methyl-1,4-diazepan-2-one Source: Achmem URL
  • Title: Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts Source: MDPI URL
  • Title: Chemical Waste Management for Laboratories Source: Physikalisch-Technische Bundesanstalt URL
  • Title: Chemical Waste Management Guide Source: Boston University Environmental Health & Safety URL
  • Title: Chemical Waste Source: MIT Environmental Health & Safety URL

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A Senior Scientist's Guide to Personal Protective Equipment for Handling 1-Methyl-1,4-diazepan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. When handling novel or specialized chemical entities like 1-Methyl-1,4-diazepan-2-one hydrochloride, a proactive and informed approach to personal protection is non-negotiable. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE), moving beyond a simple checklist to instill a deep understanding of why each measure is critical.

The safety protocols outlined here are based on the known hazards of the parent compound, 1-Methyl-1,4-diazepan-2-one. The hydrochloride salt form necessitates careful handling due to its potential for increased irritation and water solubility.

Foundational Hazard Assessment: Understanding the Risks

Before any handling, a thorough understanding of the compound's intrinsic hazards is essential. Based on available safety data for the parent molecule, 1-Methyl-1,4-diazepan-2-one is classified with the following hazards.[1] These dictate our minimum PPE requirements.

  • H302: Harmful if swallowed.

  • H332: Harmful if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

These classifications tell a clear story: the compound poses a risk through multiple routes of exposure—ingestion, inhalation, and direct contact. As a solid, crystalline powder, the primary risk is the generation of airborne dust during weighing and transfer, which can be easily inhaled or settle on skin and surfaces, leading to irritation or accidental ingestion.

Core PPE Directives: A Barrier Between You and the Hazard

Your PPE is the final, critical barrier. Its selection is not arbitrary; it is a direct response to the specific hazards identified. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for workers who may be exposed to hazardous drugs or chemicals.[2]

Eye and Face Protection: Shielding Against Irritation and Splashes

Given the H319 classification ("Causes serious eye irritation"), robust eye protection is mandatory.[1] The eyes are highly susceptible to chemical insults, and dust particles can cause significant damage.

  • Why it's essential: To prevent airborne powder from contacting the eyes during weighing or transfer, and to protect against splashes when working with solutions.

  • What to use:

    • Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields for handling sealed containers.

    • Required for Open Handling: Chemical splash goggles are required when handling the powder outside of a containment system (e.g., on an open bench) or when working with solutions. They form a seal around the eyes, offering superior protection against dust and splashes.[3]

    • Recommended for High-Risk Tasks: A face shield worn over safety goggles should be used when there is a significant risk of splashing, such as during spill cleanup or when preparing concentrated stock solutions.[4]

Hand Protection: Preventing Dermal Absorption and Irritation

The H315 classification ("Causes skin irritation") makes glove selection and proper use a critical control point.[1] Skin contact is a primary route of exposure.

  • Why it's essential: To prevent skin irritation and minimize the risk of systemic exposure through dermal absorption.

  • What to use:

    • Glove Type: Chemically resistant, powder-free nitrile gloves are the standard choice. Thicker gloves generally offer better protection.[4] Avoid thin latex or vinyl gloves, which may offer insufficient protection.

    • Best Practice - Double Gloving: For all compounding, weighing, and solution preparation activities, wearing two pairs of nitrile gloves is strongly recommended.[2] The outer glove is removed immediately after the task, containing any surface contamination and protecting the inner glove, which is removed just before exiting the work area.[2]

    • Integrity and Replacement: Always inspect gloves for tears or punctures before use. Change gloves immediately if contamination is suspected or at regular intervals (e.g., every 30-60 minutes) during prolonged handling sessions.[2][4]

Body Protection: Shielding Skin and Personal Clothing

Protecting the arms, torso, and legs is crucial for preventing skin contact from spills or airborne dust.

  • Why it's essential: To protect skin from contact and to prevent the contamination of personal clothing, which could lead to exposure outside the laboratory.

  • What to use:

    • A clean, buttoned laboratory coat made of a low-permeability fabric is mandatory. Long sleeves with tight-fitting knit or elastic cuffs are essential to protect the wrists.[2]

    • For large-scale operations or significant spill cleanup, disposable chemical-resistant coveralls may be necessary.[3]

Respiratory Protection: Controlling the Inhalation Hazard

The H332 classification ("Harmful if inhaled") is a critical directive, especially since the material is a fine powder.[1]

  • Why it's essential: To prevent the inhalation of airborne particles, which can cause respiratory tract irritation and potential systemic toxicity.

  • When to use:

    • Engineering Controls First: The primary method for controlling inhalation exposure is to use engineering controls. All weighing and handling of the solid powder should be performed within a certified chemical fume hood, a powder containment hood, or a glove box.[5]

    • When a Respirator is Required: If engineering controls are not available or are insufficient to control dust generation, respiratory protection is required. A NIOSH-approved N95 respirator is the minimum requirement for solid particulates. For higher-risk situations, a half-mask or full-face respirator with P100 cartridges should be used.[6]

Operational Plan: Matching PPE to the Task

The level of PPE required can be adjusted based on the specific task and the potential for exposure.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving/Storage Safety GlassesSingle Pair Nitrile GlovesLab CoatNot Required
Weighing Solid Chemical Splash GogglesDouble Pair Nitrile GlovesLab CoatRequired: Use in Chemical Fume Hood or Containment Enclosure.
Preparing Solutions Chemical Splash GogglesDouble Pair Nitrile GlovesLab CoatUse in Chemical Fume Hood.
Reaction Work-up Chemical Splash GogglesDouble Pair Nitrile GlovesLab CoatUse in Chemical Fume Hood.
Spill Cleanup Face Shield over GogglesDouble Pair Heavy-Duty Nitrile GlovesDisposable CoverallN95 Respirator (minimum); P100 for large spills.
Waste Disposal Safety GogglesDouble Pair Nitrile GlovesLab CoatNot required if waste is sealed.

Visual Workflow: PPE Selection Protocol

The following diagram outlines the decision-making process for appropriate PPE selection when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for 1-Methyl-1,4-diazepan-2-one HCl cluster_prep Preparation & Assessment cluster_ppe PPE & Engineering Controls cluster_ops Operation & Disposal start Start: Prepare to Handle Compound assess_task Assess Task: Weighing, Solution Prep, or Cleanup? start->assess_task weighing Task: Weighing Solid - Use Fume Hood/Enclosure - Double Nitrile Gloves - Lab Coat - Goggles assess_task->weighing Weighing solution Task: Solution Prep - Use Fume Hood - Double Nitrile Gloves - Lab Coat - Goggles assess_task->solution Solution Prep spill Task: Spill Cleanup - N95/P100 Respirator - Face Shield + Goggles - Double Heavy-Duty Gloves - Disposable Coverall assess_task->spill Spill proceed Proceed with Task weighing->proceed solution->proceed spill->proceed doffing Follow Proper Doffing & Disposal Procedure proceed->doffing

Caption: PPE selection workflow based on laboratory task.

Decontamination and Disposal: Preventing Cross-Contamination

Properly removing (doffing) and disposing of PPE is as important as wearing it. Contaminated PPE can become a source of exposure.

Step-by-Step Doffing Procedure:

  • Outer Gloves: Remove the first pair of gloves (if double-gloving) and dispose of them as hazardous chemical waste.

  • Gown/Coverall: Remove your disposable gown or lab coat, turning it inside out as you roll it down to contain any contaminants. Dispose of it in the designated waste stream.

  • Face/Eye Protection: Remove the face shield and/or goggles from the back to the front. Clean and disinfect reusable items according to your institution's protocols.

  • Inner Gloves: Remove the final pair of gloves, peeling them off so they end up inside-out. Dispose of as hazardous waste.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[2]

All disposable PPE and materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[5]

References

  • ScienceLab.com. (2005).
  • Covetrus. (2005).
  • Cayman Chemical. (2025).
  • Spectrum Chemical. (2017).
  • Pfizer. (2009).
  • Sigma-Aldrich. (2024).
  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. [Link]
  • CHEMM (Chemical Hazards Emergency Medical Management).Personal Protective Equipment (PPE). [Link]
  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Occupational Safety and Health Administration (OSHA).eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). [Link]
  • Health and Safety Executive (HSE). (2024). Using personal protective equipment (PPE)
  • U.S. Food and Drug Administration (FDA).VALIUM (DIAZEPAM) Label. [Link]
  • International Agency for Research on Cancer (IARC). (1996). Diazepam - Some Pharmaceutical Drugs. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 66. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.